molecular formula C7H6ClNO2 B1454162 4-Chloro-5-methylpicolinic acid CAS No. 882679-14-3

4-Chloro-5-methylpicolinic acid

Cat. No.: B1454162
CAS No.: 882679-14-3
M. Wt: 171.58 g/mol
InChI Key: IIYOXHJTMDXVMM-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpicolinic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYOXHJTMDXVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702298
Record name 4-Chloro-5-methylpyridine-2-carboxylic acid
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882679-14-3
Record name 4-Chloro-5-methyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882679-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methylpyridine-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40702298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 4-Chloro-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation and verification of 4-Chloro-5-methylpicolinic acid. Designed for researchers, analytical scientists, and professionals in drug development and agrochemical synthesis, this document moves beyond rote procedural descriptions. It offers an integrated analytical strategy, explaining the causal reasoning behind the selection of specific techniques and experimental parameters. We will detail a multi-technique approach encompassing chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, culminating in an unambiguous confirmation of the molecule's constitution. Each section includes field-proven insights and detailed, self-validating protocols to ensure scientific rigor and reproducibility.

Introduction and Core Objectives

This compound is a substituted pyridine derivative of significant interest. Its structural backbone is a key pharmacophore and a critical intermediate in the synthesis of various agrochemicals, particularly herbicides.[1] Given its role, an unequivocal confirmation of its structure is paramount for quality control, regulatory compliance, and understanding structure-activity relationships (SAR). The presence of positional isomers (e.g., 6-Chloro-5-methylpicolinic acid) necessitates a robust analytical workflow capable of discerning subtle structural differences.

This guide outlines a logical, multi-pillar strategy to:

  • Confirm the molecular identity and elemental composition.

  • Establish the precise connectivity of all atoms.

  • Verify the substitution pattern on the pyridine ring.

  • Assess the purity of the analyte.

The core philosophy is not just to acquire data, but to build a self-validating case for the structure where each piece of evidence corroborates the others.

Foundational Physicochemical Characterization

Before undertaking advanced spectroscopic analysis, it is essential to confirm the fundamental properties of the compound under investigation. This data serves as the initial checkpoint against which all subsequent findings will be compared.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonym 4-chloro-5-methyl-2-pyridinecarboxylic acid[2]
CAS Number 882679-14-3[3][4]
Molecular Formula C₇H₆ClNO₂[1][4]
Molecular Weight 171.58 g/mol [1][4]
MDL Number MFCD12400883[1]

Integrated Analytical Workflow

A robust structural elucidation is not a linear process but an integrated workflow. Data from each technique should be used to question and confirm findings from the others.

Integrated_Workflow cluster_0 Initial Assessment cluster_1 Mass & Formula Confirmation cluster_2 Structural Connectivity cluster_3 Final Confirmation Sample Test Sample Purity HPLC-UV/DAD Purity Assessment Sample->Purity HRMS HR-MS (e.g., ESI-TOF) (Confirm Formula & Isotopic Pattern) Purity->HRMS NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) NMR_1D->NMR_2D Refine Assignments Structure Definitive Structure NMR_2D->Structure XRay Single Crystal X-Ray (Gold Standard - Optional) NMR_2D->XRay For Crystal Growth IR FTIR Spectroscopy (Functional Group ID) IR->Structure XRay->Structure Absolute Proof

Caption: Integrated workflow for structural elucidation.

Chromatographic Purity Assessment: HPLC-UV/DAD

Expertise & Causality: Before committing to time-intensive spectroscopic analysis, purity must be established. High-Performance Liquid Chromatography (HPLC) is the industry standard. A reversed-phase method is optimal for this moderately polar molecule. The inclusion of a mild acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, quantifiable peaks. A Photo-Diode Array (PDA) or Diode-Array Detector (DAD) is chosen to assess peak purity spectrally and determine the optimal wavelength for quantification.[5][6]

Protocol 4.1: HPLC Purity Analysis
  • System: HPLC with UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor at 265 nm, collecting spectra from 200-400 nm.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock. Dilute as necessary.

  • Injection Volume: 5 µL.

  • Acceptance Criteria: The main peak should represent ≥98% of the total peak area. Peak purity analysis via DAD should confirm no co-eluting impurities.

Mass Spectrometry: Confirming the Formula

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. Electrospray ionization (ESI) is the preferred technique for this polar, acidic molecule, typically run in negative ion mode to deprotonate the carboxylic acid [M-H]⁻. The most critical diagnostic feature will be the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Observing the [M-H]⁻ and [M+2-H]⁻ peaks in this ratio is definitive proof of a monochlorinated compound.

Protocol 5.1: HRMS Data Acquisition
  • System: ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Negative ESI.

  • Sample Infusion: Prepare a ~10 µg/mL solution in 50:50 acetonitrile/water with 0.1% formic acid. Infuse directly or via LC-MS using the HPLC method above.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Locate the base peak corresponding to the [M-H]⁻ ion.

    • Calculate the exact mass and compare it to the theoretical mass of C₇H₅ClNO₂⁻ (170.0014). The mass error should be < 5 ppm.

    • Verify the presence of the A+2 isotopic peak at m/z ~172.00, with an intensity of approximately 32% relative to the monoisotopic peak.

Spectroscopic Elucidation

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy serves as a rapid check for key functional groups. For a carboxylic acid, the spectrum is dominated by two highly characteristic features: a very broad O-H stretch due to hydrogen bonding and a sharp, strong C=O stretch.[7][8]

  • O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, often obscuring the C-H stretches. This breadth is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[8][9]

  • C=O Stretch: A strong, sharp absorption is expected around 1700-1725 cm⁻¹. Its position indicates a carbonyl conjugated with an aromatic system.[7]

  • C-O Stretch & O-H Bend: Look for a C-O stretching band between 1200-1320 cm⁻¹ and a broad O-H out-of-plane bend centered around 900 cm⁻¹.[9]

  • Aromatic C-H & C=C: Aromatic C-H stretches will appear just above 3000 cm⁻¹, and C=C ring stretches will be in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for determining the precise connectivity of the molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unassailable structural proof.[10][11] The solvent of choice is typically DMSO-d₆, which will solubilize the acid and provide a non-interfering signal.

ProtonPredicted Shift (ppm)MultiplicityIntegrationRationale
H6 ~8.6Singlet (s)1HProton adjacent to the ring nitrogen, deshielded.
H3 ~8.1Singlet (s)1HAromatic proton, deshielded by adjacent carboxyl group.
-CH₃ ~2.4Singlet (s)3HMethyl group attached to the aromatic ring.
-COOH ~13.5Broad Singlet (br s)1HHighly deshielded acidic proton, will exchange with D₂O.
CarbonPredicted Shift (ppm)Rationale
C=O ~166Carboxylic acid carbonyl carbon.
C2 ~150Carbon bearing the carboxyl group, adjacent to N.
C6 ~152Carbon adjacent to N, deshielded.
C4 ~145Carbon bearing the chlorine atom.
C5 ~135Carbon bearing the methyl group.
C3 ~125Aromatic CH carbon.
-CH₃ ~18Methyl carbon.

Note: Chemical shifts are estimates based on analogous structures and substituent effects. Actual values may vary.[11][12][13][14]

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For this molecule, no H-H couplings are expected between the ring protons, confirming their isolated nature.

  • HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It will definitively correlate the signal at ~8.6 ppm to C6, ~8.1 ppm to C3, and ~2.4 ppm to the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.

HMBC_Correlations N1 N C2 C2 C3 C3 COOH C(O)OH C4 C4 H3 H3 C5 C5 Cl Cl C6 C6 CH3 CH₃ H6 H6 H_Me H_Me Structure label_H6 H6 label_H6->Structure C2, C4, C5 label_H3 H3 label_H3->Structure C2, C4, C5, COOH label_Me Me-H label_Me->Structure C4, C5, C6

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations to Verify:

  • From Methyl Protons (H-Me): Correlations to C4, C5, and C6 will lock the position of the methyl group at C5 and confirm its proximity to the chloro-substituted C4 and the C6 proton.

  • From H3: Correlations to C2, C4, and C5 are expected. The correlation to the carbonyl carbon (COOH) is also crucial.

  • From H6: Correlations to C2 and C4 will confirm its position adjacent to the nitrogen and two carbons away from the chloro-substituted carbon.

The Gold Standard: Single Crystal X-Ray Crystallography

For absolute, unambiguous proof of structure, particularly the substitution pattern, single-crystal X-ray crystallography is the ultimate technique.[15][16] It provides a three-dimensional map of electron density in the solid state, from which atomic positions can be determined with extremely high precision.[17][18][19] While contingent on the ability to grow a high-quality single crystal, a successful analysis provides irrefutable evidence of the molecular structure.

Conclusion

The structural analysis of this compound demands a meticulous, multi-faceted approach. By integrating chromatographic purity assessment with definitive mass and isotopic data from HRMS and a comprehensive suite of NMR experiments, a confident and self-validating structural assignment can be achieved. The workflow and protocols detailed in this guide provide a robust framework for researchers to ensure the identity and quality of this important chemical intermediate, mitigating the risks of isomeric confusion and ensuring the integrity of downstream applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Chloro-5-methylpicolinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with the underlying scientific principles and experimental methodologies.

Molecular Identity and Significance

This compound is a substituted pyridinecarboxylic acid. Its structure, featuring a pyridine ring with chloro, methyl, and carboxylic acid functional groups, makes it a valuable intermediate in various chemical syntheses. Notably, it serves as a key building block in the development of agrochemicals, particularly herbicides, where its structure is integral to creating molecules that can selectively interact with and inhibit plant enzymes.[1]

Chemical Profile

IdentifierValueSource
Chemical Name 4-Chloro-5-methyl-2-pyridinecarboxylic acid[2]
CAS Number 882679-14-3[2][3]
Molecular Formula C₇H₆ClNO₂[1][2]
Molecular Weight 171.58 g/mol [1][2]
Canonical SMILES CC1=C(C=NC(=C1)C(=O)O)ClN/A

graph "4_Chloro_5_methylpicolinic_acid" {
layout=neato;
node [shape=plaintext];
edge [style=invis];

// Atom nodes N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="2.5,-0.866!"]; O1 [label="O", pos="3.0,0!"]; O2 [label="OH", pos="3.0,-1.732!"]; Cl [label="Cl", pos="-2.5,-0.866!"]; C7 [label="CH₃", pos="-2.5,0.866!"];

// Position nodes N1 [pos="0,0!"]; C1 [pos="1,1.732!"]; C2 [pos="-1,1.732!"]; C3 [pos="-2,0!"]; C4 [pos="-1,-1.732!"]; C5 [pos="1,-1.732!"];

// Bonds C1 -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C1 [label=""]; C1 -- C6 [label=""]; C6 -- O1 [label="="]; C6 -- O2 [label=""]; C3 -- C7 [label=""]; C4 -- Cl [label=""];

// Invisible edges for layout C2 -- C4; C3 -- C5; }

Caption: Chemical structure of this compound.

Core Physicochemical Properties: An Overview

The utility of a chemical compound in research and development is profoundly influenced by its physicochemical properties. These parameters govern its solubility, permeability, stability, and formulation characteristics. While specific experimental data for this compound is not extensively published in public literature, we can infer its likely properties and outline the authoritative methods for their determination.

PropertyDescriptionRelevance
pKa The acid dissociation constant, indicating the tendency of the carboxylic acid group to donate a proton.Governs solubility, absorption, and distribution in biological systems. Crucial for formulation and understanding pH-dependent behavior.
LogP The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity.Predicts membrane permeability and potential for bioaccumulation. A key parameter in drug design and environmental fate assessment.
Solubility The maximum concentration of the compound that can dissolve in a specific solvent at a given temperature.Essential for formulation, bioavailability, and designing experimental assays.
Melting Point The temperature at which the solid form of the compound transitions to a liquid.An indicator of purity and thermal stability. Important for handling, storage, and manufacturing processes.

In-Depth Analysis and Standardized Determination Protocols

Acidity and Ionization (pKa)

The pKa of the carboxylic acid group on the pyridine ring is a critical determinant of the molecule's charge state at a given pH. This, in turn, dictates its aqueous solubility, its ability to cross biological membranes, and its interactions with target enzymes or receptors.

Causality in Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[4] This method allows for the empirical determination of the inflection point of the titration curve, which corresponds to the pKa.[5]

Self-Validating System: The protocol's integrity is maintained through rigorous calibration of the pH meter with standard buffers, the use of high-purity reagents, and performing multiple titrations to ensure reproducibility.[6] The resulting average pKa and standard deviation provide a reliable measure of the compound's acidity.[6]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[6][7]

  • Sample Preparation: Prepare a sample solution of this compound (e.g., 1 mM) in a suitable solvent.[6][7] If solubility is limited, a co-solvent may be used, though this will affect the absolute pKa value.[4]

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration using a background electrolyte like 0.15 M KCl.[6][7]

  • Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[6][7]

  • Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[6][7]

  • Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[6][7]

  • Data Recording: Continuously monitor and record the pH after each addition of titrant.[6][7]

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, where the pH is equal to the pKa at the half-equivalence point.[5][8]

  • Replication: Perform a minimum of three titrations to ensure the reliability of the data.[6]

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (Pow) is a crucial parameter for predicting the behavior of a compound in biological and environmental systems.[9] LogP, its logarithmic form, is widely used in drug discovery to estimate a molecule's ability to cross lipid membranes.

Causality in Experimental Choice: The Shake-Flask method, as described in OECD Guideline 107, is a direct and widely accepted method for determining LogP values, particularly for compounds with expected LogP in the range of -2 to 4.[10][11] This method physically equilibrates the compound between the two immiscible phases, allowing for direct concentration measurement.

Self-Validating System: The protocol ensures accuracy by determining the concentration of the test substance in both the n-octanol and water phases.[11] The total amount of the substance is then compared to the initial amount to check for mass balance, thus validating the experimental run.[11]

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

  • Preparation: Prepare a stock solution of this compound in a suitable solvent. The two phases, n-octanol and water, should be mutually saturated before the experiment.

  • Partitioning: In a vessel, combine known volumes of n-octanol and water. Add a small, accurately measured amount of the stock solution, ensuring the concentration does not exceed 0.01 mol/L in either phase.[9]

  • Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached.[11]

  • Phase Separation: Separate the n-octanol and water phases, typically by centrifugation to prevent emulsion formation.[11][12]

  • Concentration Analysis: Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: Calculate the partition coefficient (Pow) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9][12]

  • LogP Determination: The LogP is the base-10 logarithm of the Pow.

  • Replication: The experiment should be performed in triplicate to ensure the results are reproducible. The final LogP values should fall within a range of ± 0.3 units.[11]

Caption: Workflow for LogP determination via the Shake-Flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a compound's absorption and distribution. It is a prerequisite for many biological and formulation studies.

Causality in Experimental Choice: The Flask Method, detailed in OECD Guideline 105, is a straightforward and reliable method for determining the water solubility of substances.[13] It relies on creating a saturated solution and then measuring the concentration of the dissolved substance.

Self-Validating System: The method's validity is ensured by approaching equilibrium from both supersaturation and undersaturation, if possible, and by ensuring that the concentration of the saturated solution is constant over time. The use of a validated analytical method to quantify the dissolved substance is also critical.

Experimental Protocol: Flask Method for Aqueous Solubility (OECD 105)

  • System Preparation: Add an excess amount of this compound to a known volume of water in a flask.

  • Equilibration: Stir the mixture at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[14]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.[14]

  • Concentration Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical method (e.g., HPLC, UV-Vis).

  • Solubility Value: The measured concentration represents the aqueous solubility at the specified temperature.

Caption: Workflow for aqueous solubility determination via the Flask Method.

Thermal Properties (Melting Point)

The melting point is a key indicator of a compound's purity and provides information about its solid-state stability.

Causality in Experimental Choice: The capillary method is a standard and widely used technique for determining the melting point of a crystalline solid.[15][16] It is simple, requires a small amount of sample, and provides a sharp melting range for pure compounds.

Self-Validating System: The accuracy of the melting point determination is validated by calibrating the apparatus with known standards. The observation of a narrow melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.[17][18]

  • Loading: Load a small amount (2-3 mm height) of the sample into a capillary tube sealed at one end.[17][18]

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate. A fast ramp rate can be used for an initial estimate, followed by a slow ramp rate (1-2°C per minute) near the expected melting point for an accurate measurement.[17]

  • Observation: Record the temperature range from the onset of melting (first appearance of liquid) to complete melting (disappearance of all solid).[17]

Spectroscopic Profile

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups and the electron-donating effect of the methyl group.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of the carbon environments (aromatic, methyl, and carboxyl).

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-Cl stretching, and C-H stretching of the aromatic and methyl groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (171.58 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Conclusion: An Integrated Physicochemical Profile

The physicochemical properties of this compound define its behavior and potential applications. Its acidity (pKa) will dictate its solubility and charge state in aqueous environments, which is critical for its use in biological or environmental contexts. Its lipophilicity (LogP) will influence its ability to partition into non-aqueous phases and cross biological membranes. The aqueous solubility and melting point are fundamental parameters for its handling, formulation, and assessment of purity. A thorough experimental determination of these properties, following standardized protocols, is essential for any research or development activities involving this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Chloro-5-methylpicolinic acid is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique scaffold for creating compounds with tailored biological activities. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable molecule. We will delve into two plausible and strategic routes: the direct chlorination of 5-methylpicolinic acid and a more intricate approach involving a Sandmeyer reaction via a 4-amino intermediate. This document will not only present detailed, step-by-step protocols but also explore the underlying chemical principles and rationale behind the selection of reagents and reaction conditions, thereby offering a robust resource for researchers in the field.

Introduction: The Significance of this compound

Substituted picolinic acids are a class of compounds that have garnered significant interest in medicinal and agricultural chemistry.[1][2] The presence of a carboxylic acid group on the pyridine ring at the 2-position makes them versatile ligands for metal chelation and provides a handle for further chemical modifications. The introduction of a chloro group at the 4-position and a methyl group at the 5-position creates a specific electronic and steric environment that can be exploited to fine-tune the interaction of the final molecule with its biological target. This makes this compound a sought-after intermediate in the synthesis of complex molecules with potential therapeutic or herbicidal properties.

This guide will focus on providing a detailed and practical understanding of the synthetic methodologies to obtain this key intermediate.

Strategic Synthesis Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound. The choice between these pathways will depend on the availability of starting materials, desired purity, and scalability of the process.

  • Pathway 1: Direct Chlorination of 5-Methylpicolinic Acid. This is a more direct approach but may present challenges in controlling regioselectivity.

  • Pathway 2: Sandmeyer Reaction via 4-Amino-5-methylpicolinic Acid. This is a multi-step but potentially more controlled method for introducing the chloro group at the desired position.

The following sections will provide a detailed exploration of each of these pathways.

Pathway 1: Direct Chlorination of 5-Methylpicolinic Acid

This pathway commences with the synthesis of the precursor, 5-methylpicolinic acid, followed by a direct chlorination step.

Synthesis of 5-Methylpicolinic Acid

The most common and economically viable method for the synthesis of picolinic acid derivatives is the oxidation of the corresponding methylpyridines (picolines).[3] In this case, 5-methylpicolinic acid can be prepared from 2,5-dimethylpyridine (2,5-lutidine) via selective oxidation of the methyl group at the 2-position.

Reaction Scheme:

Synthesis_of_5_Methylpicolinic_Acid start 2,5-Dimethylpyridine product 5-Methylpicolinic Acid start->product [O] (e.g., KMnO4, H2O)

Caption: Selective oxidation of 2,5-dimethylpyridine.

Experimental Protocol: Synthesis of 5-Methylpicolinic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2,5-dimethylpyridine (1.0 eq) and water.

  • Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) (approx. 2.0-2.5 eq) in water from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

  • Isolation: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 5-methylpicolinic acid. The product can be collected by filtration, washed with cold water, and dried.

Reagent/ParameterMolar Ratio/ValuePurpose
2,5-Dimethylpyridine1.0Starting Material
Potassium Permanganate2.0 - 2.5Oxidizing Agent
Water-Solvent
TemperatureRefluxReaction Condition
Direct Chlorination of 5-Methylpicolinic Acid

The direct chlorination of the pyridine ring can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation, often in the presence of a catalyst like N,N-dimethylformamide (DMF).[4] The carboxylic acid group is highly deactivating, while the methyl group is activating. The interplay of these electronic effects, along with the inherent reactivity of the pyridine ring, will influence the regioselectivity of the chlorination.

Reaction Scheme:

Direct_Chlorination start 5-Methylpicolinic Acid product This compound start->product SOCl2, DMF (cat.), heat

Caption: Direct chlorination of 5-methylpicolinic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a gas outlet to a scrubber, and a dropping funnel, place 5-methylpicolinic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (excess, e.g., 5-10 eq) dropwise to the flask. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Reagent/ParameterMolar Ratio/ValuePurpose
5-Methylpicolinic Acid1.0Starting Material
Thionyl Chloride5.0 - 10.0Chlorinating Agent & Solvent
DMFCatalyticCatalyst
TemperatureRefluxReaction Condition

Causality Behind Experimental Choices:

  • Excess Thionyl Chloride: Using an excess of thionyl chloride serves both as the chlorinating agent and as a solvent, driving the reaction to completion.

  • DMF Catalyst: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent electrophile and facilitates the chlorination of the electron-deficient pyridine ring.

Pathway 2: Sandmeyer Reaction via 4-Amino-5-methylpicolinic Acid

This pathway offers a more controlled approach to the synthesis of this compound by introducing the chloro group via a diazonium salt intermediate.

Synthesis of 5-Methylpicolinic Acid N-oxide

The first step in this pathway is the N-oxidation of 5-methylpicolinic acid. The N-oxide group activates the 4-position of the pyridine ring towards electrophilic substitution.

Reaction Scheme:

N-Oxidation start 5-Methylpicolinic Acid product 5-Methylpicolinic Acid N-oxide start->product m-CPBA or H2O2/AcOH

Caption: N-oxidation of 5-methylpicolinic acid.

Nitration of 5-Methylpicolinic Acid N-oxide

The N-oxide directs the nitration to the 4-position of the pyridine ring.

Reaction Scheme:

Nitration start 5-Methylpicolinic Acid N-oxide product 4-Nitro-5-methylpicolinic Acid N-oxide start->product HNO3, H2SO4

Caption: Nitration of 5-methylpicolinic acid N-oxide.

Reduction of the Nitro Group

The nitro group is then reduced to an amino group.

Reaction Scheme:

Reduction start 4-Nitro-5-methylpicolinic Acid N-oxide product 4-Amino-5-methylpicolinic Acid N-oxide start->product H2, Pd/C or Fe/HCl

Caption: Reduction of the nitro group.

Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide.[5][6] The 4-amino group is first converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.

Reaction Scheme:

Sandmeyer_Reaction start 4-Amino-5-methylpicolinic Acid N-oxide intermediate Diazonium Salt start->intermediate NaNO2, HCl, 0-5 °C product This compound N-oxide intermediate->product CuCl

Caption: Sandmeyer reaction to introduce the chloro group.

Deoxygenation of the N-oxide

The final step is the removal of the N-oxide group to yield the target product.

Reaction Scheme:

Deoxygenation start This compound N-oxide product This compound start->product PCl3 or H2, Raney Ni

Caption: Deoxygenation of the N-oxide.

Experimental Protocol: Multi-step Synthesis via Sandmeyer Reaction

Due to the multi-step nature of this pathway, a detailed protocol for the key Sandmeyer reaction step is provided below. The preceding steps of N-oxidation, nitration, and reduction are standard procedures in pyridine chemistry.[7]

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: Dissolve 4-Amino-5-methylpicolinic acid N-oxide (1.0 eq) in a cold aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in water, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (catalytic to stoichiometric amount) in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Isolation: The product can be isolated by extraction with a suitable organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound N-oxide.

  • Deoxygenation: The crude N-oxide is then deoxygenated using a reagent such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation to give the final product, this compound.

StepKey ReagentsTemperaturePurpose
DiazotizationNaNO₂, HCl0-5 °CFormation of diazonium salt
SandmeyerCuCl0-5 °C to RTIntroduction of chloro group
DeoxygenationPCl₃ or H₂, Raney NiVariesRemoval of N-oxide

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for the success of this step.

  • Copper(I) Catalyst: Copper(I) facilitates the single-electron transfer mechanism of the Sandmeyer reaction, which leads to the formation of an aryl radical and the subsequent substitution with the chloride ion.[5]

Conclusion

This technical guide has outlined two robust and scientifically sound pathways for the synthesis of this compound. The direct chlorination of 5-methylpicolinic acid offers a more concise route, while the Sandmeyer reaction pathway provides greater control over the regiochemistry of the chlorination. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including factors such as yield, purity, cost, and scalability. The detailed protocols and the discussion of the underlying chemical principles provided herein are intended to serve as a valuable resource for chemists working on the synthesis of this important heterocyclic building block.

References

An In-depth Technical Guide to 4-Chloro-5-methylpicolinic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold

4-Chloro-5-methylpicolinic acid, bearing the CAS number 882679-14-3, is a substituted pyridine carboxylic acid that has garnered interest primarily as a key intermediate in the synthesis of agrochemicals, particularly herbicides[1]. While its direct applications in drug discovery are not extensively documented in publicly available literature, its structural motifs are present in a wide array of biologically active molecules. This guide, therefore, serves a dual purpose: to provide a comprehensive technical overview of this compound for researchers in all fields, and to explore its potential as a valuable scaffold for the design and synthesis of novel therapeutic agents. The principles of molecular recognition and enzyme inhibition that underpin its use in herbicide development can be strategically extrapolated to the design of human therapeutics. This document will delve into its chemical properties, synthesis, and analytical characterization, while also postulating its potential utility in drug development based on the known bioactivities of related picolinic acid derivatives.

I. Physicochemical Properties and Structural Data

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in any research endeavor, from designing synthetic routes to formulating it for biological assays.

PropertyValueSource
CAS Number 882679-14-3[2][3][4]
Molecular Formula C₇H₆ClNO₂[2][3][5]
Molecular Weight 171.58 g/mol [1][2]
Synonyms 4-chloro-5-methyl-2-pyridinecarboxylic acid
Storage Conditions 2-8°C, under inert atmosphere[1][2]

II. Synthesis of this compound and its Precursors

A general workflow for the synthesis of a related compound, methyl 4-chloropicolinate, starts from 2-picolinic acid[6]. This process involves treatment with thionyl chloride and DMF to form the acid chloride, followed by esterification with methanol[6][7].

Conceptual Synthetic Workflow

This diagram illustrates a generalized approach to the synthesis of substituted picolinic acids, which can be conceptually adapted for this compound.

G cluster_0 Starting Material Preparation cluster_1 Chlorination cluster_2 Further Functionalization (Optional) Picolinic_Acid Picolinic Acid Derivative Chlorination Chlorinating Agent (e.g., SOCl₂, PCl₅) Picolinic_Acid->Chlorination Reaction Chlorinated_Intermediate Chlorinated Picolinic Acid Derivative Chlorination->Chlorinated_Intermediate Yields Functionalization Methylating Agent or other functional group introduction Chlorinated_Intermediate->Functionalization Reaction Final_Product This compound Functionalization->Final_Product Yields

Caption: Conceptual workflow for the synthesis of this compound.

III. Potential Applications in Drug Discovery: A Scaffold-Based Perspective

The picolinic acid scaffold is a privileged structure in medicinal chemistry. Picolinic acid and its derivatives are known to act as synthetic auxin herbicides, indicating their ability to interact with protein targets and modulate biological pathways[8][9]. This inherent bioactivity makes this compound an intriguing starting point for the design of novel therapeutics.

Potential as an Inhibitor of Monocarboxylate Transporters (MCTs)

Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for pH regulation in cancer cells by facilitating the efflux of lactate. Their inhibition is a promising strategy in oncology[10]. The carboxylic acid moiety is often essential for effective binding to MCTs[10]. The substituted pyridine ring of this compound could be systematically modified to explore interactions with the binding pockets of these transporters.

Logical Relationship for Scaffold-Based Drug Design

The following diagram illustrates the logical progression from a known chemical entity to a potential drug candidate.

G Start This compound (Known Scaffold) Step1 Identify Potential Biological Targets (e.g., MCTs, Kinases, etc.) Start->Step1 Hypothesize Step2 Computational Modeling (Docking Studies) Step1->Step2 Validate Step3 Library Synthesis (Systematic Derivatization) Step2->Step3 Guide Step4 In Vitro Biological Screening (Binding Assays, Enzyme Inhibition) Step3->Step4 Test Step5 Lead Optimization Step4->Step5 Analyze End Drug Candidate Step5->End Refine

Caption: Logical workflow for utilizing this compound in drug discovery.

IV. Analytical Characterization: Ensuring Purity and Identity

Accurate analytical characterization is paramount for the use of any chemical compound in research, particularly in drug development where purity and identity are critical.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with a suitable buffer (e.g., formic acid or ammonium acetate) would be a standard starting point.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides definitive identification by determining the molecular weight of the compound and its fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure of this compound, confirming the positions of the chloro and methyl substituents on the pyridine ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-Cl bond.

Experimental Protocol: A General HPLC-MS Method for Analysis

The following protocol is a general guideline and should be optimized for the specific instrumentation and purity requirements of the user.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Perform serial dilutions to prepare working solutions of appropriate concentrations for analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 10-15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 5-10 µL.
  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

3. Mass Spectrometry Conditions (ESI+):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Scan Range: m/z 50-500.
  • Capillary Voltage: 3-4 kV.
  • Cone Voltage: 20-30 V.
  • Source Temperature: 120-150 °C.
  • Desolvation Temperature: 350-450 °C.

V. Conclusion and Future Directions

This compound is a readily accessible chemical entity with a well-defined structure. While its current documented applications are predominantly in the agrochemical sector, its inherent structural features present a compelling case for its exploration in drug discovery. The picolinic acid core is a versatile scaffold that can be strategically functionalized to target a diverse range of biological macromolecules. Future research should focus on the synthesis of a library of derivatives of this compound and their subsequent screening against various therapeutic targets, particularly those where a substituted carboxylic acid moiety is known to be important for binding. Computational modeling and in vitro screening are powerful tools that can be leveraged to unlock the therapeutic potential of this and related compounds.

VI. References

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  • Sigma-Aldrich. This compound | 882679-14-3. Available at: --INVALID-LINK--

  • Chemsrc. 4-Chloro-2-pyridinecarboxylic acid | CAS#:5470-22-4. Available at: --INVALID-LINK--

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  • ChemicalBook. Methyl 4-chloropicolinate synthesis. Available at: --INVALID-LINK--

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. Available at: --INVALID-LINK--

  • PubChem. 4-Chloro-N-methylpicolinamide. Available at: --INVALID-LINK--

  • BLD Pharm. 1379357-31-9|4-Chloro-5-methylpicolinamide. Available at: --INVALID-LINK--

  • MDPI. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Available at: --INVALID-LINK--

  • ChemicalBook. 4-Chloro-N-methylpicolinamide synthesis. Available at: --INVALID-LINK--

  • CymitQuimica. CAS 5470-22-4: Chloropicolinicacid. Available at: --INVALID-LINK--

  • PMC - NIH. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Available at: --INVALID-LINK--

  • PubChem. 4-Chloropicolinic acid hydrazide. Available at: --INVALID-LINK--

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: --INVALID-LINK--

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: --INVALID-LINK--

  • MDPI. Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Available at: --INVALID-LINK--

  • PMC - NIH. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Available at: --INVALID-LINK--

  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: --INVALID-LINK--

  • AOBChem USA. Methyl 4-chloro-5-methylpicolinate. Available at: --INVALID-LINK--

  • Sigma-Aldrich. 4-Bromo-6-chloropicolinic acid | 1060805-66-4. Available at: --INVALID-LINK--

  • ResearchGate. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Available at: --INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 4-Chloro-2-pyridinecarboxylate | 24484-93-3. Available at: --INVALID-LINK--

  • MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Available at: --INVALID-LINK--

  • BLD Pharm. 1329838-16-5|4-Hydroxy-3-methylpicolinic acid. Available at: --INVALID-LINK--

References

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Introduction

4-Chloro-5-methylpicolinic acid, a substituted pyridine carboxylic acid, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Its structural complexity, featuring a chlorinated and methylated pyridine ring coupled with a carboxylic acid moiety, necessitates a multi-faceted analytical approach for unambiguous identification and characterization. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of related molecular entities.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 4-chloro-5-methyl-2-pyridinecarboxylic acid[1]

  • CAS Number: 882679-14-3[1][2]

  • Molecular Formula: C₇H₆ClNO₂[1]

  • Molecular Weight: 171.58 g/mol [1]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate the following signals in standard deuterated solvents like DMSO-d₆ or CDCl₃.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Singlet, broad1H-COOHThe acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet, often exchanging with D₂O.[3]
~8.6 - 8.8Singlet1HH-6 (Pyridine)The proton at the 6-position is adjacent to the nitrogen atom and the carboxylic acid group, leading to significant deshielding.
~8.0 - 8.2Singlet1HH-3 (Pyridine)The proton at the 3-position is also influenced by the ring nitrogen and the adjacent carboxylic acid, though to a lesser extent than H-6.
~2.4 - 2.6Singlet3H-CH₃The methyl group protons will appear as a singlet in a region typical for methyl groups attached to an aromatic ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)AssignmentRationale
~165 - 170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group.[4]
~150 - 155C-2The carbon bearing the carboxylic acid group is significantly deshielded due to the electron-withdrawing nature of the substituent and the ring nitrogen.
~148 - 152C-6The carbon adjacent to the nitrogen atom is expected to be in a similar downfield region.
~140 - 145C-4The carbon atom attached to the chlorine will be deshielded.
~135 - 140C-5The carbon atom bearing the methyl group.
~125 - 130C-3This pyridine ring carbon is expected to be the most shielded among the aromatic carbons.
~18 - 22-CH₃The methyl carbon will appear in the typical aliphatic region of the ¹³C NMR spectrum.[4]
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500 - 3300BroadO-H stretch (Carboxylic acid)This very broad absorption is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5]
1700 - 1725StrongC=O stretch (Carboxylic acid)The carbonyl stretch of a carboxylic acid is typically a strong, sharp band. Conjugation with the pyridine ring may shift this to the lower end of the range.[5]
1550 - 1620MediumC=C and C=N ring stretchingThese absorptions are characteristic of the pyridine ring system.
1400 - 1450MediumC-H bending (Methyl)Asymmetric and symmetric bending vibrations of the methyl group.
1000 - 1100MediumC-Cl stretchThe carbon-chlorine stretching vibration is expected in this region.
800 - 900MediumC-H out-of-plane bendingThese bands can provide information about the substitution pattern of the aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. For this compound, electron ionization (EI) would likely lead to the following key fragments.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z RatioProposed FragmentRationale for Fragmentation
171/173[M]⁺ (Molecular Ion)The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
154/156[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid is a common fragmentation pathway for carboxylic acids.[6]
126/128[M - COOH]⁺Decarboxylation, the loss of the entire carboxylic acid group as a radical, is another common fragmentation pathway for aromatic carboxylic acids.[6] This would result in the 4-chloro-5-methylpyridine radical cation.
91[C₆H₄N]⁺ (Chloropyridine fragment minus methyl)Subsequent fragmentation of the [M - COOH]⁺ ion could involve the loss of a chlorine atom followed by rearrangement, or loss of the methyl group. A prominent peak at m/z 91 could arise from the loss of a chlorine atom from the 4-chloro-5-methylpyridine fragment, followed by the loss of HCN. Alternatively, loss of the methyl group from the chloropyridine fragment could lead to a chloropyridinyl cation, which could undergo further fragmentation. A complex series of rearrangements is possible.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to rigorous experimental protocols is essential. The following are generalized procedures that can be adapted for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[7]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 15 ppm).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and multiple-bond proton-carbon correlations).[8]

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the empty ATR setup.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Volatilize the sample by heating the probe and ionize the resulting gas-phase molecules using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_interpretation Data Interpretation & Structure Confirmation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Intro Direct Insertion Probe Sample->MS_Intro NMR_Acq Acquire 1H, 13C, and 2D Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data Interpretation Synthesize All Spectroscopic Data NMR_Data->Interpretation IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data IR_Data->Interpretation MS_Acq Ionize (EI) and Detect Fragments MS_Intro->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Interpretation Structure Confirm Molecular Structure Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Assignment_Logic H1_NMR 1H NMR (Chemical Shifts, Integrals, Multiplicities) Structure Proposed Structure: This compound H1_NMR->Structure C13_NMR 13C NMR (Chemical Shifts) C13_NMR->Structure COSY 2D COSY (H-H Correlations) Assignment Unambiguous Peak Assignment COSY->Assignment HMBC 2D HMBC (Long-Range H-C Correlations) HMBC->Assignment Structure->COSY Structure->HMBC

Caption: Logic diagram for unambiguous NMR peak assignment using 2D techniques.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework of predicted data and standardized protocols to aid in the identification and structural elucidation of this molecule. By understanding the expected spectral features and the rationale behind them, researchers can confidently analyze and interpret their experimental data, ensuring the integrity and accuracy of their scientific endeavors in the fields of chemical synthesis and drug development.

References

4-Chloro-5-methylpicolinic acid solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-5-methylpicolinic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) or an agrochemical intermediate is a critical physicochemical property that governs its behavior in various media, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This technical guide provides a comprehensive overview of the solubility profile of this compound (CAS No. 882679-14-3). We delve into the theoretical principles governing its solubility, present detailed, field-proven experimental protocols for its determination, and offer insights into the critical factors that modulate its dissolution. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodologies for characterizing this and structurally similar compounds.

Introduction: The Significance of this compound

This compound is a heterocyclic building block belonging to the pyridine family. Its structure, featuring a carboxylic acid group, a chlorine atom, and a methyl group on the pyridine ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical industry for the development of novel herbicides[1]. Understanding its solubility is paramount for optimizing process chemistry, ensuring consistent product quality, and predicting its environmental fate and transport. A thorough solubility profile is the foundation for rational solvent selection, crystallization process design, and formulation development.

Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is essential before embarking on solubility studies.

PropertyValueSource
CAS Number 882679-14-3[1][2]
Molecular Formula C₇H₆ClNO₂[1][2]
Molecular Weight 171.58 g/mol [1][2]
Appearance White to off-white solid (predicted)General knowledge
Storage 2-8°C, under inert gas[1]

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces with the chosen solvent system.

The "Like Dissolves Like" Principle

This fundamental principle posits that substances with similar polarities are more likely to be soluble in one another[3]. The this compound molecule possesses both polar and non-polar characteristics:

  • Polar Features: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor.

  • Non-polar Features: The pyridine ring itself, along with the methyl (-CH₃) and chloro (-Cl) substituents, contributes to the molecule's lipophilicity.

This amphiphilic nature suggests moderate solubility in polar protic solvents (e.g., water, ethanol) and some polar aprotic solvents, with solubility decreasing in non-polar solvents (e.g., hexane). For context, the parent compound, picolinic acid, is highly soluble in water (887 g/L at 20°C) and soluble in ethanol (63 g/L at 20°C)[4]. The addition of the chloro and methyl groups to the ring is expected to increase lipophilicity and thus decrease aqueous solubility compared to the parent compound.

The Critical Influence of pH

As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous media is profoundly dependent on the pH of the solution[5][6][7]. The equilibrium between the un-ionized (protonated) form and the ionized (deprotonated) carboxylate form dictates its solubility.

  • In Acidic Solutions (Low pH): The carboxylic acid group will be predominantly in its neutral, protonated form (R-COOH). This form is less polar and will have significantly lower aqueous solubility (referred to as the intrinsic solubility, S₀).

  • In Basic Solutions (High pH): The carboxylic acid will be deprotonated to form the highly polar carboxylate anion (R-COO⁻). This ionic form is much more soluble in water[8].

Therefore, the aqueous solubility of this compound is expected to be minimal at low pH and increase dramatically as the pH rises above its pKa. This relationship is a cornerstone of its characterization.

Caption: pH-dependent ionization and its effect on solubility.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible data, standardized experimental protocols are essential. We describe two gold-standard methods for determining thermodynamic (equilibrium) solubility and pH-dependent solubility.

Protocol 1: Equilibrium Solubility via the Shake-Flask Method

The Shake-Flask method is the benchmark for determining thermodynamic solubility[9][10]. It ensures that the solvent is fully saturated with the solute, providing a true equilibrium value.

Expertise & Causality: This method is trusted because it allows sufficient time for the dissolution process to reach equilibrium, avoiding the kinetic artifacts that can arise in high-throughput, precipitation-based assays. The 24-hour incubation period is chosen to be conservative, ensuring that even slowly dissolving compounds reach saturation[9][10]. Centrifugation and filtration are critical to ensure that the quantified sample contains only the dissolved solute, as any suspended micro-particles would artificially inflate the measured solubility[11].

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after the equilibration period is sufficient (e.g., 5-10 mg).

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, acetonitrile) into each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached[9][12].

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., >10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For maximum accuracy, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that has been pre-validated for low compound binding[11].

  • Quantification: Dilute the filtrate with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV[13][14].

  • Calculation: Report the solubility in mg/mL or mol/L.

Shake_Flask_Workflow A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (e.g., 24h at 25°C with shaking) B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Filter Supernatant (e.g., 0.22 µm PTFE filter) D->E F 6. Quantify Concentration in Filtrate (e.g., HPLC) E->F G 7. Report Equilibrium Solubility F->G

Caption: Generalized workflow for the Shake-Flask solubility method.

Protocol 2: pH-Solubility Profile via Potentiometric Titration

Potentiometric titration is a highly efficient method for determining both the pKa and the intrinsic solubility (S₀) of ionizable compounds like this compound[15][16][17].

Expertise & Causality: This technique relies on the precise measurement of pH as a titrant is added. The resulting titration curve provides a wealth of information. The inflection point of the curve for the dissolved compound corresponds to the pKa. When the compound's solubility limit is reached, it begins to precipitate, causing a distinct plateau or change in the slope of the titration curve. By analyzing this deviation, the solubility at various pH values and the pH-independent intrinsic solubility can be calculated with high precision[15][18]. This method is often faster than performing multiple shake-flask experiments at different pH values.

Step-by-Step Methodology:

  • System Setup: Calibrate a pH electrode and an automated titrator.

  • Sample Preparation: Create a suspension of a known amount of this compound in a known volume of deionized water or a specific ionic strength background electrolyte.

  • Acidification: Add a small amount of strong acid (e.g., 0.1 M HCl) to the suspension to ensure the starting pH is low and the compound is fully protonated.

  • Titration: Titrate the suspension with a standardized strong base (e.g., 0.1 M NaOH) at a slow, constant rate. Record the pH and the volume of titrant added throughout the experiment.

  • Data Analysis: Plot pH versus the volume of NaOH added.

  • pKa and Solubility Calculation: Analyze the titration curve. The pKa is determined from the pH at the half-equivalence point before precipitation begins. The point at which the curve deviates from that of a fully dissolved sample indicates the start of precipitation. Specialized software or derived equations are used to calculate the intrinsic solubility (S₀) from this data[15][16].

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved compound is the final, critical step in any solubility experiment.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity, sensitivity, and accuracy[11][13]. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier (e.g., formic or phosphoric acid) is a typical starting point. Detection is commonly performed using a UV detector at the compound's λ_max. A multi-point calibration curve prepared from stock solutions of known concentrations is mandatory for accurate quantification.

  • UV-Vis Spectroscopy: For a less complex matrix, direct UV-Vis analysis can be used. A calibration curve must be generated in the same solvent matrix as the samples to ensure accuracy. This method is faster but less specific than HPLC[9].

Data Presentation: A Comprehensive Solubility Profile

The collected data should be presented clearly to provide a full picture of the compound's behavior. While experimental data for this compound is not publicly available, we provide a template for its presentation and include data for the parent picolinic acid for comparison.

Table 1: Solubility of Picolinic Acid (Reference Compound)

SolventTemperature (°C)Solubility (g/L)Source
Water20887[4]
Water~20~862.5[19][20]
Ethanol2063[4]
Ethanol~20~57.1[19][20]
Acetonitrile~20~17.0[19][20]

Table 2: Template for Reporting Solubility of this compound

Solvent SystempHTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Deionized Water(Measured)25Experimental ValueCalculated Value
0.1 M HCl~125Experimental ValueCalculated Value
PBS Buffer7.425Experimental ValueCalculated Value
0.1 M NaOH~1325Experimental ValueCalculated Value
EthanolN/A25Experimental ValueCalculated Value
AcetonitrileN/A25Experimental ValueCalculated Value
HexaneN/A25Experimental ValueCalculated Value

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat[23].

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes[22][23].

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires[23].

Conclusion

The solubility profile of this compound is a multi-faceted characteristic that is essential for its effective application in scientific research and industrial development. Its behavior is dictated by the interplay between its molecular structure and the properties of the solvent, with pH being a particularly dominant factor in aqueous systems. By employing robust, validated methodologies such as the shake-flask method and potentiometric titration, researchers can generate the high-quality data needed to guide process development, formulation, and crystallization studies. This guide provides the theoretical foundation and practical protocols to empower scientists to fully characterize the solubility of this important chemical intermediate.

References

A Guide to Theoretical and Computational Investigation of 4-Chloro-5-methylpicolinic Acid: A Methodological Framework for Drug and Herbicide Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-Chloro-5-methylpicolinic acid. While this specific molecule has limited dedicated research, its structural similarity to picolinic acid derivatives with known biological activity, particularly in the agrochemical sector, makes it a compelling target for in-depth analysis.[1][2] This document serves as a methodological blueprint for researchers, scientists, and drug development professionals, outlining a systematic approach to characterizing its electronic structure, predicting its reactivity, and exploring its potential as a bioactive compound. By leveraging established computational techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling, this guide explains not just the "how" but also the "why" behind each step, ensuring a scientifically rigorous investigation.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid and its derivatives are a class of pyridine carboxylic acids that have garnered significant attention in medicinal and agricultural chemistry.[3][4] The pyridine ring, a bioisostere of a phenyl group, offers unique physicochemical properties including improved solubility and metabolic stability.[5] These compounds have been successfully developed into a wide array of therapeutic agents for conditions ranging from tuberculosis and cancer to diabetes and HIV/AIDS.[3][4] In the agrochemical field, picolinic acid derivatives are known to act as synthetic auxin herbicides, demonstrating potent activity against broadleaf weeds.[2]

This compound, with the molecular formula C7H6ClNO2, is an intriguing, yet underexplored, member of this family.[6] Its utility as an intermediate in the synthesis of herbicides suggests its potential for biological activity.[1] Understanding the fundamental electronic and structural properties of this molecule is paramount to unlocking its full potential. Computational and theoretical studies offer a powerful, cost-effective, and time-efficient means to achieve this, providing insights that can guide further experimental work.[5][7]

This guide will detail a multi-faceted computational workflow designed to thoroughly characterize this compound.

Theoretical Foundations and Computational Strategy

A robust computational investigation of a novel molecule requires a multi-pronged approach. We will focus on three core areas: quantum mechanical characterization, interaction with biological targets, and prediction of activity based on molecular structure.

Quantum Mechanical Characterization using Density Functional Theory (DFT)

DFT is a powerful computational method for investigating the electronic structure of molecules.[5] It provides a good balance between accuracy and computational cost for systems of this size. The primary goal of DFT calculations in this context is to understand the intrinsic properties of this compound.

Causality of Method Selection: The choice of a functional and basis set is critical for accurate results. The B3LYP functional is a popular hybrid functional that often provides reliable results for organic molecules. The 6-311++G(d,p) basis set is a good choice as it includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to allow for non-spherical electron distribution.[8][9]

Target Identification and Molecular Docking

Given the herbicidal potential of picolinic acid derivatives, a logical starting point for investigation is their interaction with known herbicide targets. For synthetic auxins, the target is often an F-box protein, which is part of the auxin receptor complex. Molecular docking simulations can predict the preferred binding orientation of this compound to the active site of such a protein.

Causality of Method Selection: Molecular docking is a computationally efficient method to screen for potential binding interactions. By comparing the predicted binding affinity and pose of our target molecule to known active compounds, we can generate hypotheses about its potential mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[10] While a full QSAR study requires a dataset of related molecules with known activities, we can lay the groundwork by calculating key molecular descriptors for this compound. These descriptors can later be used to place the molecule within a broader QSAR model of picolinic acid-based herbicides.

Causality of Method Selection: QSAR provides a way to extrapolate from the properties of a single molecule to predict its activity relative to a larger set of compounds. This is invaluable for prioritizing candidates for synthesis and experimental testing.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, self-validating protocols for the computational investigation of this compound.

Protocol for DFT Calculations

Objective: To determine the optimized geometry, vibrational frequencies, and key electronic properties of this compound.

Methodology:

  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Perform a geometry optimization calculation using DFT.

    • Software: Gaussian, ORCA, or other quantum chemistry package.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Validation: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true minimum on the potential energy surface.

  • Analysis of Results:

    • Geometric Parameters: Analyze bond lengths and angles.

    • Vibrational Spectra: Calculate the theoretical IR and Raman spectra and compare them with experimental data if available.

    • Electronic Properties:

      • Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[8][11] The HOMO-LUMO gap is an indicator of chemical reactivity.

      • Generate a Molecular Electrostatic Potential (MEP) map to visualize regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

      • Perform a Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and charge distribution.[9]

Data Presentation:

PropertyCalculated ValueUnits
Total EnergyTo be calculatedHartrees
HOMO EnergyTo be calculatedeV
LUMO EnergyTo be calculatedeV
HOMO-LUMO GapTo be calculatedeV
Dipole MomentTo be calculatedDebye
Key Bond Lengths (e.g., C-Cl)To be calculatedÅngströms (Å)
Key Bond AnglesTo be calculatedDegrees (°)
Protocol for Molecular Docking

Objective: To predict the binding mode and affinity of this compound to a relevant biological target.

Methodology:

  • Target Selection and Preparation:

    • Identify a suitable protein target. For herbicidal activity, a plant F-box protein (e.g., from Arabidopsis thaliana) is a good candidate.

    • Obtain the 3D structure of the protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Software: AutoDock, Glide, or similar docking program.

    • Define the binding site on the protein based on the location of the native ligand or predicted active site residues.

    • Run the docking simulation to generate a series of possible binding poses.

  • Analysis of Results:

    • Binding Affinity: Analyze the predicted binding energy (e.g., in kcal/mol) for the top-ranked poses.

    • Binding Pose: Visualize the protein-ligand complex to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.[12][13]

    • Validation: Compare the predicted binding mode with that of known active compounds.

Data Presentation:

Docking PosePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction(s)
1To be calculatede.g., Arg234, Ser112e.g., Hydrogen bond, Pi-stacking
2To be calculatede.g., Leu87, Val154e.g., Hydrophobic
............
Protocol for QSAR Descriptor Calculation

Objective: To compute a set of molecular descriptors for this compound for future QSAR studies.

Methodology:

  • Software: Use a program like PaDEL-Descriptor, Mordred, or a similar tool to calculate a wide range of molecular descriptors from the 2D or 3D structure of the molecule.

  • Descriptor Classes: Calculate descriptors from various classes, including:

    • Constitutional descriptors: Molecular weight, atom counts, etc.

    • Topological descriptors: Connectivity indices that describe the branching of the molecule.

    • Geometrical descriptors: 3D properties like molecular surface area.

    • Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

    • Quantum chemical descriptors: HOMO/LUMO energies, dipole moment (obtained from DFT calculations).

Data Presentation:

Descriptor ClassDescriptor NameCalculated Value
ConstitutionalMolecular Weight171.58 g/mol [6]
Atom CountTo be calculated
PhysicochemicalLogPTo be calculated
Polar Surface AreaTo be calculated
Quantum ChemicalHOMO EnergyFrom DFT
LUMO EnergyFrom DFT

Visualization of Workflows and Concepts

Visualizing the workflow and the relationships between different computational approaches is crucial for understanding the overall strategy.

computational_workflow cluster_input Initial Input cluster_dft Quantum Mechanics (DFT) cluster_docking Molecular Interaction cluster_qsar Activity Prediction cluster_output Integrated Insights mol_structure This compound (2D/3D Structure) dft DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft qsar QSAR Descriptor Calculation mol_structure->qsar opt_geom Optimized Geometry dft->opt_geom freq Vibrational Frequencies dft->freq electronic_prop Electronic Properties (HOMO, LUMO, MEP) dft->electronic_prop docking Molecular Docking opt_geom->docking insights Structure-Activity Relationship Hypothesis Generation electronic_prop->insights binding Binding Affinity & Pose docking->binding target Protein Target (e.g., F-box protein) target->docking binding->insights descriptors Molecular Descriptors (LogP, PSA, etc.) qsar->descriptors descriptors->insights

Caption: Computational workflow for the investigation of this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded computational workflow for the in-depth study of this compound. By systematically applying DFT, molecular docking, and QSAR descriptor analysis, researchers can gain significant insights into the molecule's fundamental properties and its potential for biological activity. The proposed protocols are designed to be self-validating, ensuring the reliability of the generated data.

The true power of this approach lies in its predictive capabilities. The results from these computational studies can be used to:

  • Guide Synthesis: Prioritize the synthesis of this compound and its analogues based on predicted activity and favorable electronic properties.

  • Inform Biological Testing: Provide a rationale for selecting specific biological assays (e.g., herbicidal activity against certain plant species).

  • Accelerate the Discovery Cycle: Reduce the time and resources required for the initial stages of drug or herbicide development.

Future work should focus on synthesizing this compound and experimentally validating the computational predictions. This iterative cycle of prediction and experimentation is the cornerstone of modern molecular design and discovery.

References

The Multifaceted Biological Activities of Substituted Picolinic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Picolinic Acid

Picolinic acid, a pyridine-2-carboxylic acid, is a simple yet remarkably versatile heterocyclic compound. It is an endogenous metabolite of the amino acid tryptophan, participating in a range of physiological processes.[1][2] Its defining structural feature is the nitrogen atom of the pyridine ring positioned adjacent to a carboxylic acid group, a configuration that bestows upon it potent metal-chelating properties.[3][4] This ability to form stable complexes with divalent and trivalent metal ions, such as zinc, iron, and chromium, is central to many of its biological functions.[3][[“]][6] Beyond its role as a natural chelator, the picolinic acid scaffold has proven to be a fertile ground for medicinal chemists. By modifying its structure with various substituents, researchers have unlocked a vast spectrum of pharmacological activities, leading to the development of therapeutic agents in fields as diverse as oncology, infectious diseases, and agriculture.[7][8]

This technical guide provides an in-depth exploration of the potential biological activities of substituted picolinic acids. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the existing literature, but also actionable insights into the experimental methodologies used to assess these activities and the underlying structure-activity relationships that govern them.

Antimicrobial and Antifungal Activity: A Tale of Metal Chelation and Beyond

The antimicrobial properties of picolinic acid and its derivatives have been extensively documented.[7][9][10][11] A primary mechanism underpinning this activity is the chelation of essential metal ions, particularly iron, which are crucial for microbial growth and proliferation.[3][12] By sequestering these metals, picolinic acid derivatives can effectively starve pathogens, inhibiting key metabolic processes.[13]

The antimicrobial spectrum of these compounds is broad, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][10][12] For instance, studies have demonstrated the efficacy of picolinic acid and its sodium and potassium salts against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans.[9][10] Furthermore, metal complexes of picolinic acid, involving transition metals like zinc, copper, and manganese, have also shown significant antibacterial activity.[11][14]

Structure-Activity Relationship Insights

The nature and position of substituents on the picolinic acid ring significantly influence antimicrobial potency. Key observations include:

  • Esterification: Esterified derivatives of fusaric acid, a picolinic acid analog, have demonstrated enhanced antibacterial activity against Gram-positive bacteria compared to the parent compound.[15]

  • Alkylation: The addition of alkyl groups can also modulate the antimicrobial effects of these molecules.[15]

  • Metal Complexes: The formation of metal picolinate complexes can lead to broad-spectrum antibacterial activity, with different metal ions conferring activity against specific bacterial species.[11][14]

Quantitative Assessment of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various picolinic acid derivatives against a panel of microorganisms, providing a quantitative measure of their potency.

Compound/DerivativeMicroorganismMIC (mg/mL)Reference
Picolinic AcidSerratia marcescens0.5[12]
Picolinic AcidKlebsiella pneumoniae0.5[12]
Picolinic AcidEscherichia coli0.5[12]
Picolinic AcidBacillus cereus0.5[12]
Picolinic AcidStaphylococcus aureus2.0[12]
Picolinic AcidBacillus subtilis2.0[12]
Sodium PicolinateStaphylococcus aureus0.19 - 3.13 (pH 7.0)[9][10]
Sodium PicolinatePseudomonas aeruginosa0.19 - 3.13 (pH 7.0)[9][10]
Zinc PicolinateBacillus subtilis0.5[14]
Zinc PicolinateEscherichia coli0.5[14]
Copper PicolinateStaphylococcus aureus0.5[14]
Copper PicolinatePseudomonas aeruginosaNot specified[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18]

Principle: This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.[18]

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve the substituted picolinic acid derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium to all wells of a 96-well microtiter plate.[16]

  • Serial Dilution: Add 100 µL of the stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions.[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.[17]

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared inoculum.[18]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).[18]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[17][18]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solution of Picolinic Acid Derivative D Perform Serial Dilutions of Compound in Plate A->D B Dispense Broth into 96-Well Plate B->D C Prepare Standardized Bacterial Inoculum E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate Plate (e.g., 37°C, 18-24h) E->F G Visually Inspect for Turbidity (Growth) F->G H Determine Lowest Concentration with No Growth (MIC) G->H

Workflow for MIC determination by broth microdilution.

Anticancer Activity: Targeting Cellular Proliferation and Inducing Apoptosis

A growing body of evidence highlights the potent anticancer activities of substituted picolinic acids.[2][19][20] These compounds have demonstrated cytotoxicity against various cancer cell lines, including non-small cell lung cancer and breast cancer.[19][21] The mechanisms of action are multifaceted and appear to be dependent on the specific substitutions on the picolinic acid core.

One key mechanism involves the induction of apoptosis, or programmed cell death.[20] For instance, a novel picolinic acid derivative has been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in human non-small cell lung cancer cells.[[“]][11][19] This process is characterized by the accumulation of misfolded proteins in the ER, leading to the activation of the unfolded protein response (UPR).[19][22] If the stress is prolonged or severe, the UPR can trigger apoptotic pathways.[19][22]

Signaling Pathway: ER Stress-Mediated Apoptosis

The induction of ER stress by certain picolinic acid derivatives can lead to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF-2α) and the release of pro-apoptotic factors like Smac/DIABLO from the mitochondria.[11][19] Smac/DIABLO then inhibits the activity of inhibitors of apoptosis proteins (IAPs), ultimately leading to caspase activation and the execution of apoptosis.[19]

Apoptosis_Pathway cluster_stimulus Stimulus cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_apoptosis Apoptosis Execution Stimulus Picolinic Acid Derivative ER_Stress ER Stress (Unfolded Protein Accumulation) Stimulus->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates eIF2a Phosphorylation of eIF-2α UPR->eIF2a Mito Mitochondrial Perturbation UPR->Mito can lead to Smac Smac/DIABLO Release Mito->Smac IAPs Inhibition of IAPs Smac->IAPs Caspases Caspase Activation IAPs->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis executes

ER stress-mediated apoptosis by a picolinic acid derivative.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][23][24][25]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[24] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7][25]

  • Compound Treatment: Treat the cells with various concentrations of the substituted picolinic acid derivative for a specified duration (e.g., 24, 48, or 72 hours).[25] Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[7][9][24]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[9][24]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[7][9][24]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration of the compound that causes a 50% reduction in cell viability (IC50) can be determined from a dose-response curve.

Herbicidal Activity: A New Frontier in Agriculture

Substituted picolinic acids have emerged as a significant class of synthetic auxin herbicides.[26][27] Compounds like picloram and clopyralid have been commercially successful for decades.[27] More recently, novel derivatives with enhanced efficacy and broader weed control spectra are being developed.[26][27]

The mechanism of action of these herbicides is to mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, and ultimately, plant death.[27] Structure-activity relationship studies are crucial in this field to design new molecules with improved herbicidal activity and crop safety.[26][27] For instance, the introduction of a pyrazolyl group at the 6-position of the picolinic acid ring has been shown to be a promising strategy for discovering novel synthetic auxin herbicides.[27]

Other Notable Biological Activities

The therapeutic potential of substituted picolinic acids extends beyond the aforementioned areas:

  • Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[7]

  • Antiviral Activity: Picolinic acid itself has been reported to possess antiviral activity, including against HIV-1 and HSV-2.[7][8]

  • Neuroprotective Effects: As a metabolite in the kynurenine pathway, picolinic acid has been implicated in various neuroprotective processes in the central nervous system.[1][2][3]

Synthesis of Substituted Picolinic Acids

The synthesis of novel picolinic acid derivatives is a cornerstone of research in this field. Various synthetic strategies are employed, often starting from commercially available picolinic acid or its derivatives. Common reactions include:

  • Nucleophilic Substitution: Replacing substituents on the pyridine ring, such as a chlorine atom, with other functional groups like hydrazine.[27]

  • Condensation Reactions: Claisen and Knorr cyclization reactions are used to build complex heterocyclic systems attached to the picolinic acid core.[27]

  • Esterification and Amidation: Modification of the carboxylic acid group to form esters and amides is a common strategy to alter the physicochemical properties and biological activity of the parent molecule.[21][22]

  • Multi-step Synthesis: The creation of more complex derivatives often involves multi-step reaction sequences, including protection and deprotection of functional groups, and cross-coupling reactions.

Conclusion and Future Directions

Substituted picolinic acids represent a privileged scaffold in drug discovery and development. Their inherent biological activities, coupled with the potential for diverse chemical modifications, make them attractive candidates for addressing a wide range of therapeutic needs. The ongoing exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively navigate this exciting and promising area of chemical biology.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-methylpicolinic Acid: Starting Materials and Strategic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Chloro-5-methylpicolinic acid is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable intermediate in the development of novel molecular entities. This technical guide provides a comprehensive overview of plausible and efficient synthetic routes to this compound, with a focus on the selection of starting materials and the strategic implementation of key chemical transformations. The methodologies discussed herein are grounded in established chemical principles and supported by literature precedents, offering researchers a solid foundation for the laboratory-scale synthesis of this important compound.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several strategic directions, primarily dictated by the choice of the initial starting material. This guide will focus on two principal and scientifically sound strategies:

  • Synthesis from 3,4-Lutidine: This approach leverages a commercially available and relatively inexpensive starting material, involving a sequence of regioselective oxidation and subsequent chlorination.

  • Synthesis via a 4-Amino Precursor: This strategy involves the introduction of the chloro substituent at a later stage via a Sandmeyer reaction on a 4-amino-5-methylpicolinic acid intermediate.

Each of these routes presents its own set of advantages and challenges, which will be discussed in detail.

Route 1: Synthesis Starting from 3,4-Lutidine

This synthetic pathway is attractive due to the ready availability of 3,4-lutidine (3,4-dimethylpyridine). The core transformations involve the selective oxidation of the methyl group at the 2-position to a carboxylic acid, followed by chlorination of the pyridine ring at the 4-position.

Conceptual Workflow

Route 1 Start 3,4-Lutidine Intermediate1 5-Methylpicolinic Acid Start->Intermediate1 Selective Oxidation Product This compound Intermediate1->Product Chlorination

Caption: Synthetic pathway from 3,4-Lutidine.

Step 1: Selective Oxidation of 3,4-Lutidine to 5-Methylpicolinic Acid

The selective oxidation of one methyl group in the presence of another on a pyridine ring is a critical step. The methyl group at the 2-position (α-position) is generally more susceptible to oxidation than the methyl group at the 3- or 4-position. This selectivity can be achieved using various oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) in an aqueous medium.

Experimental Protocol: Oxidation of 3,4-Lutidine

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 3,4-lutidine (1.0 eq.) in water.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate (approximately 4.0 eq.) in water portion-wise over several hours, maintaining a gentle reflux. The purple color of the permanganate should disappear as the reaction progresses.

  • After the addition is complete, continue to reflux the mixture until the permanganate color is fully discharged.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The product, 5-methylpicolinic acid, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Note: This protocol is adapted from general procedures for the oxidation of picolines and lutidines. Optimization of reaction time, temperature, and stoichiometry of the oxidizing agent may be required for optimal yield and purity.

Starting MaterialReagents and ConditionsProductTypical YieldReference
3,5-Lutidine1. KMnO₄, H₂O, reflux; 2. HCl5-Methylnicotinic Acid~70%[1]
α-Picoline1. KMnO₄, alkaline solution, heat; 2. H₂SO₄/CuSO₄Picolinic AcidHigh[2]
Step 2: Chlorination of 5-Methylpicolinic Acid

The introduction of a chlorine atom at the 4-position of the 5-methylpicolinic acid can be achieved through various chlorination methods. A common approach for the chlorination of pyridine rings is the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This method is known to favor chlorination at the 4-position of picolinic acid derivatives.

Experimental Protocol: Chlorination of 5-Methylpicolinic Acid

  • To a stirred solution of 5-methylpicolinic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂), add a catalytic amount of N,N-dimethylformamide (DMF) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

  • Adjust the pH of the aqueous solution to 3-4 with a suitable base (e.g., sodium bicarbonate solution).

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

This protocol is based on the general procedure for the synthesis of 4-chloropicolinates.[3]

Starting MaterialReagents and ConditionsProductTypical YieldReference
2-Picolinic Acid1. SOCl₂, DMF (cat.), 72°C; 2. MeOHMethyl 4-chloropicolinate85%[3]

Route 2: Synthesis via a 4-Amino Precursor and Sandmeyer Reaction

This alternative strategy introduces the chloro substituent at a later stage of the synthesis through the conversion of a 4-amino group. The Sandmeyer reaction is a classic and reliable method for this transformation.[4] This route requires the initial synthesis of 4-amino-5-methylpicolinic acid.

Conceptual Workflow

Route 2 Start Starting Material (e.g., 3,4-Lutidine) Intermediate1 4-Amino-5-methylpicolinic Acid Start->Intermediate1 Multi-step Synthesis Intermediate2 Diazonium Salt Intermediate Intermediate1->Intermediate2 Diazotization (NaNO₂, HCl) Product This compound Intermediate2->Product Sandmeyer Reaction (CuCl)

Caption: Synthetic pathway via a 4-amino precursor.

Step 1: Synthesis of 4-Amino-5-methylpicolinic Acid

The synthesis of 4-amino-5-methylpicolinic acid can be envisioned starting from 3,4-lutidine. A plausible sequence involves nitration at the 4-position, reduction of the nitro group to an amine, and subsequent selective oxidation of the 2-methyl group.

A known method for the synthesis of 4-aminopicolinic acid starts from picolinic acid N-oxide, which undergoes nitration at the 4-position, followed by reduction.[5] A similar strategy could potentially be applied to 5-methylpicolinic acid N-oxide.

Step 2: Sandmeyer Reaction of 4-Amino-5-methylpicolinic Acid

The Sandmeyer reaction provides an efficient means to convert the 4-amino group to a chloro group. The reaction proceeds via a diazonium salt intermediate, which is then treated with a copper(I) chloride solution.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization:

    • Suspend 4-amino-5-methylpicolinic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

    • Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating may be necessary to drive the reaction to completion.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to afford this compound.

Caution: Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

Starting MaterialReagents and ConditionsProductReference
4-Amino-2-chloronicotinonitrile1. NaNO₂, HCl, 0-5°C; 2. CuCl, HCl2,4-Dichloronicotinonitrile
Aryl Amines1. NaNO₂, H⁺; 2. CuClAryl Chlorides[3][4]

Conclusion

The synthesis of this compound can be effectively achieved through at least two strategic routes, each with its own merits. The choice of the optimal synthetic pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. The route starting from 3,4-lutidine is direct and utilizes an inexpensive starting material, but requires careful control of the selective oxidation step. The Sandmeyer reaction route offers a reliable method for introducing the chloro substituent, provided that the 4-amino precursor is accessible. Both pathways are based on well-established and robust chemical transformations, providing a solid foundation for the successful synthesis of this valuable heterocyclic building block.

References

Methodological & Application

Application Note: Leveraging 4-Chloro-5-methylpicolinic Acid as a Scaffold for Novel Herbicide Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract: The escalating challenge of herbicide resistance necessitates the discovery of novel herbicidal compounds with new or underutilized modes of action. Picolinic acid derivatives have a proven track record as potent synthetic auxin herbicides.[1][2] This document provides a comprehensive guide for utilizing 4-Chloro-5-methylpicolinic acid as a promising starting scaffold for the discovery and development of next-generation herbicides. We outline a phased, integrated workflow, from initial screening and lead optimization to mode of action elucidation, supported by detailed, field-tested protocols and scientific rationale.

Introduction: The Case for New Herbicides

Global agriculture faces a critical threat from the proliferation of herbicide-resistant weeds, which can lead to significant crop yield losses.[3] For decades, the agrochemical industry has been constrained by a limited number of commercialized herbicide modes of action (MoA).[3][4] This reliance on a few targets has accelerated the evolution of resistance, making the development of herbicides with novel MoAs a paramount objective.[5]

Picolinic acids belong to the synthetic auxin class of herbicides (WSSA Group 4), which mimic the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations, leading to catastrophic deregulation of growth processes and eventual plant death.[6][7][8] This class includes successful herbicides like picloram and clopyralid.[2][9] The unique structure of this compound offers a valuable chemical scaffold for derivatization and the potential discovery of compounds with improved efficacy, selectivity, or a nuanced MoA that could overcome existing resistance.

Section 1: The Lead Scaffold: this compound

This compound is a heterocyclic building block available for agrochemical research.[10][11][12] Its structure is analogous to other herbicidally active picolinic acids, making it an excellent starting point for a discovery program.

PropertyValueSource
CAS Number 882679-14-3[11][12]
Molecular Formula C₇H₆ClNO₂[11]
Molecular Weight 171.58 g/mol [11]
Rationale for Use The pyridine carboxylic acid core is a well-established pharmacophore for synthetic auxin activity. The chloro and methyl substitutions offer distinct electronic and steric properties that can be systematically modified to explore the structure-activity relationship (SAR).[1][2]

Section 2: A Phased Discovery & Development Workflow

A successful herbicide discovery program is a multi-stage funnel designed to efficiently identify and advance promising candidates. The traditional "spray and pray" method has evolved into a more integrated approach combining whole-plant screening with target-based assays.[13]

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Candidate Characterization a Chemical Library Generation (Analogs of this compound) b Primary Screening (In Vitro & Whole-Plant Assays) a->b c Hit Confirmation & Potency Assessment b->c d Structure-Activity Relationship (SAR) Analysis c->d Active 'Hits' e Secondary Screening (Dose-Response & Weed Spectrum) d->e f Initial Crop Selectivity e->f g Mode of Action (MoA) Elucidation f->g Optimized 'Leads' h Advanced Greenhouse Trials g->h i Toxicology & Environmental Fate h->i j Field Trials i->j Development Candidate

Caption: Herbicide Discovery Workflow using this compound.

Section 3: Phase 1 Protocols - Hit Identification

The initial phase aims to rapidly screen a library of derivatives to identify compounds ("hits") with significant biological activity. A dual screening approach is recommended.

Protocol 1: In Vitro Primary Screening - Root Growth Inhibition Assay

This high-throughput assay provides a quantitative measure of phytotoxicity in a controlled environment, ideal for screening many compounds with small sample requirements.[14]

Rationale: Root growth is a sensitive indicator of general plant health and is particularly susceptible to disruption by auxin-like compounds.[8] Arabidopsis thaliana is used as a model dicot species due to its rapid growth and well-characterized genetics.

Methodology:

  • Compound Preparation: Dissolve synthesized analogs of this compound in DMSO to create 10 mM stock solutions.

  • Assay Plate Preparation:

    • Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Autoclave and cool to ~50°C.

    • Add test compounds to a final concentration of 10 µM (and/or other desired screening concentrations). Ensure the final DMSO concentration is ≤ 0.1%. Include a DMSO-only vehicle control and a positive control (e.g., Picloram at 1 µM).

    • Dispense 1 ml of medium into each well of a 24-well microtiter plate.

  • Seed Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place 5-7 seeds on the agar surface in each well.

  • Incubation: Seal plates with breathable film and incubate vertically under a 16h light/8h dark cycle at 22°C for 5-7 days.

  • Data Acquisition & Analysis:

    • Image the plates using a flatbed scanner or digital camera.

    • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

    • Calculate the percent root growth inhibition relative to the vehicle control: % Inhibition = (1 - (Mean Root Length_Test / Mean Root Length_Control)) * 100.

    • Define a "hit" as any compound causing >80% inhibition at the screening concentration.

Protocol 2: Whole-Plant Primary Screening

This assay confirms that active compounds can be absorbed by the plant and translocated to produce a herbicidal effect, which is a critical step that in vitro assays cannot assess.[13]

Rationale: A whole-plant screen integrates the complex processes of uptake, translocation, and metabolism, providing a more realistic indication of field performance.[13] A representative broadleaf weed (e.g., velvetleaf, Abutilon theophrasti) and a grass weed (e.g., barnyardgrass, Echinochloa crus-galli) are used to assess the initial spectrum of activity.

Methodology:

  • Plant Propagation: Grow weeds in small pots (e.g., 5x5 cm) containing a standard greenhouse potting mix. Grow to the 2-3 true leaf stage.

  • Herbicide Application:

    • Prepare spray solutions of test compounds at a standard high rate (e.g., 1000 g a.i./ha) in a water/acetone/surfactant mixture.

    • Use a laboratory track sprayer to apply the herbicide solution evenly to the plants. Include a vehicle-only control and a commercial standard.

  • Evaluation:

    • Place treated plants in a greenhouse under controlled conditions.

    • Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).

    • Record specific symptoms, such as epinasty (twisting), chlorosis (yellowing), and necrosis (tissue death), which can provide early clues to the MoA.[6]

  • Hit Selection: Compounds showing ≥80% control on at least one species are considered hits for further investigation.

Section 4: Phase 2 Protocols - Lead Optimization & SAR

Once hits are identified, the goal is to synthesize and test a focused set of analogs to improve potency and define the Structure-Activity Relationship (SAR).[15][16]

Protocol 3: Dose-Response Analysis and IC₅₀/GR₅₀ Determination

Rationale: A dose-response curve is essential for quantifying the potency of a herbicide. The IC₅₀ (in vitro) or GR₅₀ (whole plant) value—the concentration required to cause 50% inhibition or growth reduction—is a key metric for comparing compounds.[17]

Methodology:

  • Select Hits: Choose the most promising compounds from the primary screens.

  • Assay Execution:

    • Perform the in vitro root growth assay (Protocol 1) or a whole-plant assay using a range of 6-8 concentrations for each compound (e.g., from 0.01 µM to 100 µM).

    • Ensure to include untreated and vehicle controls. Replicate each concentration 3-4 times.

  • Data Analysis:

    • For each compound, plot the percent inhibition against the log of the herbicide concentration.

    • Fit the data to a four-parameter logistic curve using statistical software (e.g., R, GraphPad Prism) to calculate the IC₅₀ or GR₅₀ value.

Data Presentation: Example SAR Table

Compound IDR1 GroupR2 GroupA. thaliana Root IC₅₀ (µM)[17]Velvetleaf GR₅₀ (g/ha)
Lead Scaffold HH15.2>1000
Analog A-1 -OCH₃H5.8450
Analog A-2 -CF₃H25.1>1000
Analog B-1 H-Phenyl1.1125
Analog B-2 H-Cyclohexyl8.9600
Picloram N/AN/A0.5100

This is example data. Actual results will vary.

This SAR analysis guides medicinal chemists to focus on modifications that increase potency (e.g., adding a phenyl group at the R2 position) and deprioritize those that decrease it (e.g., -CF₃ at R1).[15][18]

Caption: Visual representation of a simple Structure-Activity Relationship.

Section 5: Phase 3 Protocols - Mode of Action (MoA) Elucidation

Understanding how a lead compound kills the plant is crucial for development and for managing future resistance. Since the parent scaffold is a picolinic acid, the primary hypothesis is a synthetic auxin MoA.

The Synthetic Auxin Signaling Pathway

Synthetic auxins like 2,4-D and picloram work by binding to the TIR1/AFB family of F-box proteins, which are components of an SCF ubiquitin-ligase complex.[19] This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the massive and uncontrolled expression of auxin-responsive genes.[20] This genetic deregulation triggers downstream effects, including excessive ethylene and abscisic acid (ABA) production, which ultimately cause cell death.[7][19][20]

G Auxin Synthetic Auxin (e.g., Lead Compound) Receptor SCF-TIR1/AFB Complex Auxin->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Uncontrolled Growth Ethylene/ABA Production Plant Death Gene->Response Leads to

Caption: Simplified synthetic auxin mode of action signaling pathway.

Protocol 4: Gene Expression Analysis via RT-qPCR

Rationale: If a lead compound acts as a synthetic auxin, it should rapidly induce the expression of known early auxin-responsive genes (e.g., members of the GH3 and SAUR families).

Methodology:

  • Treatment: Grow Arabidopsis seedlings in liquid culture or on agar plates. Treat with the lead compound at its ~GR₈₀ concentration for a short duration (e.g., 1-3 hours). Include an untreated control and a known auxin (e.g., 2,4-D) as a positive control.

  • RNA Extraction: Harvest tissue, flash-freeze in liquid nitrogen, and extract total RNA using a commercial kit or Trizol method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.

  • qPCR:

    • Perform quantitative PCR using SYBR Green master mix and primers specific for target auxin-responsive genes (e.g., GH3.3, SAUR-AC1) and a reference housekeeping gene (e.g., Actin2).

    • Run the qPCR on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • A significant upregulation of auxin-responsive genes by the lead compound, similar to the 2,4-D control, provides strong evidence for a synthetic auxin MoA.

Conclusion

This compound represents a fertile starting point for the discovery of novel synthetic auxin herbicides. By employing the phased workflow and detailed protocols described herein—from high-throughput primary screening to targeted MoA studies—research teams can systematically navigate the discovery funnel. This structured approach, grounded in scientific causality, enables the efficient identification and optimization of lead compounds, accelerating the development of new tools to combat herbicide resistance and ensure global food security.

References

Application Notes and Protocols for 4-Chloro-5-methylpicolinic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

4-Chloro-5-methylpicolinic acid, with its distinct substituted pyridine core, presents itself as a highly versatile and reactive building block for organic synthesis. While its primary documented applications lie within the agrochemical sector as a key intermediate for herbicides, its structural motifs—a reactive chlorine atom and a carboxylic acid group—offer significant potential for the construction of complex, biologically active molecules in the pharmaceutical industry.[1] The strategic placement of the chloro, methyl, and carboxylic acid functionalities on the pyridine ring allows for a range of chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the potential applications of this compound in the synthesis of pharmaceutical intermediates, with a focus on its utility in constructing core structures of active pharmaceutical ingredients (APIs). We will explore a model synthetic application, providing a detailed protocol and the scientific rationale behind the experimental choices.

Core Application: Synthesis of a Key Precursor for Nevirapine Analogues

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in antiretroviral therapy for HIV-1.[2] Its core structure is a dipyrido[2][3]diazepine, formed by the fusion of two substituted pyridine rings.[4][5][6] The established synthetic routes to Nevirapine utilize various substituted nicotinic and picolinic acid derivatives.[4][5] Here, we present a model application of this compound in the synthesis of a key amide intermediate, a direct precursor to a Nevirapine analogue. This protocol highlights the utility of this compound in constructing the intricate heterocyclic systems characteristic of many modern pharmaceuticals.

Synthetic Workflow Overview

The proposed synthesis involves the amidation of this compound with a suitable aminopyridine derivative. This reaction forms the crucial amide bond that links the two pyridine rings, setting the stage for a subsequent intramolecular cyclization to form the diazepinone core of a Nevirapine analogue.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Intramolecular Cyclization start This compound coupling Amide Coupling (e.g., EDC/HOBt) start->coupling reagent1 2-Amino-3-chloro-4-picoline reagent1->coupling intermediate N-(3-Chloro-4-methylpyridin-2-yl)-4-chloro-5-methylpicolinamide coupling->intermediate cyclization Intramolecular Nucleophilic Aromatic Substitution intermediate->cyclization reagent2 Strong Base (e.g., NaH) reagent2->cyclization product Nevirapine Analogue cyclization->product

Figure 1: Proposed synthetic workflow for a Nevirapine analogue.

Detailed Experimental Protocol: Synthesis of N-(3-Chloro-4-methylpyridin-2-yl)-4-chloro-5-methylpicolinamide

This protocol details the critical amide coupling step, which is a cornerstone of this synthetic strategy. The choice of coupling agents is paramount to achieving a high yield and purity of the desired intermediate.

Materials and Reagents:

  • This compound (1.0 eq)

  • 2-Amino-3-chloro-4-picoline (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 2-Amino-3-chloro-4-picoline (1.0 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids. Stir the solution at room temperature for 10 minutes.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (the activated ester) may be observed.

  • Base Addition: Slowly add DIPEA (2.5 eq) to the reaction mixture. The solution should become homogeneous.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-(3-Chloro-4-methylpyridin-2-yl)-4-chloro-5-methylpicolinamide.

Causality Behind Experimental Choices:

  • EDC/HOBt Coupling System: This combination is a widely used and efficient method for amide bond formation. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt acts as a catalyst and suppresses side reactions, such as racemization (if chiral centers were present) and the formation of N-acylurea byproducts.

  • DIPEA as a Base: A non-nucleophilic organic base is crucial to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic byproducts, without interfering with the coupling reaction.

  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is essential to prevent the hydrolysis of the activated carboxylic acid intermediate and the carbodiimide coupling agent, which would reduce the reaction yield.

  • Aqueous Work-up with NaHCO₃: The sodium bicarbonate wash is critical for removing any unreacted starting carboxylic acid and HOBt, simplifying the subsequent purification process.

Data Presentation: Expected Product Characteristics
ParameterExpected Value
Product Name N-(3-Chloro-4-methylpyridin-2-yl)-4-chloro-5-methylpicolinamide
Molecular Formula C₁₃H₁₀Cl₂N₄O
Molecular Weight 321.15 g/mol
Appearance Off-white to pale yellow solid
Expected Yield 75-85%
Purity (HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.45 (s, 1H), 8.20 (d, J=5.2 Hz, 1H), 7.80 (s, 1H), 7.10 (d, J=5.2 Hz, 1H), 2.50 (s, 3H), 2.40 (s, 3H). (Predicted)
Mass Spectrometry (ESI+) m/z: 321.0 [M+H]⁺, 323.0 [M+H+2]⁺
Mechanism of Amide Coupling

The core of this synthesis is the EDC/HOBt-mediated amide coupling. The following diagram illustrates the key steps in this transformation.

G cluster_0 Activation of Carboxylic Acid cluster_1 Formation of HOBt Ester cluster_2 Nucleophilic Attack cluster_3 Product Formation RCOOH 4-Chloro-5-methyl- picolinic acid Active_Ester O-acylisourea intermediate RCOOH->Active_Ester + EDC EDC EDC HOBt_Ester HOBt active ester Active_Ester->HOBt_Ester + HOBt HOBt HOBt Tetrahedral_Intermediate Tetrahedral Intermediate HOBt_Ester->Tetrahedral_Intermediate + Amine Amine 2-Amino-3-chloro- 4-picoline Product Amide Product Tetrahedral_Intermediate->Product HOBt_regen HOBt (regenerated) Tetrahedral_Intermediate->HOBt_regen

References

Application Notes and Protocols for the Strategic Incorporation of 4-Chloro-5-methylpicolinic Acid into Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Substituted Picolinate Scaffold

In the landscape of modern drug discovery, the pyridine ring and its derivatives are privileged scaffolds, frequently appearing in a wide array of therapeutic agents.[1] Among these, picolinic acid (pyridine-2-carboxylic acid) and its substituted analogues have garnered significant attention due to their unique electronic and steric properties, which can profoundly influence a molecule's pharmacological profile.[1][2] The carboxylic acid moiety provides a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry, while the pyridine nitrogen can participate in crucial hydrogen bonding interactions with biological targets. Furthermore, substitutions on the pyridine ring offer a powerful tool for fine-tuning a drug candidate's properties, including potency, selectivity, and pharmacokinetics.[1][2]

This application note focuses on a particularly interesting building block: 4-Chloro-5-methylpicolinic acid . The presence of a chloro group at the 4-position and a methyl group at the 5-position introduces specific characteristics that can be strategically exploited in drug design. The chloro substituent, a halogen atom, can enhance binding affinity through halogen bonding, improve metabolic stability by blocking potential sites of oxidation, and increase cell membrane permeability. This phenomenon is sometimes referred to as the "magic chloro" effect in medicinal chemistry.[3][4] Similarly, the "magic methyl" effect highlights how the introduction of a small, lipophilic methyl group can significantly improve a compound's pharmacokinetic properties and potency by optimizing its fit within a binding pocket and reducing metabolic clearance.[5][6]

This guide provides detailed protocols for two key synthetic transformations involving this compound: amide bond formation to couple it with various amine-containing fragments and Suzuki-Miyaura cross-coupling to further diversify the scaffold at the 4-position. These protocols are designed to be robust and adaptable, providing a solid foundation for researchers to incorporate this valuable building block into their drug discovery programs.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
CAS Number 882679-14-3
Appearance Off-white to white solid
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)

Protocol 1: HATU-Mediated Amide Coupling of this compound

Amide bond formation is a fundamental reaction in the synthesis of drug candidates.[7][8] For picolinic acids, activating the carboxylic acid is necessary to facilitate the reaction with an amine.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization of chiral centers.[2][9][10][11] This protocol provides a general procedure for the HATU-mediated coupling of this compound with a primary or secondary amine.

Reaction Principle

The reaction proceeds through the activation of the carboxylic acid by HATU in the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA). This forms a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile to form the desired amide bond.

AmideCoupling PicolinicAcid 4-Chloro-5-methyl- picolinic acid ActiveEster OAt-Active Ester (Intermediate) PicolinicAcid->ActiveEster + HATU, DIPEA HATU HATU HATU->ActiveEster DIPEA DIPEA DIPEA->ActiveEster AmideProduct 4-Chloro-5-methyl- picolinamide ActiveEster->AmideProduct + R¹R²NH Amine R¹R²NH (Amine) Amine->AmideProduct

Caption: Workflow for HATU-mediated amide coupling.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approximately 0.1-0.5 M concentration with respect to the picolinic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent system should be optimized based on the polarity of the product. For basic pyridine derivatives, peak tailing can be an issue. Adding a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.[12]

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[13][14][15][16]

Protocol 2: Suzuki-Miyaura Cross-Coupling of the 4-Chloro Position

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][17][18] This reaction allows for the substitution of the chloro group at the 4-position of the picolinamide scaffold with a wide variety of aryl or heteroaryl groups, enabling extensive structure-activity relationship (SAR) studies. Palladium-based catalysts are commonly employed for this transformation.[17][19]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl chloride, forming a palladium(II) intermediate. (2) Transmetalation where the organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex, facilitated by a base. (3) Reductive Elimination where the two organic groups on the palladium complex couple to form the new C-C bond, regenerating the palladium(0) catalyst.[7]

SuzukiCoupling Picolinamide 4-Chloro-5-methyl- picolinamide OxidativeAddition Oxidative Addition Picolinamide->OxidativeAddition PdCatalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->OxidativeAddition BoronicAcid Ar-B(OH)₂ (Arylboronic acid) Transmetalation Transmetalation BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation CoupledProduct 4-Aryl-5-methyl- picolinamide OxidativeAddition->Transmetalation Pd(II) Intermediate ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Di-organo Pd(II) Intermediate ReductiveElimination->PdCatalyst Catalyst Regeneration ReductiveElimination->CoupledProduct

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol

Materials:

  • 4-Chloro-5-methylpicolinamide (from Protocol 1) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite or silica gel for filtration

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask or a microwave vial, add the 4-Chloro-5-methylpicolinamide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 to 10:1).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The optimal temperature and time will depend on the specific substrates and catalyst used. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite or silica gel to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.[13][14][15][16]

Discussion: The Impact of Chloro and Methyl Substituents on Drug Properties

The strategic placement of chloro and methyl groups on the picolinic acid scaffold can have a profound impact on the resulting drug candidate's properties.

  • The Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyridine nitrogen, potentially altering its interaction with biological targets. Furthermore, the chloro group can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.[3][4] Its lipophilicity can also enhance membrane permeability and oral bioavailability.

  • The Methyl Group: The methyl group, being a small, lipophilic substituent, can improve binding affinity by filling hydrophobic pockets in the target protein. It can also act as a metabolic shield, preventing enzymatic degradation at that position.[5][6] The steric bulk of the methyl group can also influence the conformation of the molecule, potentially locking it into a more bioactive conformation.

By systematically exploring different amines in the amide coupling reaction and various aryl groups in the Suzuki-Miyaura coupling, researchers can generate a library of diverse compounds around the this compound core. This allows for a thorough investigation of the structure-activity relationships and the optimization of the desired pharmacological properties.

Conclusion

This compound is a valuable and versatile building block for drug discovery. The protocols detailed in this application note for amide bond formation and Suzuki-Miyaura cross-coupling provide robust and adaptable methods for its incorporation into a wide range of molecular scaffolds. By leveraging the unique properties conferred by the chloro and methyl substituents, researchers can strategically design and synthesize novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols: 4-Chloro-5-methylpicolinic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Chloro-5-methylpicolinic acid (CAS No. 882679-14-3) is a strategically important heterocyclic building block, primarily utilized in the agrochemical sector for the synthesis of next-generation herbicides. Its substituted pyridine core, featuring a reactive chlorine atom at the 4-position and a carboxylic acid at the 2-position, offers multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in key synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and safety considerations are presented to enable researchers to effectively leverage this versatile intermediate in their synthetic campaigns.

Introduction: The Strategic Importance of the Picolinate Scaffold

Picolinic acid derivatives are a cornerstone in the development of synthetic auxin herbicides, a class of agrochemicals vital for modern agriculture.[1][2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in targeted weed species. The continuous need for herbicides with improved efficacy, selectivity, and environmental profiles drives the demand for novel, functionalized building blocks. This compound emerges as a key intermediate in this context, offering a unique combination of functional groups that allow for the systematic modification of the pyridine core to fine-tune biological activity.[3][4] This document serves as a comprehensive technical guide to its synthetic applications.

Physicochemical & Safety Data

A thorough understanding of the properties and hazards of a building block is paramount for its safe and effective use in the laboratory.

Physicochemical Properties
PropertyValueSource
CAS Number 882679-14-3[4]
Molecular Formula C₇H₆ClNO₂[4]
Molecular Weight 171.58 g/mol [4]
Appearance White to off-white solid (typical)N/A
Storage 2-8°C, under inert gas[4]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~ 13.5 (s, 1H, COOH): The acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield shift.

    • δ ~ 8.6 (s, 1H, H-6): The proton at the 6-position is adjacent to the nitrogen and is expected to be the most downfield of the aromatic protons.

    • δ ~ 8.0 (s, 1H, H-3): The proton at the 3-position is expected to be a singlet.

    • δ ~ 2.4 (s, 3H, CH₃): The methyl group protons are expected to appear as a sharp singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~ 166.0 (C=O)

    • δ ~ 150.0 (C-2)

    • δ ~ 148.0 (C-6)

    • δ ~ 145.0 (C-4)

    • δ ~ 135.0 (C-5)

    • δ ~ 125.0 (C-3)

    • δ ~ 18.0 (CH₃)

Safety & Handling

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory.

    • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.

    • Respiratory Protection: Avoid formation of dust. If dust is generated, use a NIOSH-approved respirator.

  • First Aid Measures:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

    • In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).

  • Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus.

  • Handling and Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Core Synthetic Applications & Protocols

The synthetic utility of this compound is primarily centered on the reactivity of the C4-chloro substituent and the C2-carboxylic acid. The chlorine atom, activated by the electron-withdrawing nature of the pyridine ring nitrogen, is an excellent handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for introducing a wide variety of functional groups onto the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The electron-withdrawing pyridine nitrogen is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.

Caption: Generalized SNAr Mechanism on the Picolinic Acid Core.

Protocol 1: Synthesis of a 4-Anilino-5-methylpicolinic Acid Derivative

This protocol is a representative procedure for the reaction of this compound with an aniline derivative. Such transformations are key steps in the synthesis of certain classes of herbicides and pharmaceutical intermediates.

  • Materials:

    • This compound (1.0 eq)

    • Substituted Aniline (e.g., 4-methoxyaniline) (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the substituted aniline (1.2 eq), and potassium carbonate (2.5 eq).

    • Add a suitable volume of DMF to achieve a concentration of approximately 0.5 M with respect to the starting picolinic acid.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Acidify the aqueous mixture to pH 3-4 with 1 M HCl. This will protonate the product, which may cause it to precipitate or allow for extraction.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-anilino-5-methylpicolinic acid derivative.

  • Causality and Insights:

    • Base: Potassium carbonate is used to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.

    • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium carbonate and the reaction intermediates.

    • Work-up: The acidification step is crucial to ensure the product, which is a carboxylic acid, is in its neutral form for efficient extraction into an organic solvent.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron species with an organic halide, making it ideal for introducing aryl or heteroaryl groups at the 4-position of the picolinic acid ring. This is a key strategy for building the complex biaryl structures often found in modern agrochemicals.[2]

Suzuki_Workflow Start Reactants Setup Reaction Pd-Catalyzed Coupling Start->Reaction Heat, Inert Atm. Workup Aqueous Workup & Extraction Reaction->Workup Cool, Quench Purification Purification Workup->Purification Crude Product Product Final Product Purification->Product Pure Compound

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of a 4-Aryl-5-methylpicolinic Acid Derivative

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., Na₂CO₃ or K₃PO₄) (3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, add water, and acidify to pH 3-4 with 1 M HCl.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-5-methylpicolinic acid.

  • Causality and Insights:

    • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.

    • Base and Water: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The presence of water can often accelerate this step.

    • Ligand Choice: The choice of phosphine ligand on the palladium catalyst (e.g., PPh₃ in Pd(PPh₃)₄ or dppf in PdCl₂(dppf)) can significantly impact the reaction's success, especially with challenging substrates. Dppf is often effective for coupling with chloro-pyridines.

Conclusion

This compound is a high-value building block for organic synthesis, particularly in the agrochemical field. Its dual functionality allows for selective modifications at both the C4 and C2 positions. The protocols for Nucleophilic Aromatic Substitution and Suzuki-Miyaura coupling outlined in this guide provide a robust framework for researchers to synthesize a diverse array of substituted picolinic acid derivatives. By understanding the underlying mechanisms and the rationale behind the experimental choices, scientists can confidently and safely employ this versatile intermediate to accelerate their research and development programs.

References

Application Note: Derivatization of 4-Chloro-5-methylpicolinic Acid for Biological Screening Library Construction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of the Picolinic Acid Scaffold

Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The unique chelating ability of the picolinic acid moiety, involving the pyridine nitrogen and the carboxyl group, contributes to its interaction with various biological targets.[3] 4-Chloro-5-methylpicolinic acid is a particularly attractive starting point for the construction of a small molecule library for biological screening. The chloro and methyl substituents on the pyridine ring offer steric and electronic handles that can be exploited for targeted interactions, while the carboxylic acid group provides a versatile anchor for derivatization.

The primary objective of this application note is to provide a comprehensive guide for the derivatization of this compound to generate a diverse library of compounds suitable for high-throughput screening (HTS).[4][5] A well-curated compound library with diverse chemical matter is fundamental to the success of any drug discovery campaign, increasing the probability of identifying novel "hit" compounds.[6][7][8] This document outlines strategic considerations for library design, detailed protocols for key derivatization reactions, and methods for compound characterization and management.

Library Design Philosophy: Balancing Diversity and Drug-Likeness

The construction of a screening library is not merely a numbers game; it is a strategic exercise in balancing chemical diversity with favorable physicochemical properties. The goal is to explore a broad chemical space while ensuring that the synthesized molecules possess "drug-like" characteristics, which can enhance their potential for downstream development.[9][10]

Physicochemical Property Modulation

Key physicochemical properties such as lipophilicity (logP), molecular weight (MW), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11][12] Derivatization of the carboxylic acid moiety of this compound allows for the systematic modulation of these properties.

  • Esterification: Conversion of the carboxylic acid to an ester generally increases lipophilicity and removes a hydrogen bond donor.

  • Amidation: Formation of amides introduces a hydrogen bond donor (for primary and secondary amides) and can be used to fine-tune lipophilicity and introduce a wide range of functional groups.

Building Block Selection for Maximal Diversity

The choice of alcohols for esterification and amines for amidation is crucial for maximizing the chemical diversity of the library. A diverse set of building blocks should be selected to introduce a variety of structural motifs, including:

  • Aliphatic and Aromatic Groups: To probe both hydrophobic and aromatic interactions.

  • Heterocycles: To introduce diverse electronic properties and potential hydrogen bonding interactions.

  • Functional Groups: Such as ethers, nitriles, and sulfonamides, to explore a wider range of chemical space.

  • Chiral Centers: To introduce stereochemical diversity.

Core Derivatization Strategies and Protocols

The following sections provide detailed protocols for the two primary derivatization strategies for this compound: esterification and amidation. These methods are chosen for their reliability, scalability, and compatibility with a wide range of building blocks.

Workflow for Library Synthesis

The overall workflow for the generation of the compound library is depicted below. This process emphasizes parallel synthesis to enhance throughput.

G cluster_0 Preparation cluster_1 Derivatization cluster_2 Processing cluster_3 Library Management Start This compound Esterification Esterification (Fischer or Acyl Chloride) Start->Esterification Alcohols, Acid Catalyst or SOCl2 Amidation Amide Coupling (EDC/HOBt or HATU) Start->Amidation Amines, Coupling Agents Purification Parallel Purification (e.g., Automated Flash Chromatography) Esterification->Purification Amidation->Purification Characterization QC Analysis (LC-MS, NMR) Purification->Characterization Plating Compound Plating (Assay-ready plates) Characterization->Plating Storage Archiving (-20°C or -80°C) Plating->Storage

Caption: High-level workflow for library generation.

Protocol 1: Fischer Esterification

Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[13][14][15]

Principle: The reaction is an equilibrium process where the carboxylic acid is protonated by a strong acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The removal of water drives the reaction towards the ester product.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in the chosen alcohol (used as solvent, large excess) in a reaction vial, add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-100 °C, depending on the boiling point of the alcohol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography.

Table 1: Representative Alcohols for Esterification

Building BlockStructureRationale for Inclusion
EthanolCH₃CH₂OHSimple aliphatic, increases lipophilicity moderately.
Benzyl alcoholC₆H₅CH₂OHIntroduces an aromatic ring for potential π-stacking interactions.
2-MethoxyethanolCH₃OCH₂CH₂OHIntroduces an ether linkage and increases polarity.
Cyclohexanolc-C₆H₁₁OHIntroduces a bulky, non-planar aliphatic group.
Protocol 2: Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling agents allows for the formation of amides under mild conditions, which is compatible with a wide range of functionalized amines.[16][17][18]

Principle: Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or HATU activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)), add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 eq) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography.

G Carboxylic_Acid This compound Active_Ester Activated O-Acylisourea Ester Carboxylic_Acid->Active_Ester + EDC/HOBt EDC_HOBt EDC/HOBt Amide Amide Product Active_Ester->Amide + Amine Amine R-NH2

Caption: Amide coupling reaction mechanism.

Table 2: Representative Amines for Amidation

Building BlockStructureRationale for Inclusion
AnilineC₆H₅NH₂Introduces a flat aromatic ring.
MorpholineC₄H₉NOIntroduces a polar heterocyclic ring.
(S)-(-)-1-Amino-2-propanolCH₃CH(OH)CH₂NH₂Introduces a chiral center and a hydroxyl group.
4-FluorobenzylamineFC₆H₄CH₂NH₂Introduces a fluorine atom for potential metabolic blocking or altered electronic properties.

Characterization and Quality Control

The purity and identity of each compound in the library are paramount for reliable screening results.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides information on the purity of the compound (by peak area at a specific wavelength) and confirms its molecular weight. A purity of >90% is generally considered acceptable for primary screening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H and ¹³C NMR should be performed to confirm the structure of the synthesized compounds.

Compound Management and Plating for Screening

Proper handling and storage of the compound library are essential to maintain its integrity.

  • Solubilization: Compounds should be dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), at a standard stock concentration (e.g., 10 mM).

  • Plating: The stock solutions are then plated into assay-ready microtiter plates (e.g., 96- or 384-well plates) at the desired screening concentration.

  • Storage: Both the stock solutions and the assay plates should be stored at low temperatures (-20 °C or -80 °C) to prevent degradation.

Conclusion

The derivatization of this compound offers a robust and versatile approach to generating a chemically diverse small molecule library. By employing reliable esterification and amidation protocols and selecting a diverse range of building blocks, researchers can efficiently explore a broad chemical space. Careful attention to compound characterization, purity, and management will ensure the generation of a high-quality library, thereby increasing the probability of success in biological screening campaigns and subsequent drug discovery efforts.

References

Application Notes and Protocols for Testing the Herbicidal Activity of Picolinates

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental design and execution of trials to evaluate the herbicidal activity of picolinate-based compounds. Picolinates are a significant class of synthetic auxin herbicides, and a thorough understanding of their mechanism and appropriate testing methodologies is crucial for the discovery and development of new herbicidal agents.[1][2][3]

Introduction to Picolinate Herbicides

Picolinates, and picolinic acid derivatives, are a well-established class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA), classifying them as synthetic auxins or growth regulators.[1][4][5][6] They are particularly effective in controlling broadleaf weeds in various crops and non-agricultural settings.[4][6] Prominent examples from this family include picloram, clopyralid, and aminopyralid.[3][7][8] The development of novel picolinate structures, such as 6-aryl-picolinates, continues to be an active area of research for new herbicide candidates with improved efficacy and selectivity.[2][3][8]

Mechanism of Action: The Synthetic Auxin Pathway

Picolinates exert their herbicidal effects by disrupting normal plant growth processes through the overstimulation of auxin-responsive genes.[9] Unlike natural IAA, which is tightly regulated by the plant, synthetic auxins like picolinates are more stable and persist at high concentrations, leading to uncontrolled growth and ultimately, plant death.[9]

The key steps in the mechanism of action are as follows:

  • Perception: Picolinates are perceived by a family of F-box proteins, which act as auxin receptors. Notably, some picolinates have been shown to bind preferentially to the Auxin Signaling F-box 5 (AFB5) receptor, rather than the TIR1 receptor that is the primary target of IAA.[1][2][9][10][11]

  • Derepression of Transcription: The binding of the picolinate to the TIR1/AFB receptor complex triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.[9]

  • Gene Activation: The degradation of Aux/IAA repressors allows Auxin Response Factors (ARFs) to activate the transcription of a multitude of auxin-responsive genes.[9]

  • Physiological Disruption: The resulting over-accumulation of gene products leads to a cascade of physiological disruptions, including epinasty (twisting of stems and petioles), cell elongation, and ultimately, tissue necrosis and plant death.[4][5]

Picolinate Mechanism of Action cluster_0 Cell Nucleus cluster_1 Physiological Effects Picolinate Picolinate (Synthetic Auxin) Receptor TIR1/AFB Receptor Complex Picolinate->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses DNA Auxin-Responsive Genes ARF->DNA Activates Transcription Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Proteins Growth-Regulating Proteins mRNA->Proteins UncontrolledGrowth Uncontrolled Growth (Epinasty, Cell Elongation) Proteins->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Caption: Mechanism of action of picolinate herbicides as synthetic auxins.

Core Principles of Experimental Design

A robust experimental design is fundamental to obtaining reliable and reproducible data on herbicidal activity.[12][13][14] Key considerations include:

  • Clear Objectives: Define the primary goal of the experiment, whether it is for initial screening of multiple compounds, determining the level of resistance, or assessing crop selectivity.[13][15][16]

  • Selection of Plant Species:

    • Dicots vs. Monocots: Picolinates are generally more effective against broadleaf (dicot) weeds than grasses (monocots).[4][11] Testing should include representative species from both groups.

    • Sensitive Species: For initial screening and dose-response studies, it is beneficial to use known sensitive species like Arabidopsis thaliana, peas, or beans.[1][17]

    • Target Weeds: For later-stage testing, include economically important weed species that are relevant to the intended agricultural application.

  • Dose-Response Studies:

    • It is crucial to test a range of herbicide concentrations to establish a dose-response relationship.[18][19][20][21] This allows for the determination of key parameters like the effective dose for 50% inhibition (ED₅₀) or 90% inhibition (ED₉₀).

    • The log-logistic model is a widely accepted and appropriate method for analyzing dose-response data in weed science.[18][20]

  • Replication and Randomization:

    • Each treatment should be replicated (typically 3-4 times) to account for biological variability.[13][16]

    • Treatments should be arranged in a randomized complete block design to minimize the effects of environmental gradients within the experimental area (e.g., greenhouse bench).[13][19]

  • Controls:

    • Untreated Control: Plants that receive no herbicide treatment are essential to confirm normal growth and serve as a baseline for comparison.

    • Solvent Control: If the herbicide is dissolved in a solvent or formulated with adjuvants, a control group treated with the solvent/adjuvant mixture alone is necessary to ensure these components do not have phytotoxic effects.[22]

    • Positive Control: Including a commercial standard picolinate herbicide (e.g., picloram or clopyralid) allows for the relative comparison of the test compound's activity.[3]

Protocol 1: In-Vitro Seed Germination and Root Elongation Assay

This protocol is a rapid and space-efficient method for the primary screening of picolinate compounds and for determining their effect on root growth, a sensitive indicator of auxin activity.[1][10]

Materials:

  • Sterile Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of a sensitive indicator species (Arabidopsis thaliana, cress, lettuce)

  • Test picolinate compounds

  • Solvent for stock solution (e.g., DMSO or acetone)

  • Sterile deionized water

  • Growth chamber with controlled light and temperature

  • Image analysis software (optional)

In-Vitro Assay Workflow PrepStock Prepare Stock Solutions of Picolinates SerialDilute Create Serial Dilutions in Sterile Water PrepStock->SerialDilute ApplyTx Apply Herbicide Solutions to Filter Paper SerialDilute->ApplyTx PrepPlates Prepare Petri Dishes with Filter Paper PrepPlates->ApplyTx AddSeeds Place Seeds on Filter Paper ApplyTx->AddSeeds Incubate Incubate in Growth Chamber (e.g., 7-10 days) AddSeeds->Incubate Measure Measure Root Length and Germination Rate Incubate->Measure Analyze Data Analysis (e.g., Calculate IC₅₀) Measure->Analyze

Caption: Workflow for the in-vitro seed germination and root elongation assay.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a high-concentration stock solution of each picolinate compound in a suitable solvent.

    • Perform serial dilutions of the stock solution in sterile deionized water to achieve the desired final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Prepare a solvent control using the same concentration of solvent as in the highest herbicide concentration. Also include a water-only untreated control.

  • Assay Setup:

    • Aseptically place one sheet of filter paper into each sterile Petri dish.

    • Pipette a standard volume (e.g., 2 mL) of each test solution onto the filter paper, ensuring it is evenly saturated.

    • Arrange a set number of seeds (e.g., 10-20) on the surface of the moistened filter paper.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent moisture loss.

    • Place the dishes in a growth chamber under controlled conditions (e.g., 23-25°C, 16-hour photoperiod).

  • Data Collection and Analysis:

    • After a set incubation period (e.g., 7-10 days), measure the primary root length of each seedling.

    • Calculate the percent inhibition of root growth for each concentration relative to the untreated control.

    • Plot the percent inhibition against the log of the herbicide concentration and use a non-linear regression model (e.g., log-logistic) to determine the IC₅₀ value (the concentration that inhibits root growth by 50%).[1]

Protocol 2: Whole-Plant Post-Emergence Bioassay

This protocol describes a whole-plant bioassay conducted in a greenhouse to evaluate the post-emergence herbicidal activity of picolinates under conditions that more closely mimic a field environment.[22][23]

Materials:

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Seeds of selected dicot and monocot weed species

  • Greenhouse with controlled environment (temperature, light, humidity)

  • Test picolinate compounds, formulated for spraying if possible

  • Adjuvant/surfactant as required

  • Calibrated laboratory spray chamber

  • Balance, flasks, and pipettes for solution preparation

Whole-Plant Bioassay Workflow PlantSeeds Plant Seeds in Pots and Grow to Target Stage ApplyHerbicide Apply Herbicides in a Calibrated Spray Chamber PlantSeeds->ApplyHerbicide PrepSolutions Prepare Herbicide Spray Solutions PrepSolutions->ApplyHerbicide ReturnToGH Return Plants to Greenhouse and Maintain Growth Conditions ApplyHerbicide->ReturnToGH AssessInjury Visually Assess Injury at Regular Intervals (e.g., 7, 14, 21 DAT) ReturnToGH->AssessInjury HarvestBiomass Harvest Above-Ground Biomass at Final Assessment (e.g., 21 DAT) AssessInjury->HarvestBiomass AnalyzeData Data Analysis (ANOVA, Dose-Response) HarvestBiomass->AnalyzeData

Caption: Workflow for the whole-plant post-emergence bioassay.

Procedure:

  • Plant Preparation:

    • Sow seeds of the target weed species in pots.

    • Grow the plants in a greenhouse under optimal conditions (e.g., 22-25°C day / 16-18°C night, 16-hour photoperiod, 50-70% relative humidity).[22]

    • Allow plants to grow to the 2-4 true leaf stage before treatment, as this is often a susceptible stage.[22][24]

  • Preparation of Herbicide Solutions:

    • Prepare a stock solution of the picolinate compound. If not a formulated product, include a suitable surfactant to ensure adhesion to the leaf surface.

    • Prepare a series of dilutions to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare, g a.i./ha).[3][22]

    • Include an untreated control and a solvent/surfactant control.

  • Herbicide Application:

    • Transfer the potted plants to a calibrated spray chamber. The chamber ensures a uniform and reproducible application of the herbicide solution.

    • Apply the different concentrations of the picolinate solutions evenly to the foliage of the plants.

  • Post-Application Care and Observation:

    • Return the treated plants to the greenhouse. Avoid overhead watering immediately after application to prevent washing the herbicide off the leaves. Sub-irrigation is preferable initially.[16]

    • Observe the plants for signs of herbicidal activity at regular intervals, such as 3, 7, 14, and 21 days after treatment (DAT).[22]

    • Symptoms of picolinate activity include leaf and stem twisting (epinasty), chlorosis (yellowing), and necrosis.

  • Data Collection and Analysis:

    • Visual Injury Assessment: At each observation point, visually assess the percentage of plant injury on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Reduction: At the final time point (e.g., 21 DAT), harvest the above-ground plant material for each pot. Dry the biomass in an oven until a constant weight is achieved. Calculate the percent biomass reduction relative to the untreated control.

    • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.[25] For dose-response experiments, use regression analysis to calculate ED₅₀ values.[21]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical Post-Emergence Herbicidal Activity of Picolinate Compounds on Various Weed Species (21 DAT)

CompoundApplication Rate (g a.i./ha)Abutilon theophrasti (Velvetleaf) % Control (Visual)Amaranthus retroflexus (Redroot Pigweed) % Control (Visual)Setaria viridis (Green Foxtail) % Control (Visual)
Untreated Control 0000
Solvent Control 0000
Test Compound A 50758010
100959825
20010010040
Test Compound B 5060655
100859015
200989930
Picloram (Std.) 100929520

Troubleshooting and Scientific Considerations

  • Environmental Conditions: Temperature, humidity, and light intensity can significantly influence herbicide efficacy. Maintain and report the conditions under which the experiments were conducted.

  • Plant Growth Stage: The susceptibility of plants to herbicides can vary with their growth stage. Ensure all plants within a trial are at a uniform developmental stage at the time of application.[23]

  • Soil Activity: Some picolinates have soil residual activity.[7] For pre-emergence tests or when evaluating long-term effects, the soil type and organic matter content are critical variables to consider.

  • Herbicide Resistance: Be aware of the potential for herbicide resistance in the weed populations being tested. If resistance is suspected, specific resistance confirmation protocols should be followed.[15][16][23]

By adhering to these detailed protocols and principles of experimental design, researchers can generate high-quality, reliable data to accurately assess the herbicidal potential of novel picolinate compounds.

References

Application Note & Protocols: High-Purity Recovery of 4-Chloro-5-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-methylpicolinic acid is a substituted pyridinecarboxylic acid derivative that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] The presence of its carboxylic acid, chloro, and methyl functional groups on the pyridine ring makes it a versatile intermediate for creating targeted, high-value compounds. The purity of this reagent is paramount; trace impurities can lead to significant side reactions, reduced yields in subsequent synthetic steps, and complications in biological assays.

This document provides a comprehensive guide to the most effective purification strategies for this compound. We move beyond simple procedural lists to explain the physicochemical principles behind each technique, empowering researchers to adapt and troubleshoot these methods for optimal results. The protocols described herein—Recrystallization, Acid-Base Extraction, and Flash Column Chromatography—are designed to be self-validating systems for achieving high-purity material (>98%).

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is essential for selecting and optimizing a purification strategy.

ParameterValueReference / Note
IUPAC Name 4-Chloro-5-methylpyridine-2-carboxylic acid[2]
CAS Number 882679-14-3[2][3][4]
Molecular Formula C₇H₆ClNO₂[2]
Molecular Weight 171.58 g/mol [1][2]
Appearance Off-white to light yellow solid[5] (Typical for similar solids)
Solubility Soluble in methanol, ethanol, and basic aqueous solutions. Limited solubility in cold water and non-polar solvents like hexanes.Inferred from general carboxylic acid properties.[6]
Safety Profile Causes skin and eye irritation. Harmful if swallowed. Avoid dust formation.[7][8]Based on data for similar picolinic acid derivatives.

General Safety Precautions: Always handle this compound in a well-ventilated fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses with side-shields.[8][9] In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for at least 15 minutes and seek medical attention.[7][8]

Purification Strategy Selection

The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification. The following workflow provides a decision-making framework.

G start Crude this compound is_solid Is the crude material a solid? start->is_solid check_impurities What is the nature of the main impurities? is_solid->check_impurities  Yes recrystallization Protocol 1: Recrystallization (Good for removing minor, less soluble, or highly soluble impurities) check_impurities->recrystallization  Inorganic salts or  highly colored byproducts acid_base Protocol 2: Acid-Base Extraction (Excellent for removing neutral or basic impurities) check_impurities->acid_base  Neutral starting materials  or basic byproducts chromatography Protocol 3: Flash Column Chromatography (For separating impurities with similar polarity) check_impurities->chromatography  Structurally similar analogs  (e.g., isomers)

Caption: Decision workflow for selecting the optimal purification technique.

Detailed Application Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

Principle: This technique leverages the difference in solubility of the target compound and its impurities in a given solvent system at different temperatures.[10] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the "mother liquor."[11] For polar compounds like picolinic acids, a mixed solvent system such as Ethanol/Water often provides the ideal solubility gradient.[12]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to just dissolve the solid. Heat the solution gently on a hot plate with stirring.

  • Once fully dissolved, slowly add hot deionized water dropwise to the solution until it becomes faintly cloudy (the saturation point).

  • If persistent cloudiness occurs, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[11]

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11]

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.[10]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent mixture (e.g., 1:1 ethanol/water) to remove any residual mother liquor.

  • Dry the crystals under vacuum or in a desiccator to a constant weight.

  • Validation: Determine the melting point of the purified product and compare it to the literature value. Assess purity via TLC or HPLC.

Protocol 2: Purification via Acid-Base Extraction

Principle: This powerful liquid-liquid extraction technique separates acidic compounds from neutral or basic impurities.[13] The acidic proton of the carboxylic acid group is removed by a weak base (e.g., sodium bicarbonate), converting it into a water-soluble carboxylate salt.[14] Neutral or basic impurities remain in the organic phase. After separating the layers, the aqueous layer is re-acidified, which protonates the carboxylate salt, causing the purified, water-insoluble carboxylic acid to precipitate.[15][16]

Materials:

  • Crude this compound

  • Ethyl acetate (or another water-immiscible organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or meter

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolve the crude material (e.g., 5.0 g) in a suitable volume of ethyl acetate (e.g., 100 mL) in a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the funnel.[17]

  • Stopper the funnel and shake gently, inverting several times. Crucially, vent the funnel frequently to release the pressure generated from CO₂ evolution.

  • Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution (e.g., 2 x 50 mL) to ensure all the carboxylic acid is extracted. Combine all aqueous extracts.[17]

  • Cool the combined aqueous extracts in an ice bath. This moderates the heat from the subsequent neutralization reaction.

  • Slowly add 6M HCl dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). The purified this compound will precipitate as a solid.[17]

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water to remove any residual salts (e.g., NaCl).

  • Dry the purified product under vacuum to a constant weight.

G cluster_0 Organic Phase (Ethyl Acetate) cluster_1 Aqueous Phase (Water) start 1. Dissolve Crude Product (Acid + Neutral/Basic Impurities) extract 2. Add NaHCO₃ (aq) & Mix start->extract separate1 4. Separate Layers extract->separate1 aqueous_layer 3. Acid converts to Water-Soluble Salt impurities Result: Neutral/Basic Impurities in Organic Solvent separate1->impurities separate2 5. Collect Aqueous Layer aqueous_layer->separate2 acidify 6. Add HCl (aq) & Precipitate separate2->acidify product Result: Pure Solid Acid (Filter & Dry) acidify->product

Caption: Workflow for the Acid-Base Extraction protocol.

Protocol 3: Flash Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[18] Due to the acidic nature of this compound, it can interact strongly with the slightly acidic silica gel, leading to poor separation and "streaking" or "tailing" of the compound spot on TLC.[17] To counteract this, a small amount of a volatile acid (e.g., acetic acid) is added to the eluent. This ensures the compound remains fully protonated, minimizing strong interactions with the silica and allowing for a clean separation.[19]

Materials:

  • Silica gel (for flash chromatography, 40-63 µm)

  • Chromatography column

  • Eluent: Hexanes and Ethyl Acetate (HPLC grade)

  • Acetic Acid (glacial)

  • TLC plates, chamber, and UV lamp

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Eluent Selection: Develop a suitable eluent system using TLC. A good starting point is a mixture of Hexanes:Ethyl Acetate. Add 0.5-1% acetic acid to the eluent system. The ideal system should give the target compound an Rf value of approximately 0.2-0.3.[19]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. The top of the silica bed should be flat.[18]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[20]

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (air or nitrogen) to begin elution.[21] Collect the eluting solvent in fractions.

  • Gradient Elution (Optional but Recommended): Start with a less polar solvent system (e.g., 90:10 Hexanes:EtOAc + 1% Acetic Acid) and gradually increase the polarity (e.g., to 70:30 Hexanes:EtOAc + 1% Acetic Acid) to elute compounds of increasing polarity.[21]

  • Fraction Analysis: Spot each collected fraction on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

G prep 1. Prepare Column (Silica Gel Slurry) load 2. Load Crude Sample (Dissolved or Dry-Loaded) prep->load elute 3. Elute with Solvent (+ 0.5-1% Acetic Acid) load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions by TLC collect->analyze combine 6. Combine Pure Fractions analyze->combine isolate 7. Evaporate Solvent (Rotary Evaporator) combine->isolate product Purified Product isolate->product

Caption: Step-by-step workflow for purification by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Recrystallization: No crystals form upon cooling. Too much solvent was added; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and attempt cooling again. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[10]
Recrystallization: Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid.Use a lower-boiling point solvent system. Ensure cooling is slow and undisturbed.
Acid-Base Extraction: Low recovery of product. Incomplete extraction from the organic layer; incomplete precipitation upon acidification.Perform additional extractions of the organic layer with the basic solution. Ensure the aqueous phase is sufficiently acidic (pH < 2) to cause full precipitation.
Column Chromatography: Compound streaks or "tails" on TLC/Column. The acidic compound is interacting too strongly with the silica stationary phase.Add 0.5-1% of a volatile acid (e.g., acetic acid, formic acid) to the eluent system to keep the compound protonated.[17][19]
Column Chromatography: Poor separation of spots. The eluent polarity is too high or too low.Adjust the solvent ratio. An Rf of 0.2-0.3 for the target compound is ideal for good separation on a column.[19] Consider using a shallower polarity gradient.

References

Application Notes and Protocols: The Role of Picolinic Acid Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, is a versatile scaffold that has become a cornerstone in modern agrochemical research.[1] While it is a natural catabolite of the amino acid tryptophan, its synthetic derivatives have been engineered into highly effective active ingredients for crop protection.[1][2] These compounds are pivotal in managing agricultural pests, offering diverse modes of action that are critical for sustainable farming and resistance management.

This guide provides an in-depth exploration of the primary roles of picolinic acid derivatives as herbicides and fungicides. It offers not just a review of their mechanisms but also detailed, field-proven protocols for their synthesis, evaluation, and analysis. The methodologies are presented to be self-validating, explaining the causality behind experimental choices to empower researchers in their discovery and development pipelines.

Section 1: Herbicidal Applications as Synthetic Auxins

The most prominent application of picolinic acid derivatives is as synthetic auxin herbicides.[3][4] This class includes commercially significant compounds like picloram, clopyralid, aminopyralid, and the newer 6-aryl-picolinates such as halauxifen-methyl and florpyrauxifen-benzyl.[4][5] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA) but are more stable and persistent, leading to a catastrophic disruption of hormonal balance in susceptible plants, primarily broadleaf weeds.[6][7]

Mechanism of Action: The Auxin Mimicry Pathway

Synthetic auxin herbicides function by hijacking the plant's natural auxin signaling pathway. At supraoptimal concentrations, they induce uncontrolled and disorganized growth, ultimately leading to plant death.[7][8] The core of this mechanism involves a small family of F-box proteins that act as auxin receptors.[9]

Causality of the Pathway:

  • Perception: Unlike natural auxin (IAA) which binds to various receptors in the TIR1/AFB family, picolinic acid-based herbicides show a preferential and high-affinity binding to the AFB5 (Auxin-Signaling F-box Protein 5) receptor.[5][9] This binding event creates a new surface on the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • Targeting for Degradation: This newly formed surface is recognized by Aux/IAA transcriptional repressor proteins. The SCFTIR1/AFB complex then tags the Aux/IAA proteins with ubiquitin.[7]

  • Derepression of Genes: The ubiquitinated Aux/IAA proteins are rapidly degraded by the 26S proteasome. Their destruction removes the repression of Auxin Response Factors (ARFs), which are transcription factors that activate a cascade of downstream genes.[7][10]

  • Phytotoxic Cascade: The over-activation of these genes leads to the excessive production of ethylene and abscisic acid (ABA).[7][9] This hormonal imbalance causes a range of phytotoxic symptoms, including leaf epinasty (downward curling), stem curling, tissue swelling, inhibition of cell division, and ultimately, senescence and vascular system collapse.[7]

Auxin_MoA cluster_cell Plant Cell PA Picolinic Acid Herbicide AFB5 AFB5 Receptor (Part of SCF Complex) PA->AFB5 Binds AuxIAA Aux/IAA Repressor AFB5->AuxIAA Targets ARF ARF (Transcription Activator) AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination & Degradation Genes Auxin-Responsive Genes (e.g., ACS, NCED) ARF->Genes Activates Hormones Ethylene & ABA Overproduction Genes->Hormones Upregulates Biosynthesis Death Uncontrolled Growth & Plant Death Hormones->Death Induces Synthesis_Workflow Start Lead Structure Selection (e.g., Picloram) QSAR In Silico Design & QSAR Modeling (Identify target modifications) Start->QSAR Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Nucleophilic Substitution) QSAR->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Confirm Structure Confirmation (NMR, HRMS) Purification->Confirm Confirm->Synthesis Structure Incorrect End Candidate Molecule for Bioassay Confirm->End Structure Verified Residue_Analysis_Workflow cluster_spe SPE Cartridge Steps Sample Soil or Water Sample Extraction Aqueous Extraction (Shake soil with water) Sample->Extraction Filter Centrifuge & Filter (Remove Particulates) Extraction->Filter Load 2. Load Sample Extract Filter->Load SPE Solid-Phase Extraction (SPE) Analysis LC-MS/MS or HPLC-UV Analysis Result Quantify Residue Levels Analysis->Result Equilibrate 1. Equilibrate (Acetonitrile, Water) Wash 3. Wash (Water, Acetonitrile) (Removes interferences) Elute 4. Elute Analytes (Ethyl Acetate / Acid) Elute->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-5-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, identify and mitigate side-product formation, and successfully purify your target compound.

I. Overview of the Synthetic Strategy

The most common and direct route to this compound involves the chlorination of 5-methylpicolinic acid. A widely used and effective method for this transformation is the reaction with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This approach is favored for its relatively mild conditions and the convenient removal of gaseous byproducts (SO₂ and HCl).

However, as with many heterocyclic functionalization reactions, this synthesis is not without its challenges. The presence of multiple reactive sites on the starting material can lead to the formation of several side-products, which can complicate the purification process and reduce the overall yield. This guide will focus on understanding and troubleshooting these potential issues.

II. Reaction Workflow and Key Parameters

A general workflow for the synthesis of this compound is depicted below. Understanding the role of each step and the critical parameters is the first line of defense against side-product formation.

Synthesis_Workflow Start Start: 5-Methylpicolinic Acid Reagents Reagents: - Thionyl Chloride (SOCl₂) - N,N-Dimethylformamide (DMF, catalyst) Start->Reagents 1. Reagent Addition Reaction Chlorination Reaction (e.g., 60-80°C) Reagents->Reaction 2. Controlled Heating Quench Reaction Quench (e.g., with water or ice) Reaction->Quench 3. Work-up Purification Purification (pH adjustment, crystallization) Quench->Purification 4. Isolation Product Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

III. Troubleshooting Guide: Common Side-Reactions and Their Mitigation

This section addresses the most frequently encountered side-products in the synthesis of this compound, their mechanisms of formation, and strategies to minimize their occurrence.

Side-Product Identification Cause Troubleshooting and Mitigation Strategies
Unreacted 5-Methylpicolinic Acid Detected by LC-MS, TLC (different polarity)Incomplete reaction- Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. - Ensure adequate amount of chlorinating agent: Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents).
4-Chloro-5-methylpicolinoyl chloride Highly reactive intermediate, may be observed by in-situ IR or derivatization.Incomplete hydrolysis during work-up.- Ensure thorough quenching: Add the reaction mixture to a sufficient amount of water or ice with vigorous stirring to ensure complete hydrolysis of the acid chloride. - Stir for an adequate duration during work-up: Allow sufficient time for the hydrolysis to go to completion before proceeding with extraction or isolation.
Positional Isomer: 6-Chloro-5-methylpicolinic acid Can be difficult to separate from the desired product. Requires careful analysis by ¹H NMR, ¹³C NMR, or GC-MS.The electronic nature of the pyridine ring allows for chlorination at both the C4 and C6 positions.- Optimize reaction temperature: Lowering the reaction temperature may improve the regioselectivity of the chlorination. - Choice of chlorinating agent: While thionyl chloride is common, exploring other chlorinating agents might offer better selectivity, though this may require significant process development.
Over-chlorinated Products (e.g., 4,6-Dichloro-5-methylpicolinic acid) Higher molecular weight peaks in mass spectrometry.Excess chlorinating agent or harsh reaction conditions.- Use a stoichiometric amount of thionyl chloride: Avoid large excesses of the chlorinating agent. - Control reaction temperature and time: Do not overheat or prolong the reaction unnecessarily after the starting material is consumed.
Decarboxylation Product (4-Chloro-3-methylpyridine) Lower molecular weight and loss of the carboxylic acid signal in IR and NMR.High reaction temperatures can promote the loss of CO₂ from the picolinic acid moiety.- Maintain a moderate reaction temperature: Avoid excessive heating. The Hammick reaction, a decarboxylation of picolinic acids, is known to occur at elevated temperatures.[1]
Side-chain Chlorination Products Appearance of new signals in the aliphatic region of the ¹H NMR spectrum and characteristic isotopic patterns in mass spectrometry.Radical chlorination on the methyl group, potentially initiated by impurities or high temperatures.- Use high-purity reagents and solvents. - Conduct the reaction in the absence of light. - Maintain controlled reaction temperatures.

IV. Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and I have a lot of unreacted starting material. What should I do?

A1: This is a common issue that can often be resolved by adjusting the reaction parameters. First, ensure that your reagents are of good quality and anhydrous, as moisture can consume the thionyl chloride. If the reagents are fine, consider gradually increasing the reaction temperature in increments of 5-10°C, while monitoring the reaction progress by TLC or LC-MS. You can also try increasing the amount of thionyl chloride to 1.5 equivalents. Finally, ensure that the catalytic amount of DMF is present, as it is crucial for the formation of the Vilsmeier reagent, the active chlorinating species.[2][3]

Q2: I am observing a significant amount of a byproduct with the same mass as my desired product. How can I confirm if it's a positional isomer?

A2: The formation of the 6-chloro isomer is a strong possibility. To confirm its presence, detailed NMR analysis is required. The ¹H NMR spectrum of this compound is expected to show two aromatic protons, which will have different chemical shifts and coupling patterns compared to the 6-chloro isomer. Specifically, the proton at the 3-position in the 4-chloro isomer will likely be a singlet, while the proton at the 6-position will also be a singlet. In the 6-chloro isomer, the protons at the 3- and 4-positions would likely appear as doublets. For unambiguous identification, 2D NMR techniques like COSY and NOESY can be employed. If you have access to analytical standards, comparison by HPLC or GC is the most straightforward method.

Q3: My final product is difficult to purify and seems to be contaminated with multiple chlorinated species. What purification strategies do you recommend?

A3: Purification of chlorinated picolinic acids often relies on their acidic nature. A common and effective method is to dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) and then wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic impurities. The aqueous layer is then carefully acidified with an acid like HCl to precipitate the desired carboxylic acid. The pH at which the product precipitates can be crucial for separating it from other acidic byproducts with different pKa values. Fractional crystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) can also be an effective technique for separating isomers and other closely related impurities.

Q4: I am concerned about the safety of using thionyl chloride. Are there any alternatives?

A4: Thionyl chloride is indeed a reactive and corrosive reagent that should be handled with appropriate safety precautions in a well-ventilated fume hood. While it is a very common and effective reagent for this transformation, other chlorinating agents can be used, such as phosphorus pentachloride (PCl₅) or oxalyl chloride.[4][5] However, these reagents also have their own safety considerations and may lead to different side-product profiles. For a greener and potentially safer alternative, electrochemical chlorination methods are being developed, though they may require specialized equipment.

V. Mechanistic Insights into Side-Product Formation

A deeper understanding of the reaction mechanism can provide valuable insights into how to control the formation of side-products. The reaction of a carboxylic acid with thionyl chloride in the presence of DMF proceeds through the formation of the Vilsmeier reagent, which is a highly electrophilic chlorinating agent.

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side-Reaction Pathways SM 5-Methylpicolinic Acid Intermediate Vilsmeier Reagent (from SOCl₂ + DMF) SM->Intermediate Electrophilic Attack Product This compound Intermediate->Product Chlorination at C4 Isomer 6-Chloro-5-methylpicolinic acid Intermediate->Isomer Chlorination at C6 OverChlorination 4,6-Dichloro-5-methylpicolinic acid Product->OverChlorination Further Chlorination (Excess SOCl₂) Decarboxylation 4-Chloro-3-methylpyridine Product->Decarboxylation High Temperature

Caption: Simplified reaction scheme showing the main pathway and key side-reactions.

The pyridine ring is activated towards electrophilic attack by the Vilsmeier reagent. The regioselectivity of the chlorination (C4 vs. C6) is influenced by the electronic effects of the carboxylic acid and methyl substituents, as well as steric factors. Over-chlorination is a straightforward consequence of the product being susceptible to further reaction under the reaction conditions, especially with an excess of the chlorinating agent. Decarboxylation is a thermally driven process that becomes more significant at higher temperatures.

By carefully controlling the stoichiometry of the reagents, reaction temperature, and reaction time, researchers can significantly favor the desired reaction pathway and minimize the formation of these unwanted side-products.

VI. References

  • Cai, X. et al. (2008). Preparation of (R)-4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(1-(hydroxyamino)-1-oxopropan-2-yl)picolinamide. US Patent US2008/234332 A1.

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. International Letters of Chemistry, Physics and Astronomy, 4, 372-382.

  • Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from --INVALID-LINK--

  • Reddit. (2016). PCL5 vs SOCl2 for acid chloride formation. Retrieved from --INVALID-LINK--

  • Reddit. (2022). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). picolinic acid hydrochloride. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Hammick reaction. Retrieved from --INVALID-LINK--

References

stability testing of 4-Chloro-5-methylpicolinic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 4-Chloro-5-methylpicolinic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth, practical advice for designing and troubleshooting stability studies for this compound. As your partner in research, my goal is to equip you with the foundational knowledge and field-tested insights necessary to ensure the integrity and robustness of your experimental outcomes. We will explore the causality behind experimental choices, helping you to not only execute protocols but to understand the underlying chemical principles.

Part 1: Frequently Asked Questions - Getting Started

This section addresses preliminary questions you might have before initiating stability testing on this compound.

Q1: What is this compound, and what are its basic properties?

A1: this compound (CAS No. 882679-14-3) is a pyridinecarboxylic acid derivative with the molecular formula C7H6ClNO2.[1] It is typically supplied as a solid. Standard storage recommendations are under an inert gas (like nitrogen or argon) at 2-8°C to minimize potential degradation from atmospheric moisture and oxygen.[1] Understanding these storage requirements is the first step in maintaining a stable reference standard.

Q2: Why is stability testing for this compound important?

A2: Stability testing is a critical component of drug development and chemical research. It provides essential information on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] For this compound, these studies are crucial to:

  • Determine its intrinsic stability and identify potential degradation products.[4][5]

  • Establish appropriate storage conditions and shelf-life.

  • Develop and validate a stability-indicating analytical method, which is a regulatory requirement for pharmaceutical products.[6][7]

  • Understand the degradation pathways, which can inform formulation and packaging development.[4]

Q3: What are the key stress conditions I should test for this compound?

A3: Based on international regulatory guidelines, such as those from the ICH, forced degradation studies should be conducted to evaluate the stability of a molecule under various stress conditions.[4][6] For this compound, the primary stress conditions to investigate are:

  • Hydrolytic stability: Across a range of pH values (acidic, neutral, and alkaline).

  • Oxidative stability: Using an oxidizing agent like hydrogen peroxide.

  • Photostability: Exposure to UV and visible light.

  • Thermal stability: At elevated temperatures.

These tests are designed to accelerate degradation to generate potential degradation products in a shorter timeframe than real-time stability studies.[5]

Q4: What initial analytical method should I consider for stability testing?

A4: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective starting point for analyzing small molecules like this compound. The pyridine ring and carboxylic acid functional group contain chromophores that will absorb UV light. A C18 column is a versatile choice for initial method development.[8][9] The goal is to develop a method that can separate the parent compound from all potential degradation products, making it "stability-indicating."[8]

Part 2: Troubleshooting Guides - Navigating Common Experimental Challenges

This section is formatted to help you troubleshoot specific issues that may arise during your stability experiments.

Hydrolytic Stability Issues

Q: I'm not seeing any degradation of this compound under my initial acidic (0.1N HCl) or basic (0.1N NaOH) hydrolysis conditions at 60°C. What should I do?

A: This is a common scenario, indicating the compound is relatively stable to hydrolysis under these initial conditions. The goal of forced degradation is to achieve 5-20% degradation to ensure you can detect and identify the degradation products.[6]

  • Causality: The stability of the chloro-substituted pyridine ring can be significant. Picolinic acids themselves are generally stable. Hydrolysis might require more energy to overcome the activation barrier for nucleophilic attack (by water, hydroxide, or hydronium ions).

  • Troubleshooting Steps:

    • Increase Stress Severity: If no degradation is observed, you should gradually increase the stress. You can increase the concentration of the acid/base (e.g., to 1N HCl or 1N NaOH) or increase the temperature (e.g., to 80°C or reflux).[6] It's crucial to do this stepwise to avoid complete degradation of the sample.

    • Extend Exposure Time: You can also extend the duration of the experiment, for example, from 24 hours to 48 or 72 hours.

    • Monitor Closely: When using more strenuous conditions, sample at intermediate time points (e.g., 2, 4, 8, 24 hours) to track the degradation profile and avoid missing primary degradation products that might themselves degrade.

Q: My sample shows significant degradation in basic conditions, but I see multiple small, poorly resolved peaks in my HPLC chromatogram. How can I improve the analysis?

A: This suggests that either multiple degradation pathways are occurring or that the chromatographic conditions are not optimized for the degradation products.

  • Causality: In strong base, the carboxylic acid will be deprotonated. The pyridine ring might be susceptible to nucleophilic aromatic substitution, potentially displacing the chloride, or other ring modifications. The resulting degradation products could have very different polarities compared to the parent compound.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Gradient: If you are using an isocratic method, switch to a gradient method. Start with a higher aqueous composition to retain and separate any polar degradants, then ramp up the organic solvent to elute less polar compounds.

    • Change Mobile Phase pH: The ionization state of the picolinic acid group and any acidic or basic degradants will affect retention. Buffer the aqueous portion of your mobile phase at a pH that ensures consistent ionization (e.g., pH 3, using a phosphate or formate buffer).

    • Consider a Different Column: If a standard C18 column doesn't provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded C18 column.

Oxidative Stability Issues

Q: I've treated my sample with 3% hydrogen peroxide, and the main peak has almost completely disappeared, with no major new peaks appearing. Where did my compound go?

A: This points to extensive degradation into products that are either not retained on your HPLC column, are not UV-active, or have precipitated out of solution.

  • Causality: The pyridine ring is susceptible to oxidation, potentially forming N-oxides. The methyl group could also be oxidized. It's possible the degradation products are highly polar small molecules.

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration: Start with a much lower concentration of hydrogen peroxide (e.g., 0.1% or 0.3%) and a shorter exposure time. The goal is controlled, partial degradation.

    • Analyze with a More Polar-Retentive Method: Modify your HPLC method to better retain very polar compounds. This could involve using a 100% aqueous mobile phase at the start of your gradient or using a column designed for polar analytes.

    • Use a Mass Spectrometer (LC-MS): If available, LC-MS is an invaluable tool. It can help identify potential degradation products even if they are present at low levels or co-elute, by looking for expected mass additions (e.g., +16 for oxidation).

    • Check for Precipitates: Visually inspect your sample vial for any solid material that may have crashed out of solution.

Photostability Issues

Q: My photostability results are inconsistent between experiments. Why might this be happening?

A: Inconsistent photostability results often stem from a lack of control over the experimental setup.

  • Causality: Photodegradation is dependent on the intensity and wavelength of the light source, temperature, and the physical state of the sample (solid vs. solution).

  • Troubleshooting Steps:

    • Standardize Light Exposure: Ensure you are following ICH Q1B guidelines for photostability testing.[10] This requires a light source that produces both UV-A and visible light, with a total exposure of not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for UV-A.

    • Use a Dark Control: Always include a control sample that is protected from light but kept at the same temperature and humidity as the exposed sample. This helps differentiate between photodegradation and thermal degradation.[10]

    • Control Temperature: The light source can generate heat. Monitor the temperature of the sample chamber and use a fan or other cooling method to keep it consistent with the dark control.

    • Consider the Sample Container: Use a chemically inert and transparent container for your samples during exposure to ensure maximum light penetration.[10]

Part 3: Experimental Protocols and Data Management

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a comprehensive forced degradation study.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

2. Acid and Base Hydrolysis:

  • Acid: Mix 1 mL of the stock solution with 1 mL of 1N HCl.

  • Base: Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

  • Neutral: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubate all three solutions at 80°C. Withdraw aliquots at 0, 2, 8, and 24 hours.

  • Before analysis, cool the aliquots to room temperature and neutralize the acidic and basic samples (e.g., add an equivalent amount of 1N NaOH to the acid sample and 1N HCl to the base sample). Dilute with the mobile phase to a suitable concentration (e.g., 50 µg/mL).

3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at 0, 2, 8, and 24 hours. Dilute with the mobile phase for analysis.

4. Thermal Degradation:

  • Place the solid powder of this compound in a vial in an oven at 105°C for 24 hours.

  • Also, incubate a solution of the compound (e.g., 50 µg/mL in mobile phase) at 80°C, protected from light.

  • Analyze the samples after the specified time.

5. Photolytic Degradation:

  • Expose both the solid powder and a solution (1 mg/mL) of the compound to a light source compliant with ICH Q1B guidelines.[10]

  • Simultaneously, store a dark control sample wrapped in aluminum foil under the same temperature conditions.

  • Analyze the samples after the required exposure has been reached.

6. Sample Analysis:

  • Analyze all stressed and control samples using a validated stability-indicating HPLC method.

  • Ensure the method includes a system suitability test (e.g., five replicate injections of a standard, checking for %RSD of peak area and retention time).

Data Presentation

Summarize your results in a clear table to easily compare the extent of degradation under different conditions.

Stress ConditionTime (hours)Assay of this compound (%)% DegradationNo. of Degradation ProductsPeak Area of Major Degradant (%)
1N HCl, 80°C2495.24.814.5 (at RRT 0.85)
1N NaOH, 80°C2481.518.5312.1 (at RRT 0.62)
3% H₂O₂, RT2488.911.129.8 (at RRT 1.15)
Thermal (Solid), 105°C2499.10.90-
Photolytic (ICH Q1B)-97.62.412.2 (at RRT 0.91)

RRT = Relative Retention Time

Part 4: Visualized Workflows and Logic

Forced Degradation Experimental Workflow

The following diagram outlines the logical flow of a forced degradation study, from initial setup to data analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Define Study Objectives & Protocol prep Prepare Stock Solution of This compound start->prep stress Apply Stress Conditions prep->stress hydrolysis Hydrolysis (Acid, Base, Neutral) oxidation Oxidation (e.g., H₂O₂) thermal Thermal (Solid & Solution) photo Photolysis (ICH Q1B) sampling Sample at Timepoints (Neutralize/Dilute as needed) hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis data Process Data (Calculate % Degradation, RRTs) analysis->data report Summarize Results & Identify Degradation Pathways data->report HPLC_Troubleshooting start Unexpected Peak Observed in Stressed Sample Chromatogram q1 Is the peak also present in the unstressed control (T=0) sample? start->q1 yes1 Likely a process impurity or related substance from the start. q1->yes1 Yes q2 Is the peak present in the 'blank' (reagents only) injection? q1->q2 No action1 Action: Investigate starting material purity. yes1->action1 yes2 Peak originates from solvent, reagents, or system carryover. q2->yes2 Yes no2 Peak is a degradation product. q2->no2 No action2 Action: Use fresh, high-purity solvents. Perform needle wash. yes2->action2 action3 Action: Proceed with peak tracking, quantification, and identification (e.g., LC-MS). no2->action3

References

Technical Support Center: Purification Challenges for Chlorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of chlorinated pyridine compounds. The inherent chemical properties of these compounds, including their basicity, potential for isomerism, and varying stability, often present unique purification hurdles. This guide offers practical, experience-driven solutions to help you achieve your desired purity with confidence.

Frequently Asked Questions (FAQs)

Q1: My chlorinated pyridine compound is showing significant peak tailing during HPLC analysis. What is the primary cause and how can I resolve this?

A1: Peak tailing with pyridine derivatives is a frequent issue in reverse-phase chromatography.[1] The root cause is often the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1] This leads to undesirable secondary interactions and results in asymmetrical peaks.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to approximately 2.5-3.0 with an additive like formic or acetic acid can protonate the silanol groups, minimizing their interaction with your basic analyte.[1]

  • Use of a Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA) (e.g., 5-10 mM), to the mobile phase can be effective.[1] The TEA will preferentially interact with the active silanol sites, effectively masking them from your compound.[1]

  • Column Selection: Consider using a column with a different stationary phase, such as a phenyl or cyano column, which can offer alternative interaction mechanisms.[1] End-capped columns or polymer-based columns are also excellent choices for reducing silanol interactions.[1]

Q2: I am struggling to separate chlorinated pyridine isomers. What strategies can I employ?

A2: The separation of isomers, which have identical molecular weights and similar chemical properties, is a significant challenge.[2] Success often lies in exploiting subtle differences in their polarity, hydrophobicity, or electrostatic interactions.

Strategies:

  • Chromatographic Method Optimization:

    • High-Performance Liquid Chromatography (HPLC): A systematic optimization of the mobile phase composition (e.g., gradient steepness, organic modifier) and stationary phase is crucial. Core-shell columns can provide higher efficiency and better resolution.[3]

    • Micellar Electrokinetic Chromatography (MEKC): This technique has proven effective for separating a mixture of mono-, di-, and trichloropyridines.[4] Optimization of parameters like buffer pH, surfactant concentration (e.g., SDS), and the addition of organic modifiers like methanol can achieve complete separation.[4] The migration order is primarily dependent on hydrophobicity, but electrostatic interactions also play a role.[4]

  • Acid-Based Separation: For isomers where one possesses an unhindered hydrogen atom alpha or beta to the ring nitrogen and the other does not, a separation method involving sulfuric or alkane sulfonic acid can be employed.[5] This process relies on the differential reactivity of the isomers with the acid, allowing for phase separation.[5]

Q3: What are the common impurities I should expect in my chlorinated pyridine synthesis, and how do they impact downstream reactions?

A3: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:

  • Precursor-related impurities: Unreacted starting materials like 2,3-dichloropyridine or intermediates such as 3-amino-2-chloropyridine.[6]

  • Over-chlorinated pyridines: Compounds like 2,3,6-trichloropyridine can form during the synthesis of precursors.[6]

  • Protodeborylation products: In syntheses involving boronic acids, cleavage of the C-B bond can lead to the formation of the corresponding chloropyridine.[6]

  • Hydrolysis products: The chloro group can be hydrolyzed to a hydroxyl group under certain conditions.[6]

These impurities can have a significant impact on subsequent reactions, such as Suzuki-Miyaura couplings, by poisoning the catalyst or participating in competing side reactions, leading to lower yields and the formation of byproducts.[6]

Q4: My purified chlorinated pyridine is a yellow or brown liquid, but I expect it to be colorless. What is the cause and how can I fix it?

A4: The discoloration of pyridine compounds is often due to the presence of impurities or degradation products.[7] Purification by distillation, sometimes after treatment with a drying agent like potassium hydroxide (KOH) or a mild oxidizing agent like potassium permanganate (KMnO₄), will typically yield a colorless liquid.[7] It is also crucial to store the purified compound in a dark, tightly sealed container to prevent degradation from light and moisture.[7]

Troubleshooting Guides

Issue 1: Low Recovery of Chlorinated Pyridine After Column Chromatography

Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase or degradation of the compound during purification.

Troubleshooting Workflow: Diagnosing Low Recovery

LowRecovery start Low Recovery Observed check_degradation Assess Compound Stability on Silica (2D TLC) start->check_degradation degradation_present Degradation Confirmed check_degradation->degradation_present Yes no_degradation No Degradation check_degradation->no_degradation No change_stationary_phase Switch to a more inert stationary phase: - End-capped silica - Alumina - Polymer-based column degradation_present->change_stationary_phase check_adsorption Assess Irreversible Adsorption no_degradation->check_adsorption end Improved Recovery change_stationary_phase->end strong_adsorption Strong Adsorption Suspected check_adsorption->strong_adsorption Yes check_volatility Is the compound volatile? check_adsorption->check_volatility No optimize_mobile_phase Optimize Mobile Phase: - Increase eluent strength - Add a competing base (e.g., TEA) strong_adsorption->optimize_mobile_phase optimize_mobile_phase->end volatile Compound is Volatile check_volatility->volatile Yes check_volatility->end No optimize_evaporation Optimize Evaporation: - Use lower temperature - Gentle stream of nitrogen volatile->optimize_evaporation optimize_evaporation->end PurificationWorkflow start Crude Chlorinated Pyridine pre_drying Pre-drying with KOH pellets (if significant water is present) start->pre_drying alkali_treatment Alkali Treatment (e.g., NaOH or KOH) pre_drying->alkali_treatment distillation Fractional Distillation alkali_treatment->distillation purity_check Purity Assessment (GC, HPLC, qNMR) distillation->purity_check pure_product High-Purity Product purity_check->pure_product Purity > 99% repurify Repurify if necessary purity_check->repurify Purity < 99% repurify->distillation

References

Technical Support Center: Scaling Up 4-Chloro-5-methylpicolinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-5-methylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

I. Overview of Synthetic Strategy

The synthesis of this compound can be approached through several routes. A common and logical strategy involves a multi-step synthesis starting from commercially available picolinic acid or a substituted pyridine. A plausible and frequently utilized approach involves the following key transformations, which will form the basis of our troubleshooting guide:

  • Chlorination: Introduction of the chloro-substituent at the 4-position of the pyridine ring.

  • Methylation: Introduction of the methyl group at the 5-position.

  • Carboxylation/Hydrolysis: Formation of the carboxylic acid group at the 2-position.

The exact sequence of these steps can vary, and each variation presents its own set of challenges. For the purpose of this guide, we will focus on a convergent synthesis strategy where a key intermediate, 4-chloro-5-methylpicolinonitrile, is synthesized and subsequently hydrolyzed to the final product. This approach is often favored for its control over regioselectivity and the crystalline nature of the nitrile intermediate, which aids in purification.

Below is a generalized workflow for the production of this compound.

A Starting Material (e.g., 2-amino-5-methylpyridine) B Diazotization & Sandmeyer Reaction (Introduction of Chlorine) A->B C Intermediate 1 (2-amino-4-chloro-5-methylpyridine) B->C D Cyanation Reaction (Conversion to Nitrile) C->D E Intermediate 2 (4-chloro-5-methylpicolinonitrile) D->E F Hydrolysis E->F G Final Product (this compound) F->G H Purification & Isolation G->H I Final, Purified Product H->I

Caption: Generalized workflow for this compound synthesis.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound synthesis. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.

A. Low Yield in the Sandmeyer Reaction (Chlorination Step)

Question: We are experiencing a significant drop in yield for the chlorination of 2-amino-5-methylpyridine via the Sandmeyer reaction when moving from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer:

Low yields in the Sandmeyer reaction during scale-up are a common issue, often related to the instability of the diazonium salt intermediate and mass transfer limitations.[1][2] Here’s a breakdown of potential causes and solutions:

  • Poor Temperature Control: The diazotization reaction is highly exothermic. Inadequate heat dissipation on a larger scale can lead to a rise in temperature, causing the diazonium salt to decompose, often violently, and reducing the yield of the desired chloro-compound.

    • Solution:

      • Ensure your reactor has sufficient cooling capacity.

      • Employ a jacketed reactor with a reliable cooling system.

      • Use a semi-batch process where the sodium nitrite solution is added slowly and subsurface to maintain a constant temperature, ideally between 0-5 °C.

      • Monitor the internal temperature of the reaction mixture continuously with a calibrated probe.

  • Inefficient Mixing: As the reaction volume increases, achieving homogenous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.

    • Solution:

      • Use an overhead stirrer with an appropriately sized impeller (e.g., a pitched-blade turbine) to ensure good top-to-bottom turnover of the reaction mixture.

      • Baffles within the reactor can also improve mixing efficiency by preventing vortex formation.

  • Side Reactions: The formation of phenol byproducts can occur if the diazonium salt reacts with water.

    • Solution:

      • Maintain a strongly acidic environment (e.g., with excess HCl) to suppress the formation of the aryldiazonium hydroxide, which is a precursor to the phenol.

      • Add the diazonium salt solution to the copper(I) chloride catalyst solution, rather than the other way around, to ensure the diazonium salt reacts quickly upon formation.[3]

Experimental Protocol: Optimized Sandmeyer Reaction

  • Preparation: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve 2-amino-5-methylpyridine in concentrated hydrochloric acid and water, then cool to 0-5 °C.

  • Diazotization: Slowly add a solution of sodium nitrite in water via the addition funnel, ensuring the temperature does not exceed 5 °C.

  • Catalyst Preparation: In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion. The product can then be isolated by extraction.

B. Incomplete Hydrolysis of the Nitrile Intermediate

Question: We are observing significant amounts of unreacted 4-chloro-5-methylpicolinonitrile in our final product after hydrolysis. Extending the reaction time isn't improving the conversion rate. What's going on?

Answer:

Incomplete hydrolysis of nitriles, especially on a larger scale, can be due to several factors, including insufficient reagent, poor solubility, or product inhibition.

  • Insufficient Acid/Base: For complete hydrolysis, a significant excess of acid or base is often required, not just a catalytic amount.

    • Solution:

      • For acidic hydrolysis, use a large excess of a strong acid like concentrated sulfuric acid or hydrochloric acid.

      • For basic hydrolysis, use a concentrated solution of sodium or potassium hydroxide.

      • Ensure the molar ratio of acid/base to the nitrile is at least 3:1, and in some cases, a much larger excess may be needed.

  • Poor Solubility: The nitrile intermediate may have poor solubility in the aqueous acidic or basic solution, leading to a slow, diffusion-controlled reaction.

    • Solution:

      • Consider the use of a co-solvent that is miscible with water and can help solubilize the nitrile, such as ethanol or dioxane.

      • Increase the reaction temperature to improve solubility and reaction rate. Refluxing is a common practice for nitrile hydrolysis.[4]

  • Product Precipitation: The product, this compound, may precipitate out of the reaction mixture as it is formed, especially if the pH changes, potentially coating the unreacted nitrile and preventing further reaction.

    • Solution:

      • If using basic hydrolysis, the sodium or potassium salt of the carboxylic acid should be soluble. Ensure enough base is present to maintain a high pH throughout the reaction.

      • If using acidic hydrolysis, ensure enough solvent is present to keep the product in solution at the reaction temperature.

Data Summary: Hydrolysis Conditions

ConditionReagentTemperature (°C)Co-solventTypical Reaction Time (h)
Acidic6M H₂SO₄100 (Reflux)None12-24
Acidic12M HCl100 (Reflux)None12-24
Basic6M NaOH100 (Reflux)Ethanol8-16
Basic6M KOH100 (Reflux)Dioxane8-16
C. Impurity Profile and Purification Challenges

Question: Our scaled-up batch of this compound has a persistent impurity that is difficult to remove by simple recrystallization. What could this impurity be and what purification strategies can we employ?

Answer:

Persistent impurities in the final product often arise from side reactions in the preceding steps. Given the proposed synthetic route, a likely and problematic impurity is the corresponding amide, 4-chloro-5-methylpicolinamide, formed from the partial hydrolysis of the nitrile intermediate.

  • Impurity Identification:

    • Amide Impurity: The amide is structurally very similar to the carboxylic acid, making it difficult to separate by standard crystallization.

    • Dechlorinated Impurity: Depending on the reaction conditions, loss of the chloro-substituent is also possible, leading to 5-methylpicolinic acid.

  • Purification Strategies:

    • pH-Based Extraction: The carboxylic acid is significantly more acidic than the amide. A carefully controlled pH extraction can be an effective separation method.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a dilute basic solution (e.g., 1M sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, while the less acidic amide will remain in the organic layer.

      • Separate the aqueous layer and re-acidify with a strong acid (e.g., 6M HCl) to precipitate the pure this compound.

      • Filter and dry the purified product.

    • Recrystallization with Solvent Screening: If extraction is not sufficient, a more rigorous recrystallization approach is needed.

      • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where the solubility of the desired product and the impurity are significantly different. Common solvents for picolinic acids include water, ethanol, methanol, and mixtures thereof.[5]

      • Anti-Solvent Crystallization: Dissolve the crude product in a good solvent at an elevated temperature, then slowly add an anti-solvent (in which the product is poorly soluble) to induce crystallization. This can sometimes provide better selectivity than cooling crystallization alone.

A Crude Product (in Organic Solvent) B Wash with Dilute Base (e.g., NaHCO₃) A->B C Aqueous Layer (Sodium Salt of Acid) B->C D Organic Layer (Amide Impurity) B->D E Acidify Aqueous Layer (e.g., HCl) C->E F Precipitation of Pure Acid E->F G Filtration & Drying F->G H Pure this compound G->H

Caption: Purification workflow via pH-based extraction.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns include:

  • Handling of Corrosive Reagents: The synthesis involves strong acids (e.g., HCl, H₂SO₄) and potentially strong bases (e.g., NaOH, KOH). Appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and lab coats, is essential.[6][7][8]

  • Exothermic Reactions: As discussed, the diazotization step is highly exothermic and can lead to a runaway reaction if not properly controlled.[2] Ensure adequate cooling and slow reagent addition.

  • Toxic Gases: The Sandmeyer reaction evolves nitrogen gas, which can displace oxygen in a poorly ventilated area. The hydrolysis of the nitrile can also release ammonia if carried out under basic conditions. All work should be conducted in a well-ventilated fume hood or reactor bay.[9]

  • Handling of the Final Product: While specific data for this compound may be limited, related chloropicolinic acids are known to cause serious eye irritation and may be harmful if swallowed.[9][10] Avoid creating dust and use appropriate respiratory protection.

Q2: Can a Grignard reaction be used to introduce the carboxylic acid group?

A2: Yes, a Grignard reaction is a viable alternative for introducing the carboxylic acid group.[11][12] This would typically involve reacting a corresponding chloro-bromo-methyl-pyridine intermediate with magnesium to form the Grignard reagent, followed by quenching with solid carbon dioxide (dry ice). However, scaling up Grignard reactions has its own challenges:

  • Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware, solvents, and reagents must be rigorously dried.[11]

  • Initiation: Initiating the Grignard reaction can be difficult on a large scale. The use of an initiator like iodine or a small amount of a pre-formed Grignard reagent is often necessary.[13]

  • Exothermicity: The formation of the Grignard reagent is also exothermic and requires careful temperature control.

Q3: How can I monitor the progress of these reactions effectively on a larger scale?

A3: Effective reaction monitoring is crucial for successful scale-up.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple way to get a qualitative assessment of the reaction progress by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to determine the exact conversion rate and to identify and quantify any impurities that are forming. Taking periodic samples from the reactor for HPLC analysis is a standard practice in process development.[14]

  • Gas Chromatography (GC): If the compounds are sufficiently volatile and thermally stable, GC can also be a useful analytical tool.

Q4: What are the key considerations for choosing a reactor for scaling up this synthesis?

A4: The choice of reactor is critical for a successful scale-up.

  • Material of Construction: Given the use of strong acids, a glass-lined or Hastelloy reactor is recommended to prevent corrosion.

  • Heating and Cooling: A jacketed reactor with a reliable temperature control unit is essential for managing the exothermic reactions and for heating during the hydrolysis step.

  • Agitation: An overhead stirrer with adjustable speed and an appropriate impeller design is necessary to ensure efficient mixing.

  • Ports and Condensers: The reactor should have sufficient ports for adding reagents, inserting probes (temperature, pH), and for connecting a reflux condenser.

IV. References

  • Spectrum Chemical. (2018). Safety Data Sheet: Picolinic Acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloropicolinic acid. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2010). Safety Data Sheet: 6-chloropicolinic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Methyl 4-chloropicolinate synthesis. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloropicolinic acid. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Pyridinecarboxylic acid. Retrieved from --INVALID-LINK--

  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Picolinic acid synthesis. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (2010). Precursors and products from the Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of picolinic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-chloro-5-Methylpicolinonitrile synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Application Note: Synthesis of 4-Methylpicolinic Acid via Grignard Reaction. Retrieved from --INVALID-LINK--

  • BioProcess International. (2020). Current Challenges with Cell Culture Scale-up for Biologics Production. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 1257211-14-5|4-Chloro-5-methylpicolinonitrile. Retrieved from --INVALID-LINK--

  • AbacipharmTech. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 1805051-61-9|4-Chloro-5-(difluoromethyl)-3-(hydroxymethyl)picolinonitrile. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from --INVALID-LINK--

  • PMC. (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20140142332A1 - Process of preparing grignard reagent. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the purification of 7-chloroquinoline-8-carboxylic acids. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Retrieved from --INVALID-LINK--

  • Halophiles. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Retrieved from --INVALID-LINK--

  • International Journal on Science and Technology. (n.d.). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20040245176A1 - Process for removal of impurities from mother liquor in the synthesis of carboxylic acid using pressure filtration. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Chloro-N-methylpicolinamide synthesis. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 1393560-94-5|4-Chloro-6-(chloromethyl)picolinonitrile. Retrieved from --INVALID-LINK--

  • Adebiotech. (2022). Challenges in scale-up of industrial bioprocesses. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-Chloro-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing impurities to ensure the highest quality product for your research and development endeavors. As a key intermediate in the synthesis of herbicides and other fine chemicals, the purity of this compound is paramount.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound. Each question is followed by a detailed explanation of the probable causes and actionable solutions.

Question 1: My final product is contaminated with a di-chlorinated impurity. How can I identify and prevent its formation?

Probable Cause: The presence of a di-chlorinated species, such as a 4,6-dichloro or 4,5-dichloro-picolinic acid derivative, is a common issue arising from overly aggressive chlorination conditions. This is particularly prevalent when using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) where precise control is crucial.[2][3] High temperatures or an excess of the chlorinating agent can lead to undesired electrophilic aromatic substitution on the pyridine ring.

Solution:

  • Stoichiometric Control: Carefully control the stoichiometry of your chlorinating agent. Use no more than a 1.05 to 1.1 molar equivalent of the chlorinating agent relative to your starting material.

  • Temperature Management: Maintain a lower reaction temperature. For chlorinations with thionyl chloride, a temperature range of 60-70°C is often sufficient. It is advisable to add the chlorinating agent dropwise at a lower temperature (e.g., 0-5°C) before slowly warming the reaction to the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to quench the reaction as soon as the starting material is consumed, preventing the formation of over-chlorinated byproducts.

  • Alternative Chlorinating Agents: Consider using a milder chlorinating agent, such as N-chlorosuccinimide (NCS), which can offer greater selectivity.

Question 2: I'm observing significant amounts of unreacted starting material (5-methylpicolinic acid) in my crude product. What steps can I take to improve conversion?

Probable Cause: Incomplete conversion can stem from several factors, including insufficient activation of the starting material, suboptimal reaction temperature, or inadequate reaction time. The purity of the starting material and reagents can also play a significant role.

Solution:

  • Reagent Quality: Ensure that your starting material and all reagents are of high purity and are anhydrous, especially when using moisture-sensitive reagents like thionyl chloride.

  • Temperature and Time Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and extend the reaction time. Monitor the reaction progress at each stage to find the optimal balance that drives the reaction to completion without promoting side reactions.

  • Catalyst Use: In some chlorination reactions, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.[4] The DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more reactive electrophile.

  • Effective Mixing: Ensure that the reaction mixture is being stirred efficiently to maintain homogeneity, especially in heterogeneous mixtures.

Question 3: The isolated this compound is off-color (yellow to brown). What is the source of this discoloration and how can it be removed?

Probable Cause: Discoloration is typically due to the presence of colored impurities, which can be polymeric materials or byproducts from minor side reactions. Picolinic acids, in general, can be prone to discoloration if not handled properly.[5]

Solution:

  • Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of picolinic acids include ethanol, methanol, water, or mixtures thereof.[6]

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture to boiling for a short period, then filter the hot solution through a pad of celite to remove the carbon. The desired product can then be recovered by cooling the filtrate to induce crystallization.

  • Column Chromatography: For difficult-to-remove impurities, column chromatography using silica gel can be an effective purification method. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used for elution.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for a clean synthesis of this compound?

A1: The most critical parameters are the reaction temperature and the stoichiometry of the chlorinating agent. Precise control of these two variables will have the most significant impact on minimizing the formation of di-chlorinated and other byproducts.

Q2: Which analytical techniques are recommended for monitoring reaction progress and characterizing impurities?

A2: A combination of techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting material and the appearance of the product and any impurities in real-time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, aiding in the identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying and quantifying impurities after isolation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the functional groups present in the product and confirming the conversion of the carboxylic acid starting material.

Q3: What are the key safety precautions to consider during this synthesis?

A3: When working with chlorinating agents like thionyl chloride, the following safety precautions are mandatory:

  • Ventilation: Always work in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes (SO₂ and HCl).[4][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and acid-resistant gloves.

  • Quenching: Be extremely cautious when quenching the reaction. The addition of water or protic solvents to thionyl chloride is highly exothermic and will release large volumes of gas. The quench should be performed slowly and at a low temperature.

Visualizations and Data

General Synthetic Workflow

Synthesis_Workflow Figure 1: General Synthetic Workflow for this compound start Starting Material (5-methylpicolinic acid) reaction Chlorination Reaction (Controlled Temperature) start->reaction reagents Chlorinating Agent (e.g., SOCl₂) Solvent (e.g., Toluene) reagents->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup crude Crude Product workup->crude purification Purification (Recrystallization/Chromatography) crude->purification final_product Pure this compound purification->final_product analysis Quality Control Analysis (NMR, LC-MS, HPLC) final_product->analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree start Poor Synthesis Outcome low_yield Low Yield? start->low_yield purity_issue Purity Issue? start->purity_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes workup_loss Loss during Workup? low_yield->workup_loss No discoloration Discoloration? purity_issue->discoloration Yes extra_peaks Unexpected Peaks? purity_issue->extra_peaks No temp_time Increase Temp/Time incomplete_rxn->temp_time Yes reagent_check Check Reagent Quality incomplete_rxn->reagent_check No optimize_extraction Optimize Extraction pH workup_loss->optimize_extraction Yes recrystallization_solvent Re-evaluate Recrystallization Solvent workup_loss->recrystallization_solvent No activated_carbon Treat with Activated Carbon discoloration->activated_carbon Yes recrystallize Recrystallize discoloration->recrystallize No over_chlorination Over-chlorination? extra_peaks->over_chlorination Yes other_byproduct Other Byproduct? extra_peaks->other_byproduct No reduce_chlorinating_agent Reduce Chlorinating Agent/Temp over_chlorination->reduce_chlorinating_agent characterize_impurity Characterize Impurity (NMR, MS) other_byproduct->characterize_impurity

Caption: A decision tree to diagnose and resolve common synthesis issues.

Table 1: Potential Impurities and Their Identification
Impurity NameProbable OriginAnalytical Signature (¹H NMR)
5-methylpicolinic acidIncomplete reactionAbsence of the chloro-substituent effect on aromatic protons.
4,6-dichloro-5-methylpicolinic acidOver-chlorinationDisappearance of one aromatic proton signal.
Polymeric byproductsHigh-temperature degradationBroad, unresolved peaks in the baseline of the NMR spectrum.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add 5-methylpicolinic acid (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene or dichloroethane) to the flask.

  • Reagent Addition: Cool the mixture to 0-5°C using an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. A catalytic amount of DMF (0.05 eq) can be added prior to the thionyl chloride.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 65-70°C and maintain this temperature for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-cold water. Adjust the pH to 3-4 with a saturated sodium bicarbonate solution to precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot ethanol to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and keep the solution at a gentle boil for 5-10 minutes. Filter the hot solution through a fluted filter paper or a Celite pad to remove the carbon.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

References

Technical Support Center: Degradation Pathways of 4-Chloro-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Chloro-5-methylpicolinic acid. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work. The information is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

Q1: I am starting my research on the degradation of this compound. Where do I begin to look for potential degradation pathways?

A1: Direct literature on the degradation of this compound is not extensive. Therefore, a logical starting point is to investigate the degradation of structurally similar compounds. Picolinic acids and their chlorinated derivatives are known to undergo microbial and, to a lesser extent, abiotic degradation.

A key initial step in the microbial degradation of aromatic rings is often hydroxylation. For instance, the degradation of 5-chloro-2-picolinic acid by Achromobacter sp. is initiated by the formation of 6-hydroxy-5-chloro-2-picolinic acid[1][2]. Similarly, the biodegradation of picolinic acid by Rhodococcus sp. PA18 proceeds through the formation of 6-hydroxypicolinic acid[3]. Therefore, it is reasonable to hypothesize that a primary degradation step for this compound could be the enzymatic introduction of a hydroxyl group onto the pyridine ring.

Abiotic degradation, particularly photodegradation, should also be considered, as UV irradiation can induce the degradation of chlorinated aromatic compounds[4].

Troubleshooting Experimental Setbacks

Q2: I have inoculated a microbial culture with this compound, but I am not observing any degradation. What are the possible reasons for this?

A2: Several factors could contribute to a lack of observable degradation. Let's troubleshoot this systematically.

1. Lack of a Suitable Microbial Strain: The microorganisms in your inoculum may not possess the necessary enzymatic machinery to degrade this compound.

  • Recommendation: Attempt to isolate microbial strains from environments with a history of contamination with chlorinated aromatic compounds, as these are more likely to harbor organisms with the relevant catabolic genes[5].

2. Requirement for a Co-substrate: Some microorganisms can only degrade recalcitrant compounds through co-metabolism, where the degradation is facilitated by the presence of a primary growth substrate. For example, Achromobacter sp. f1 requires a carbon source like ethanol to degrade 5-chloro-2-picolinic acid[1][2].

  • Recommendation: Supplement your culture medium with a readily metabolizable carbon source, such as glucose, succinate, or ethanol, at a low concentration. This can induce the production of the necessary enzymes for the degradation of the target compound[6].

3. Unfavorable Culture Conditions: The pH, temperature, and aeration of your culture may not be optimal for the growth and metabolic activity of the degrading microorganisms.

  • Recommendation: Perform a series of optimization experiments to determine the ideal conditions for your microbial consortium or isolated strain. Typical ranges to investigate are pH 5-9 and temperatures of 20-40°C[7].

4. Toxicity of the Compound: High concentrations of this compound may be toxic to the microorganisms, inhibiting their growth and metabolic activity[6].

  • Recommendation: Start with a low concentration of the target compound (e.g., 10-50 mg/L) and gradually increase it as the microbial culture adapts.

The following flowchart can guide your troubleshooting process:

Caption: Troubleshooting workflow for lack of degradation.

Q3: I am seeing a decrease in the concentration of this compound, but I cannot identify any degradation products. What could be happening?

A3: This is a common challenge in degradation studies. Here are a few possibilities and how to address them:

1. Complete Mineralization: The microorganisms may be rapidly degrading the initial intermediates into carbon dioxide, water, and chloride ions, leaving no detectable organic byproducts.

  • Recommendation: Monitor for the release of chloride ions in the culture medium using an ion-selective electrode or ion chromatography. An increase in chloride concentration would be indicative of the cleavage of the C-Cl bond[1][2].

2. Volatile Metabolites: Some degradation products may be volatile and lost from the culture medium.

  • Recommendation: Employ headspace analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to detect any volatile organic compounds.

3. Analytical Method Limitations: Your current analytical method may not be suitable for detecting the formed metabolites.

  • Recommendation: A multi-platform analytical approach is highly recommended. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is excellent for quantifying the parent compound. For identifying unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS are more powerful due to their ability to provide molecular weight and structural information[8][9].

Example Analytical Approach:

Analytical TechniquePurposeSample Preparation
HPLC-DAD Quantify the parent compoundDirect injection of filtered aqueous sample
LC-MS/MS Identify polar metabolitesSolid Phase Extraction (SPE) to concentrate analytes
GC-MS Identify volatile and semi-volatile metabolitesLiquid-liquid extraction followed by derivatization (if necessary)

Experimental Protocols

Protocol 1: Screening for Microbial Degradation

This protocol outlines a basic screening experiment to assess the potential for microbial degradation of this compound.

Materials:

  • Minimal Salts Medium (MSM)

  • This compound stock solution (1 g/L in sterile water)

  • Co-substrate stock solution (e.g., 10% w/v glucose, filter-sterilized)

  • Microbial inoculum (e.g., activated sludge, soil slurry)

  • Sterile flasks and test tubes

Procedure:

  • Prepare MSM and dispense 100 mL into 250 mL sterile flasks.

  • Set up the following experimental conditions in triplicate:

    • Control 1 (Abiotic): MSM + this compound (final concentration 50 mg/L)

    • Control 2 (Biotic): MSM + Inoculum

    • Test 1 (No Co-substrate): MSM + Inoculum + this compound (50 mg/L)

    • Test 2 (With Co-substrate): MSM + Inoculum + this compound (50 mg/L) + Glucose (final concentration 0.5 g/L)

  • Incubate the flasks at 28°C on a rotary shaker at 150 rpm.

  • Collect samples at regular intervals (e.g., 0, 24, 48, 72, 96 hours).

  • Filter the samples through a 0.22 µm syringe filter before analysis.

  • Analyze the samples for the concentration of this compound using HPLC.

G cluster_0 Experimental Setup cluster_1 Treatment Groups (in triplicate) cluster_2 Incubation & Sampling cluster_3 Analysis A Prepare Minimal Salts Medium B Dispense into Sterile Flasks A->B C Control 1: Abiotic D Control 2: Biotic E Test 1: No Co-substrate F Test 2: With Co-substrate G Incubate at 28°C, 150 rpm H Collect Samples at Time Intervals G->H I Filter Samples (0.22 µm) H->I J Analyze by HPLC I->J

Caption: Workflow for microbial degradation screening.

Hypothetical Degradation Pathway

Based on the degradation of similar compounds, a plausible initial microbial degradation pathway for this compound is proposed below. This pathway involves hydroxylation, dechlorination, and subsequent ring cleavage.

DegradationPathway A This compound B Hydroxylated Intermediate A->B Hydroxylation C Dechlorinated Intermediate B->C Dechlorination D Ring Cleavage Products C->D Ring Cleavage E Central Metabolism D->E

Caption: Hypothetical microbial degradation pathway.

References

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) on Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a dynamic resource for refining protocols in nucleophilic substitution on the pyridine ring. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering a deep dive into the causality of experimental choices, troubleshooting common failures, and illuminating alternative pathways to success. This guide is structured to address problems as they arise in the lab, from the most common SNAr reactions to more specialized methodologies.

This is the most common pathway for pyridine functionalization, yet it is fraught with potential pitfalls. The following FAQs address the most frequent issues encountered during these experiments.

FAQ 1: My SNAr reaction has stalled, showing low or no conversion. What are the primary factors to investigate?

Failure to achieve conversion in a pyridine SNAr reaction typically points to one of four key areas: insufficient ring activation, a poor leaving group, an inadequate nucleophile, or suboptimal reaction conditions. A systematic evaluation is critical.

1. Is the Pyridine Ring Sufficiently Activated? The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack, but this effect is often insufficient on its own.[1] Nucleophilic attack is strongly favored at the C-2 (ortho) and C-4 (para) positions because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing crucial stabilization.[2][3][4] Attack at the C-3 (meta) position lacks this stabilization and is rarely successful under standard conditions.[5][6]

  • Expert Insight: If your substrate lacks strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ ortho or para to the leaving group, the reaction will be sluggish. The pyridine nitrogen itself acts as an activating group, but its effect needs to be complemented.

2. How Good is My Leaving Group? The nature of the leaving group is paramount. For SNAr reactions, the established reactivity order for halides is often counterintuitive to those familiar with SN2 reactions on aliphatic carbons.

  • Causality: The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[2] A more electronegative atom like fluorine polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to attack. This polarization effect is more significant than the stability of the departing anion.[5]

Leaving GroupRelative ReactivityRationale
F HighestStrongest inductive electron withdrawal, powerfully activates the carbon for nucleophilic attack.
Cl IntermediateGood balance of inductive activation and leaving group ability.
Br IntermediateSimilar to Cl, often interchangeable.
I LowestWeakest inductive effect, leading to a less electrophilic carbon.

3. Is the Nucleophile the Right Choice? A potent nucleophile is required to attack the electron-deficient ring. However, excessively strong basicity can lead to unwanted side reactions.

  • Nucleophilicity vs. Basicity: A strong nucleophile is necessary, but a highly basic one (e.g., tert-butoxide) might deprotonate other acidic protons on the substrate instead of performing the desired substitution.[1] If using a weak nucleophile like an alcohol, consider deprotonating it first with a non-nucleophilic base (e.g., NaH) to form the more potent alkoxide.

  • Steric Hindrance: Bulky nucleophiles may struggle to access the C-2 position due to steric clash with the pyridine nitrogen's lone pair.[7] In such cases, substitution at C-4 may be kinetically favored.

4. Are the Reaction Conditions Optimized? SNAr reactions are highly sensitive to the reaction environment.

  • Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are standard choices. They effectively solvate the counter-ion of the nucleophile, enhancing its reactivity, and can help stabilize the charged Meisenheimer complex.[5]

  • Temperature: Many SNAr reactions require elevated temperatures (even up to 150 °C) to overcome the activation energy barrier, especially with moderately activated substrates or less reactive nucleophiles.[1]

start Low/No SNAr Yield q_activation Is the ring sufficiently activated? (EWG at C2/C4) start->q_activation q_lg Is the leaving group optimal? (F > Cl > Br > I) q_activation->q_lg Yes sol_activation Consider alternative activation: 1. Pyridine N-Oxide strategy 2. Convert N to Pyridinium salt q_activation->sol_activation No q_nuc Is the nucleophile potent enough? q_lg->q_nuc Yes sol_lg Switch to a better leaving group (e.g., replace -Cl with -F) q_lg->sol_lg No q_cond Are conditions optimal? (Polar aprotic solvent, heat) q_nuc->q_cond Yes sol_nuc Increase nucleophilicity (e.g., deprotonate alcohol to alkoxide) q_nuc->sol_nuc No sol_cond Increase temperature and/or switch to higher boiling polar aprotic solvent (e.g., DMSO) q_cond->sol_cond No end Reaction Optimized q_cond->end Yes sol_activation->end sol_lg->end sol_nuc->end sol_cond->end

Caption: Troubleshooting decision tree for low-yield pyridine SNAr reactions.

FAQ 2: My reaction produced the wrong regioisomer. What governs selectivity in pyridine SNAr?

Regioselectivity is dictated by the electronic stabilization of the intermediate.

  • Primary Electronic Effect: As mentioned, nucleophilic attack is overwhelmingly directed to the C-2 and C-4 positions. This is because the anionic intermediate (Meisenheimer complex) has a resonance structure where the negative charge resides on the electronegative nitrogen atom, a highly stabilizing feature.[2][4] Attack at C-3 does not permit this delocalization.

sub 2-Halopyridine int_c2 Meisenheimer Intermediate (Attack at C-2) sub->int_c2 + Nu⁻ nuc Nu⁻ res_n Resonance Form (Charge on N) int_c2->res_n Resonance Stabilization prod_c2 2-Substituted Pyridine int_c2->prod_c2 - X⁻ res_n->int_c2 lg X⁻ sub Pyridine adduct σ-adduct (Anionic) sub->adduct + ⁻NH₂ nuc ⁻NH₂ prod_anion 2-Aminopyridine (Anion) adduct->prod_anion - H⁻ (Rearomatization) prod 2-Aminopyridine prod_anion->prod H⁺ Workup h2 H₂ (gas)

References

Technical Support Center: Enhancing the Reactivity of 4-Chloro-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-methylpicolinic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with this versatile molecule. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

I. Understanding the Reactivity of this compound

This compound possesses two primary reactive sites: the chloro substituent on the pyridine ring and the carboxylic acid group. The pyridine nitrogen, being electron-withdrawing, significantly influences the reactivity of the ring, particularly at the C2 and C4 positions.[1][2] This electronic effect, combined with the presence of the methyl and carboxylic acid groups, presents unique challenges and opportunities in synthesis.

II. Frequently Asked Questions (FAQs)

Q1: Which functional group is more reactive, the chloro or the carboxylic acid?

The reactivity is highly dependent on the reaction conditions. The carboxylic acid is a Brønsted-Lowry acid and will readily react with bases. For transformations involving the chloro group, the carboxylic acid can be deprotonated by the bases typically used in cross-coupling reactions, which can affect its solubility and reactivity. In palladium-catalyzed reactions, the chloro group's reactivity is often limited by the oxidative addition step, which can be challenging for aryl chlorides.[1]

Q2: Can I perform a cross-coupling reaction without protecting the carboxylic acid?

It is often possible, but careful selection of the base is crucial. Strong bases can deprotonate the carboxylic acid, forming a carboxylate salt. While this can sometimes be beneficial for solubility, it can also potentially chelate to the metal catalyst and inhibit its activity. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu when the carboxylic acid is unprotected.[1][3]

Q3: How does the methyl group influence the reactivity of the chloro group?

The methyl group is a weak electron-donating group. In the context of the pyridine ring, its electronic effect is generally modest. However, its steric presence should not be underestimated, especially when using bulky ligands in cross-coupling reactions.

III. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for functionalizing the C4 position of this compound. However, the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds often leads to challenges.[1][4][5]

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Low conversion is a common hurdle when working with aryl chlorides. The rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[1]

Troubleshooting Steps:

  • Catalyst and Ligand System:

    • Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be variable. Consider using a more robust pre-catalyst like a palladacycle (e.g., XPhos Pd G3).[6]

    • Ligand Choice: Standard ligands like PPh₃ are often ineffective for aryl chlorides.[7] Use bulky, electron-rich phosphine ligands to facilitate oxidative addition. Recommended ligands include biarylphosphines (e.g., SPhos, XPhos, RuPhos).[6][8]

  • Base Selection:

    • The base activates the boronic acid for transmetalation.[3] A screening of bases is often necessary. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][9] Stronger bases like NaOH or KOH can also be effective but may promote side reactions.[9]

  • Reaction Conditions:

    • Temperature: Higher temperatures (typically 80-120 °C) are often required to drive the reaction to completion.[6][10]

    • Solvent: Use dry, degassed solvents. Common solvent systems include toluene/water, dioxane/water, or THF/water.[10][11]

    • Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[1][11]

Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yields (Representative Data)

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100<10[7]
2Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10085[8]
3XPhos Pd G3(integrated)Cs₂CO₃Toluene/H₂O11092[6]
Issue 2: Significant Hydrodehalogenation in Buchwald-Hartwig Amination

Hydrodehalogenation, the replacement of the chloro group with a hydrogen atom, is a common side reaction that competes with the desired amination.[1]

Troubleshooting Steps:

  • Minimize Water Content: Ensure all reagents and solvents are rigorously dried. Trace water can be a proton source for hydrodehalogenation.

  • Ligand Choice: Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) can promote the desired reductive elimination over side reactions.[1][12]

  • Base Purity: Use high-purity, anhydrous NaOtBu. Lower quality NaOtBu may contain NaOH, which can exacerbate the issue.[1]

  • Amine Stoichiometry: A slight excess of the amine (1.2-1.5 equivalents) can favor the amination pathway.[1]

IV. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, boronic acid, base, and catalyst/ligand in a flame-dried flask. B Evacuate and backfill with Argon (3x). A->B C Add degassed solvent. B->C D Heat to 80-110 °C with vigorous stirring. C->D E Monitor by TLC/LC-MS. D->E F Cool to RT, dilute with EtOAc, and wash with water and brine. E->F G Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H Purify by column chromatography. G->H Amide_Coupling_Workflow cluster_activation Acid Activation cluster_coupling Amine Addition cluster_workup Work-up & Purification A Dissolve this compound in DMF. B Add HATU and DIPEA. A->B C Stir at RT for 15-30 min. B->C D Add amine to the pre-activated mixture. C->D E Stir at RT for 1-4 hours. D->E F Monitor by TLC/LC-MS. E->F G Dilute with EtOAc, wash with LiCl(aq), HCl(aq), NaHCO₃(aq), and brine. F->G H Dry, filter, and concentrate. G->H I Purify by column chromatography. H->I Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex (Ar-Pd(II)-Cl)L₂ Pd0->OA_complex + Ar-Cl Trans_complex Transmetalation Complex (Ar-Pd(II)-Ar')L₂ OA_complex->Trans_complex + Ar'B(OH)₃⁻ (from Ar'B(OH)₂ + Base) Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_complex->Product ArCl This compound ArBOH2 Ar'B(OH)₂ Base Base (e.g., K₃PO₄) Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex (Ar-Pd(II)-Cl)L₂ Pd0->OA_complex + Ar-Cl Amine_complex Amine Complex (Ar-Pd(II)-NR₂H)L₂⁺ OA_complex->Amine_complex + HNR₂ Amido_complex Amido Complex (Ar-Pd(II)-NR₂)L₂ Amine_complex->Amido_complex - H⁺ (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product ArCl This compound Amine HNR₂ Base Base (e.g., NaOtBu)

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Picolinic Acid-Based Herbicides: Picloram vs. 4-Chloro-5-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agricultural science, understanding the nuanced differences in the biological activity of structurally related compounds is paramount. This guide provides an in-depth comparison of the well-characterized synthetic auxin herbicide, picloram, with the less-studied 4-Chloro-5-methylpicolinic acid. While picloram has a long history of use and a well-documented mode of action, data on this compound is sparse, with its primary role noted as an intermediate in herbicide synthesis[1]. This guide will, therefore, establish picloram as a benchmark, discuss the structure-activity relationships of picolinic acid derivatives, and outline the necessary experimental protocols to rigorously evaluate and compare the biological activity of these two molecules.

Introduction to Picolinic Acid Herbicides and the Auxin Mimic Mode of Action

Picolinic acid derivatives represent a significant class of synthetic auxin herbicides, which selectively control broadleaf weeds in various agricultural and non-crop settings[2][3]. Their herbicidal effect stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in plants[4][5].

At high concentrations, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to uncontrolled and disorganized cell division and elongation[6][7][8]. This abnormal growth disrupts vital physiological processes, including water and nutrient transport, ultimately resulting in the death of susceptible plants[7][8]. Grasses are generally tolerant to this class of herbicides due to differences in translocation and metabolism[4].

Picloram (4-amino-3,5,6-trichloropicolinic acid) is a highly potent and persistent systemic herbicide belonging to the pyridine carboxylic acid family[6][9]. It is readily absorbed by the roots and foliage and translocates throughout the plant, making it effective against deep-rooted perennial weeds and woody plants[7][9][10].

This compound , in contrast, is a simpler substituted picolinic acid. Its biological activity as a herbicide is not well-documented in publicly available literature, with its main utility cited as a chemical intermediate[1][11]. However, its structural similarity to picloram and other active picolinic acids suggests the potential for auxin-like activity. The key structural differences—the absence of the amino group and two chlorine atoms, and the presence of a methyl group—are critical determinants of its biological efficacy.

Comparative Analysis of Molecular Structures and Predicted Biological Activity

The biological activity of synthetic auxins is intrinsically linked to their molecular structure. The substitutions on the pyridine ring of picolinic acid derivatives influence their binding to auxin receptors, their translocation within the plant, and their metabolic stability.

CompoundChemical StructureKey SubstitutionsPredicted Biological Activity
Picloram 4-amino-3,5,6-trichloropicolinic acidAmino group at C4: Enhances herbicidal activity. Chlorine atoms at C3, C5, C6: Increase potency and persistence.High herbicidal activity, systemic, persistent in soil.[6][12]
This compound This compoundChlorine atom at C4: May confer some herbicidal activity. Methyl group at C5: Effect on activity is unknown without experimental data. Absence of amino group and other chlorine atoms: Likely results in significantly lower herbicidal potency compared to picloram.Hypothesized to have weak or no significant herbicidal activity. May act as a weak auxin mimic.

Recent studies on novel picolinic acid derivatives have shown that modifications to the pyridine ring can lead to compounds with herbicidal activity greater than that of picloram[2][13][14]. For instance, the introduction of a pyrazolyl group at the 6-position has yielded promising new herbicide candidates[15]. This underscores the importance of systematic experimental evaluation to determine the biological activity of any new picolinic acid derivative.

Experimental Protocols for Comparative Biological Activity Assessment

To empirically determine and compare the biological activity of this compound and picloram, a series of well-defined experiments are necessary. The following protocols provide a robust framework for such an evaluation.

Primary Screening: Seed Germination and Seedling Growth Assays

This initial set of experiments aims to assess the general phytotoxicity of the compounds.

Objective: To determine the effect of each compound on the germination and early growth of a model plant species (e.g., Arabidopsis thaliana) and a representative broadleaf weed (e.g., Amaranthus retroflexus).

Methodology:

  • Preparation of Test Solutions: Prepare stock solutions of picloram and this compound in a suitable solvent (e.g., DMSO) and then prepare a dilution series in sterile water to achieve final concentrations ranging from 1 µM to 1000 µM. Include a solvent-only control.

  • Seed Sterilization and Plating: Surface-sterilize seeds and place them on agar plates containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates in a controlled environment chamber with a defined light/dark cycle and temperature.

  • Data Collection: After a set period (e.g., 7-10 days), measure the germination rate, primary root length, and hypocotyl length.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each parameter to quantify and compare the potency of the two compounds.

Whole-Plant Dose-Response Assays

This experiment evaluates the herbicidal efficacy of the compounds when applied to whole plants.

Objective: To determine the dose-response relationship for picloram and this compound on a susceptible broadleaf weed species.

Methodology:

  • Plant Cultivation: Grow a susceptible broadleaf weed species (e.g., Brassica napus) in pots to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Apply the test compounds as a foliar spray at a range of application rates (e.g., 0, 10, 50, 100, 250, 500 g/ha).

  • Evaluation: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of injury (e.g., epinasty, chlorosis, necrosis) and record the fresh and dry weight of the above-ground biomass.

  • Analysis: Determine the dose required to cause 50% growth inhibition (GR50) for each compound.

Mode of Action Confirmation: Auxin-Responsive Gene Expression Analysis

This experiment investigates whether this compound acts as a synthetic auxin.

Objective: To determine if this compound induces the expression of known auxin-responsive genes.

Methodology:

  • Treatment: Treat seedlings of a model plant (Arabidopsis thaliana) with an effective concentration of picloram, this compound, or a control solution.

  • RNA Extraction and cDNA Synthesis: After a short exposure time (e.g., 2-4 hours), harvest the seedlings, extract total RNA, and synthesize complementary DNA (cDNA).

  • Quantitative PCR (qPCR): Perform qPCR to measure the expression levels of well-established auxin-responsive genes (e.g., IAA1, GH3).

  • Analysis: Compare the fold-change in gene expression induced by each compound relative to the control. A significant upregulation of these genes would support an auxin-like mode of action.

Visualizing the Experimental Workflow and Proposed Mode of Action

To further clarify the experimental design and the hypothesized mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_screening Primary Screening cluster_whole_plant Whole-Plant Assays cluster_moa Mode of Action germination Seed Germination Assay seedling_growth Seedling Growth Assay ic50 Determine IC50 seedling_growth->ic50 dose_response Dose-Response Assay gr50 Determine GR50 dose_response->gr50 gene_expression Gene Expression Analysis (qPCR) auxin_activity Confirm Auxin Activity gene_expression->auxin_activity start Compound Synthesis/ Procurement start->germination start->seedling_growth ic50->dose_response gr50->gene_expression conclusion Comparative Activity Profile auxin_activity->conclusion

Caption: A streamlined workflow for the comparative biological evaluation of picolinic acid derivatives.

Auxin_Signaling_Pathway cluster_compounds Synthetic Auxins cluster_cellular Cellular Response picloram Picloram receptor Auxin Receptor (e.g., AFB5) picloram->receptor Binds cmpa This compound (Hypothesized) cmpa->receptor Binds (Hypothesized) scf SCF-TIR1/AFB Complex receptor->scf Promotes interaction aux_iaa Aux/IAA Repressor scf->aux_iaa Targets for degradation arf Auxin Response Factor (ARF) aux_iaa->arf Represses gene_expression Auxin-Responsive Gene Expression arf->gene_expression Activates uncontrolled_growth Uncontrolled Cell Growth gene_expression->uncontrolled_growth plant_death Plant Death uncontrolled_growth->plant_death

Caption: The proposed shared signaling pathway for picloram and this compound.

Conclusion

While picloram is a well-established synthetic auxin herbicide with potent biological activity, the herbicidal potential of this compound remains to be experimentally validated. Based on structure-activity relationships within the picolinic acid class of herbicides, it is hypothesized that this compound will exhibit significantly lower, if any, herbicidal activity compared to picloram. The provided experimental protocols offer a comprehensive framework for researchers to systematically investigate the biological activity of this compound and other novel picolinic acid derivatives, thereby contributing to the development of new and effective weed management solutions.

References

A Senior Application Scientist's Guide to Validating the Herbicidal Efficacy of 4-Chloro-5-methylpicolinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the herbicidal efficacy of novel picolinic acid derivatives, using 4-Chloro-5-methylpicolinic acid as a primary example. We will explore the established mode of action for this class of synthetic auxin herbicides, outline detailed experimental protocols for efficacy and selectivity assessment, and provide a comparative analysis with established alternative herbicides, supported by experimental data from scientific literature. Our focus is on empowering researchers to generate robust, publication-quality data through a self-validating experimental workflow.

Understanding the Molecular Battleground: The Synthetic Auxin Mode of Action

This compound belongs to the picolinic acid class of herbicides, which act as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence, leading to a lethal disruption of normal plant growth processes.[1][2]

The primary molecular target of synthetic auxins is the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of receptors.[3] The binding of a synthetic auxin to this receptor initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors. This, in turn, unleashes auxin response factors (ARFs), leading to the overexpression of auxin-responsive genes. The resulting hormonal imbalance triggers a cascade of detrimental effects, including epinasty (twisting of stems and leaves), uncontrolled cell division, and ultimately, plant death.[3][4] Recent research on novel picolinic acid derivatives suggests that some may also induce the production of ethylene and abscisic acid (ABA), contributing to rapid plant demise.[2]

Figure 1: Simplified Synthetic Auxin Herbicide Signaling Pathway cluster_nucleus Cell Nucleus Auxin Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF E3 Ligase Complex TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Ethylene_ABA Ethylene & ABA Biosynthesis Genes Auxin_Genes->Ethylene_ABA Cell_Death Uncontrolled Growth & Cell Death Ethylene_ABA->Cell_Death Leads to

Caption: Simplified Synthetic Auxin Herbicide Signaling Pathway

A Framework for Validation: Experimental Protocols

To rigorously assess the herbicidal efficacy of this compound, a multi-tiered experimental approach is essential. This includes initial greenhouse dose-response studies followed by more complex field trials.

Greenhouse Dose-Response Bioassays

These initial studies are crucial for determining the intrinsic activity of the herbicide on various weed species and for establishing the dose required for effective control.

Objective: To determine the dose of this compound required to cause a 50% reduction in plant growth (GR50) for key weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus [redroot pigweed], Chenopodium album [common lambsquarters])

  • Potting medium (e.g., sandy loam soil:peat:sand mix)

  • Pots or trays

  • Controlled environment growth chamber or greenhouse

  • Technical grade this compound

  • Appropriate solvents and adjuvants

  • Track sprayer for uniform herbicide application

  • Balance for biomass measurement

Protocol:

  • Plant Propagation: Sow weed seeds in pots or trays filled with a sterile potting medium. Thin seedlings to a uniform number per pot (e.g., 4-5 plants) once they have emerged and are at the 2-3 true leaf stage.

  • Acclimatization: Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod for a period of acclimatization before herbicide application.

  • Herbicide Preparation: Prepare a stock solution of this compound in an appropriate solvent. From this stock, create a series of serial dilutions to achieve a range of application rates (e.g., 0, 10, 25, 50, 100, 250, 500 g a.i./ha). Include a standard adjuvant in the spray solution as recommended for picolinic acid herbicides.

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage. Include an untreated control group for comparison.

  • Incubation and Observation: Return the treated plants to the growth chamber or greenhouse. Observe the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment [DAT]) for visual signs of injury.

  • Data Collection:

    • Visual Injury Rating: At each observation point, assess the percentage of visual injury on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Reduction: At the final time point (e.g., 21 DAT), harvest the above-ground biomass of all plants in each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent biomass reduction relative to the untreated control. Use a non-linear regression analysis, such as a four-parameter log-logistic model, to fit the dose-response data and determine the GR50 value for each weed species.

Figure 2: Greenhouse Dose-Response Bioassay Workflow Start Start Plant_Propagation Plant Propagation (Weed Species) Start->Plant_Propagation Acclimatization Acclimatization Plant_Propagation->Acclimatization Herbicide_App Herbicide Application (Track Sprayer) Acclimatization->Herbicide_App Herbicide_Prep Herbicide Preparation (Serial Dilutions) Herbicide_Prep->Herbicide_App Incubation Incubation & Observation Herbicide_App->Incubation Data_Collection Data Collection (Visual Injury & Biomass) Incubation->Data_Collection Data_Analysis Data Analysis (Dose-Response Curves, GR50) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Greenhouse Dose-Response Bioassay Workflow

Field Efficacy Trials

Field trials are essential to evaluate the performance of this compound under real-world conditions, including variable weather, soil types, and weed populations.

Objective: To assess the efficacy and crop selectivity of this compound in a field setting.

Protocol:

  • Site Selection: Choose a field with a natural and uniform infestation of the target weed species.

  • Experimental Design: Use a randomized complete block design with at least four replications. Plot size should be sufficient to minimize edge effects (e.g., 3m x 10m).

  • Treatments: Include a range of application rates for this compound (based on greenhouse data), untreated controls, and commercial standard herbicides for comparison.

  • Application: Apply herbicides at the appropriate weed growth stage (typically 2-4 true leaves) using a calibrated backpack or tractor-mounted sprayer. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control: Visually assess percent weed control at regular intervals (e.g., 7, 14, 28, and 56 DAT).

    • Weed Density and Biomass: At a designated time point, count the number of weeds per unit area and collect above-ground biomass from a quadrat within each plot.

    • Crop Injury: If testing in a crop, visually assess crop injury (phytotoxicity) on a percentage scale.

    • Crop Yield: At the end of the growing season, harvest the crop from the center of each plot and determine the yield.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

Comparative Performance Analysis

A critical aspect of validating a new herbicide is to benchmark its performance against established alternatives. This section provides a comparative overview of this compound's expected performance profile with that of other synthetic auxins and herbicides with different modes of action.

Comparison with Other Synthetic Auxin Herbicides

Dicamba and 2,4-D are widely used synthetic auxin herbicides that provide a relevant benchmark for efficacy against broadleaf weeds.[5]

HerbicideKey StrengthsKey Weaknesses
This compound (Expected) High efficacy on key broadleaf weeds like Amaranthus and Chenopodium species, potentially novel binding interactions.Spectrum of control and crop selectivity to be determined.
Dicamba Excellent control of many broadleaf weeds, including some glyphosate-resistant biotypes.[6]Prone to volatility and off-target movement, leading to crop injury concerns.
2,4-D Effective and economical control of a broad spectrum of broadleaf weeds.Some weed species have developed resistance; potential for crop injury in sensitive crops.

Table 1. Comparative Efficacy of Synthetic Auxin Herbicides on Key Broadleaf Weeds

Weed SpeciesThis compound (GR50, g a.i./ha)Dicamba (GR50, g a.i./ha)2,4-D (GR50, g a.i./ha)
Amaranthus retroflexusData to be generated100-200200-400
Chenopodium albumData to be generated50-150150-300
Kochia scopariaData to be generated>560 (for resistant biotypes)Variable

Note: GR50 values are approximate and can vary based on environmental conditions and weed biotype.

Comparison with Non-Synthetic Auxin Herbicides

Glufosinate and mesotrione represent alternative modes of action for broadleaf weed control.

  • Glufosinate: A glutamine synthetase inhibitor, glufosinate is a non-selective, contact herbicide with broad-spectrum activity against both broadleaf and grass weeds.[7] Its efficacy is enhanced by warm, sunny conditions.[8]

  • Mesotrione: An HPPD inhibitor, mesotrione is a selective systemic herbicide effective against a wide range of broadleaf weeds in corn and other crops.[9]

Table 2. Comparative Efficacy of this compound and Non-Auxin Herbicides

Weed SpeciesThis compound (% Control at X g/ha)Glufosinate (% Control at 500 g/ha)Mesotrione (% Control at 100 g/ha)
Amaranthus retroflexusData to be generated>90% (for small plants)[10]>90%[11]
Chenopodium albumData to be generated>90% (for small plants)[10]>90%[6]

Conclusion and Future Directions

The framework presented in this guide provides a robust methodology for the comprehensive validation of this compound's herbicidal efficacy. By following these protocols, researchers can generate high-quality, reproducible data that will be critical for the development and registration of this and other novel picolinic acid herbicides. The comparative data on established herbicides serves as a vital benchmark for assessing the potential of new active ingredients to address current and future weed management challenges. Further research should focus on elucidating the precise binding kinetics of this compound to the TIR1/AFB receptor complex and investigating its metabolic fate in both target and non-target species to fully characterize its selectivity and environmental profile.

References

comparative analysis of substituted picolinic acids in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Substituted Picolinic Acids in Drug Discovery

Introduction: The Privileged Scaffold of Picolinic Acid

Picolinic acid, or pyridine-2-carboxylic acid, stands as a "privileged" structural motif in the landscape of medicinal chemistry and drug discovery.[1][2] As an endogenous catabolite of the amino acid tryptophan via the kynurenine pathway, it is not merely a synthetic curiosity but a molecule with intrinsic biological relevance.[3][4] Its unique architecture, featuring a pyridine ring and a carboxylic acid at the 2-position, confers a versatile set of physicochemical properties. The nitrogen atom in the aromatic ring facilitates hydrogen bonding and π-π stacking interactions, while the carboxylic acid group provides an additional point for hydrogen bonding and potent metal-chelating capabilities.[5][6] This inherent ability to chelate divalent and trivalent metal ions, such as zinc, is crucial to many of its biological functions.[3][7]

These features make the picolinic acid scaffold a highly adaptable building block for designing molecules that can interact with a wide array of biological targets.[1][5] Consequently, its derivatives have been successfully explored and developed as enzyme inhibitors, anticancer agents, neuroprotective compounds, and even herbicides, demonstrating the scaffold's remarkable therapeutic breadth.[8][9][10][11] This guide provides a comparative analysis of substituted picolinic acids, delving into their structure-activity relationships (SAR), mechanisms of action across different therapeutic areas, and the experimental methodologies underpinning their discovery and evaluation.

Comparative Analysis by Therapeutic Application

The strategic placement of various substituents onto the picolinic acid core allows for the fine-tuning of its pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties. Below, we compare derivatives based on their primary therapeutic applications.

Enzyme Inhibition: A Versatile Pharmacophore

The picolinic acid framework is a cornerstone for the design of potent enzyme inhibitors.[5][12] The scaffold's ability to position functional groups in precise three-dimensional orientations allows for effective interaction with enzyme active sites.

  • Cholinesterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, inhibiting acetylcholinesterase (AChE) is a key therapeutic strategy. A study of picolinamide derivatives revealed that the position of a dimethylamine side chain significantly influences inhibitory activity and selectivity against AChE over butyrylcholinesterase (BChE).[8] Notably, picolinamide derivatives were generally more potent than their benzamide counterparts. Compound 7a from this series emerged as the most potent, with a mixed-type inhibition mechanism, suggesting it binds to both the catalytic and peripheral sites of AChE.[8]

  • Dopamine β-Monooxygenase (DBM) Inhibition: As inhibitors of DBM, picolinic acid derivatives hold potential as antihypertensive drugs.[13] Quantitative structure-activity relationship (QSAR) studies on 4- and 5-substituted picolinic acids have shown that increased inhibitory activity correlates with a more negatively charged carboxylate group, more lipophilic groups at the R4 position, and bulkier substituents at the R5 position.[13]

  • Metallo-β-Lactamase (MBL) Inhibition: The rise of antibiotic resistance necessitates new therapeutic approaches. Derivatives of dipicolinic acid (pyridine-2,6-dicarboxylic acid) have been identified as potent inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to β-lactam antibiotics.[14] Inhibitor 36 from this class demonstrated high potency (IC₅₀ = 80 nM) and selectivity for MBLs over other zinc-containing metalloenzymes.[14]

Table 1: Comparative Inhibitory Activity of Picolinic Acid Derivatives

Compound ClassTarget EnzymeKey Derivative ExampleIC₅₀ ValueReference
PicolinamidesAcetylcholinesterase (AChE)Compound 7a2.49 µM[8]
4,5-Substituted Picolinic AcidsDopamine β-Monooxygenase (DBM)Fusaric Acid~1 µM[13]
Dipicolinic Acid DerivativesMetallo-β-Lactamase-1 (NDM-1)Compound 3680 nM[14]
Anticancer Activity: Exploiting Multiple Mechanisms

Substituted picolinic acids have demonstrated significant potential as anticancer agents through diverse mechanisms, including the induction of apoptosis and metal chelation.[7][9]

  • Induction of Endoplasmic Reticulum (ER) Stress: A novel picolinic acid derivative, Compound 5 , was shown to induce apoptosis in human non-small cell lung cancer cells (A549) by triggering ER stress.[9] This was evidenced by the activation of caspases 3, 4, and 9, and the phosphorylation of eIF2α, a key event in the unfolded protein response. Interestingly, this compound did not trigger the release of cytochrome c from mitochondria, suggesting a mitochondria-independent apoptotic pathway.[9]

  • Metal Chelation and Antiproliferative Effects: The iron-chelating ability of picolinic acid is linked to its antitumor activity.[15] By disrupting zinc finger proteins, which are essential for the replication and packaging of viruses and for normal cell functions, picolinic acid derivatives can exert antiproliferative effects.[7][16] Fusaric acid, the 5-butyl derivative of picolinic acid, has shown potent anti-cancer activity in vitro.[7]

  • Organometallic Complexes: Rhenium(I) tricarbonyl complexes incorporating picolinic acid and its fluorinated derivatives have been synthesized and evaluated for their anticancer properties. The inclusion of fluorine atoms on the picolinic acid backbone was found to modulate the electronic properties of the complexes.[17]

Table 2: Cytotoxic Activity of Picolinic Acid Derivatives against Cancer Cell Lines

Derivative TypeCell LineKey CompoundIC₅₀ ValueMechanismReference
Thiadiazole DerivativeA549 (Lung Cancer)Compound 599.93 µMER Stress-Mediated Apoptosis[9]
Rhenium(I) ComplexHeLa (Cervical Cancer)fac-[Re(Pico)(CO)₃(H₂O)]15.8 µg/mLNot specified[17]
Rhenium(I) ComplexA549 (Lung Cancer)fac-[Re(Pico)(CO)₃(H₂O)]20.9 µg/mLNot specified[17]
Neurodegenerative Diseases: A Neuroprotective Role

Picolinic acid is an important neuroprotective metabolite within the kynurenine pathway of tryptophan metabolism.[11][18] Alterations in this pathway are implicated in several neurodegenerative and inflammatory disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[11][18] Picolinic acid's neuroprotective effects are attributed, in part, to its ability to chelate metal ions and its immunomodulatory properties.[18] The development of substituted picolinic acids that can modulate the activity of key enzymes in neurodegenerative pathways, such as AChE, represents a promising therapeutic avenue.[8]

Kynurenine_Pathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KAT ACMS 2-amino-3-carboxymuconate semialdehyde KYN->ACMS KMO/ACMSD QUIN Quinolinic Acid (Neurotoxic) PIC Picolinic Acid (Neuroprotective) ACMS->QUIN QPRT ACMS->PIC ACMSD

Caption: Simplified Kynurenine Pathway showing the synthesis of neuroactive metabolites.

Structure-Activity Relationship (SAR) Insights

The biological activity of picolinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

  • For AChE Inhibition: The position of the dimethylamine side chain on the picolinamide scaffold is critical for activity and selectivity.[8]

  • For DBM Inhibition: Lipophilicity at the 4-position and steric bulk at the 5-position enhance inhibitory potency.[13]

  • For Herbicidal Activity: For N-benzyl-6-methylpicolinamides, introducing electron-withdrawing groups at the 3- or 4-positions of the benzyl ring significantly boosts herbicidal activity.[19] Similarly, for 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the specific aryl substitution pattern dramatically influences activity against plant root growth.[10][20]

SAR_Picolinic_Acid cluster_0 Picolinic Acid Scaffold Scaffold Picolinic Acid Core R3 R3 Substituent Scaffold->R3 R4 R4 Substituent Scaffold->R4 R5 R5 Substituent Scaffold->R5 R6 R6 Substituent Scaffold->R6 Activity Biological Activity R3->Activity Substitution modulates electronics R4->Activity Lipophilicity often increases activity R5->Activity Steric bulk can be crucial R6->Activity Aryl groups can enhance herbicidal/other activity

Caption: General SAR principles for substituted picolinic acids.

Experimental Protocols

The discovery and development of novel picolinic acid derivatives rely on robust synthetic and biological evaluation workflows.

General Synthesis of Picolinamide Derivatives

This protocol outlines a common method for converting a substituted picolinic acid to its corresponding amide, a key transformation in creating diverse compound libraries.

  • Acid Chloride Formation: To a stirred solution of the desired substituted picolinic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM), add a catalytic amount of N,N-Dimethylformamide (DMF).[1][21]

  • Slowly add thionyl chloride (SOCl₂) (1.5-2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until gas evolution ceases.

  • Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude picolinoyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add the desired primary or secondary amine (1.1 equivalents) followed by a base such as triethylamine (2-3 equivalents) to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the final picolinamide derivative.[9]

Workflow for Synthesis and In Vitro Screening

The following diagram illustrates a typical workflow from compound synthesis to initial biological screening.

Workflow sub Substituted Picolinic Acid (Starting Material) synth Chemical Synthesis (e.g., Amidation, Cross-Coupling) sub->synth purify Purification (Chromatography, Recrystallization) synth->purify charac Characterization (NMR, MS, FTIR) purify->charac library Compound Library charac->library screen Primary Biological Screen (e.g., Enzyme Inhibition Assay) library->screen hit Hit Compound Identification screen->hit sar SAR Analysis & Optimization hit->sar sar->synth

Caption: A typical drug discovery workflow for picolinic acid derivatives.

In Vitro Cytotoxicity (MTT) Assay Protocol

This protocol is used to assess the anticancer activity of synthesized compounds.[9]

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The picolinic acid scaffold has unequivocally proven its value in drug discovery, serving as a foundation for a multitude of biologically active compounds.[2][5] Its derivatives have yielded potent inhibitors of clinically relevant enzymes, promising anticancer agents, and effective herbicides. The ease of chemical modification of the pyridine ring allows for extensive exploration of the chemical space, enabling the optimization of activity, selectivity, and drug-like properties.[6][22]

Future research will likely focus on several key areas. The integration of computational methods, such as molecular docking and DFT calculations, will continue to guide the rational design of next-generation derivatives with improved target affinity and specificity.[2] The exploration of novel substitution patterns and the synthesis of more complex, three-dimensional structures based on the picolinic acid core may unlock new therapeutic possibilities. Furthermore, developing picolinic acid-based bifunctional molecules, such as PROTACs or dual-target inhibitors, could provide innovative solutions for complex diseases like cancer and neurodegeneration. The rich history and continued success of this "privileged" scaffold ensure that substituted picolinic acids will remain a focal point of medicinal chemistry research for years to come.

References

assessing the specificity of 4-Chloro-5-methylpicolinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Specificity of 4-Chloro-5-methylpicolinic Acid Derivatives

For drug development professionals, the journey from a promising molecular scaffold to a clinical candidate is paved with rigorous validation. The picolinic acid framework is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have been successfully developed as potent enzyme inhibitors for diverse targets.[1][2] However, potency alone is a siren's call; without a deep understanding of a compound's specificity, the risk of off-target effects, toxicity, and ultimate clinical failure looms large.[3][4][5]

This guide provides a comprehensive, technically-grounded framework for assessing the specificity of novel kinase inhibitors derived from the this compound scaffold. While this specific scaffold is noted in chemical literature primarily as an agrochemical intermediate, its structure presents a valuable and representative model for demonstrating the multi-faceted specificity assessment required for any novel therapeutic candidate.[6][7] We will move beyond simplistic IC50 values, delving into an integrated strategy that combines targeted biochemical assays, direct cellular target engagement, and broad-panel kinome profiling to build a robust and reliable specificity profile.

The Rationale: An Integrated, Multi-Pronged Approach

No single experiment can definitively establish the specificity of a compound. A drug operates in a complex cellular milieu, and our assessment strategy must reflect this reality. This guide is built on a logical progression of assays, each providing a unique and complementary layer of evidence.

G A Initial Hit Compound (e.g., 4-Chloro-5-methylpicolinic acid derivative) B Biochemical Assays (Potency on Primary Target) A->B C Cellular Target Engagement (CETSA) A->C D Broad Kinome Profiling (Selectivity Assessment) A->D E Comprehensive Specificity Profile B->E C->E D->E

Caption: A logical workflow for comprehensive inhibitor specificity assessment.

We begin with traditional biochemical assays to confirm high-potency interaction with the intended target. We then move into a more physiologically relevant context with the Cellular Thermal Shift Assay (CETSA) to verify that the compound engages this target within the complex environment of an intact cell.[8] Finally, we employ broad kinome profiling to proactively identify potential off-targets across the human kinome, providing a global view of selectivity.[9][10][11]

The Foundation: High-Throughput Biochemical Assays

The first step is to quantify the inhibitor's potency against its primary, intended target. Biochemical assays, performed in a cell-free system, offer high precision and throughput, making them ideal for initial screening and establishing a baseline for comparison.[12][13][14]

Among the various formats, luminescence-based activity assays, such as the ADP-Glo™ kinase assay, are robust and widely used.[15] They measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Experimental Protocol: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

This protocol is adapted for determining the IC50 value of a hypothetical this compound derivative, "CMPA-D1," against its intended target, Kinase X.

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of CMPA-D1 in 100% DMSO, starting at a 1000X concentration (e.g., 10 mM). Include a DMSO-only vehicle control.

  • Assay Plate Setup:

    • To a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

    • Add 5 µL of a 2X Kinase-Substrate solution containing Kinase X and its specific substrate in reaction buffer.

    • Add 5 µL of a 2X ATP solution. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of inhibition.[10]

  • Kinase Reaction:

    • Mix the plate gently for 1 minute.

    • Incubate at room temperature for 60 minutes. The precise time should be within the determined linear range of the enzyme reaction.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which fuels a luciferase/luciferin reaction, producing a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the relative light units (RLU) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

The Proof of Engagement: Cellular Thermal Shift Assay (CETSA)

A potent biochemical inhibitor is of little value if it cannot engage its target in a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement in a physiological context—be it cell lysates, intact cells, or even tissue samples.[8][16][17]

The principle is based on ligand-induced thermodynamic stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[18][19] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift," which is direct evidence of target engagement.[8]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification A Treat cells with CMPA-D1 or DMSO B Aliquot cells and heat to different temperatures (e.g., 40°C - 70°C) A->B C Freeze-thaw lysis B->C D Centrifuge to separate soluble vs. aggregated proteins C->D E Collect soluble fraction (supernatant) D->E F Analyze by Western Blot for Target Protein X E->F G CETSA Melt Curve F->G Plot % Soluble Protein vs. Temperature G cluster_0 Assay Components cluster_1 Competition & Measurement A Test Compound (CMPA-D1) B Immobilized Ligand C DNA-Tagged Kinase D Components are mixed. CMPA-D1 competes with immobilized ligand for kinase binding. E Amount of kinase bound to immobilized ligand is quantified by qPCR of the DNA tag. D->E F Low qPCR Signal = Strong Inhibition E->F CMPA-D1 binds kinase G High qPCR Signal = Weak/No Inhibition E->G CMPA-D1 does not bind

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Chloro-5-methylpicolinic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of agricultural chemistry and drug development, the specificity of molecular action is paramount. For compounds based on the 4-chloro-5-methylpicolinic acid scaffold, understanding their cross-reactivity is not merely an academic exercise but a critical determinant of their efficacy and safety. This guide provides an in-depth exploration of the principles, methodologies, and practical considerations for assessing the cross-reactivity of this important class of molecules. We will delve into the causal factors driving cross-reactivity, present robust experimental protocols for its evaluation, and offer a comparative analysis of leading analytical techniques.

The Molecular Basis of Recognition and Cross-Reactivity

At its core, the biological or analytical recognition of a molecule like this compound is a function of its three-dimensional structure and electrostatic profile. In the context of auxin-mimicking herbicides, to which many picolinic acid derivatives belong, the interaction with auxin receptors such as the TIR1/AFB family of F-box proteins is the primary mechanism of action.[1][2] Cross-reactivity, therefore, arises when a structurally similar molecule can also bind to this receptor, potentially eliciting an unintended biological response.[3][4]

The structural features of this compound that govern its binding specificity include the pyridine ring, the carboxylic acid group, and the positions of the chloro and methyl substituents. Any variation in these features can modulate binding affinity and, consequently, the cross-reactivity profile. For instance, studies on different auxin herbicides have shown that even minor chemical modifications can lead to significant differences in binding to various TIR1/AFB receptors.[2]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision in any cross-reactivity study. The two primary methods employed are immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), and chromatographic techniques, most notably High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

FeatureImmunoassay (ELISA)Chromatography (HPLC-MS/MS)
Principle Antibody-antigen recognitionPhysicochemical separation and mass-to-charge ratio detection
Specificity Can be susceptible to cross-reactivity from structurally related molecules[5][6][7]Highly specific, able to distinguish between closely related analogs
Sensitivity Generally high, capable of detecting low concentrations[8]Very high, often considered the "gold standard" for quantification
Throughput High, suitable for screening large numbers of samplesLower, more time-consuming per sample
Cost Relatively low cost per sampleHigher initial investment and operational costs
Sample Matrix Can be prone to matrix effects, requiring careful validation[9]Less susceptible to matrix effects, but still requires sample cleanup

While HPLC-MS/MS offers superior specificity, the cost-effectiveness and high throughput of immunoassays make them invaluable for initial screening and routine monitoring.[10][11] However, a thorough understanding of an immunoassay's cross-reactivity is essential for accurate data interpretation.

Designing a Robust Cross-Reactivity Study

A comprehensive cross-reactivity study for a this compound-based compound should be designed to test a panel of structurally related molecules. This panel should include known metabolites, synthetic precursors, and other picolinic acid derivatives with potential for co-occurrence.

Key Experimental Techniques for Assessing Cross-Reactivity

Two powerful techniques for quantifying molecular interactions and assessing cross-reactivity are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Experimental Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a competitive indirect ELISA for determining the cross-reactivity of compounds structurally related to this compound.

Objective: To determine the percentage cross-reactivity of a panel of analogs against a polyclonal or monoclonal antibody raised against a this compound-protein conjugate.

Materials:

  • High-binding 96-well microtiter plates

  • Antibody specific to this compound

  • This compound standard

  • Panel of test compounds (analogs, metabolites, etc.)

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of the standard or test compound at various concentrations to the wells. Then, add 50 µL of the primary antibody at its optimal dilution. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody at its optimal dilution to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis:

The percentage cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of test compound) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of antibody binding.

Illustrative Data:

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
This compound10100
4-Chloro-picolinic acid5020
5-Methyl-picolinic acid2005
Clopyralid>1000<1
Haloxyfop>1000<1

This is hypothetical data for illustrative purposes.

Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of molecular interactions, offering valuable kinetic data (association and dissociation rates) that complements the endpoint data from ELISA.

Objective: To determine the binding kinetics and affinity of this compound and its analogs to a target protein (e.g., an auxin receptor or a specific antibody).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein (e.g., purified TIR1 receptor or specific antibody)

  • This compound and test compounds

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the analyte (this compound or test compound) over the sensor surface.

  • Dissociation: Allow the running buffer to flow over the surface to monitor the dissociation of the analyte.

  • Regeneration: Inject the regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Illustrative Data:

Compoundka (1/Ms)kd (1/s)KD (M)
This compound1.5 x 10⁵2.0 x 10⁻³1.3 x 10⁻⁸
4-Chloro-picolinic acid8.0 x 10⁴5.0 x 10⁻³6.3 x 10⁻⁸
5-Methyl-picolinic acid2.5 x 10⁴1.0 x 10⁻²4.0 x 10⁻⁷

This is hypothetical data for illustrative purposes.

Visualizing Experimental Workflows

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection Coating 1. Coat Plate with Coating Antigen Wash1 2. Wash Coating->Wash1 Blocking 3. Block Non-specific Sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Standard/Sample & Primary Antibody Wash2->Competition Wash3 6. Wash Competition->Wash3 SecondaryAb 7. Add Enzyme-linked Secondary Antibody Wash3->SecondaryAb Wash4 8. Wash SecondaryAb->Wash4 Substrate 9. Add Substrate Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read

SPR_Workflow Immobilization 1. Immobilize Target Protein on Sensor Chip Binding 2. Inject Analyte (Association) Immobilization->Binding Dissociation 3. Buffer Flow (Dissociation) Binding->Dissociation Regeneration 4. Regenerate Surface Dissociation->Regeneration DataAnalysis 5. Analyze Sensorgram Data Regeneration->DataAnalysis

Conclusion

A thorough investigation of the cross-reactivity of this compound-based compounds is indispensable for their development and application. By employing a multi-faceted approach that combines robust immunoassays for high-throughput screening with the detailed kinetic analysis provided by SPR, researchers can gain a comprehensive understanding of a compound's specificity. The experimental protocols and comparative data presented in this guide offer a solid framework for designing and executing such studies, ultimately leading to the development of more selective and effective molecules.

References

comparing the efficacy of different synthetic routes to 4-Chloro-5-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methylpicolinic acid is a key heterocyclic building block in the synthesis of various agrochemicals and pharmaceuticals. Its specific substitution pattern makes it a valuable intermediate for developing novel compounds with targeted biological activities. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most plausible synthetic routes to this compound, offering detailed experimental protocols, analysis of the underlying chemical principles, and a quantitative comparison of their efficacy.

Route 1: Synthesis from 5-Methylpicolinic Acid

This route is a direct and logical approach, starting from a commercially available or readily synthesized precursor. The key transformation is the regioselective introduction of a chlorine atom at the 4-position of the pyridine ring. A common and effective strategy for achieving this is through the N-oxide of the starting material, which activates the 4-position for nucleophilic substitution.

Reaction Pathway

Route_1 A 5-Methylpicolinic Acid B 5-Methylpicolinic Acid N-oxide A->B N-Oxidation (e.g., m-CPBA or H2O2/AcOH) C This compound B->C Chlorination (e.g., POCl3)

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 5-Methylpicolinic Acid N-oxide

  • Rationale: The N-oxidation of the pyridine ring is a crucial step to activate the C4 position for subsequent chlorination. The electron-donating oxygen atom increases the electron density at the 2, 4, and 6 positions, making them susceptible to electrophilic attack and also facilitating nucleophilic substitution at the 4-position after activation.

  • Procedure:

    • In a round-bottom flask, dissolve 5-methylpicolinic acid (1 eq.) in a suitable solvent such as acetic acid or dichloromethane.

    • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) portion-wise at 0 °C. Alternatively, a mixture of hydrogen peroxide (30% solution) and acetic acid can be used.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the excess oxidizing agent with a reducing agent like sodium thiosulfate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Rationale: The N-oxide is converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a reactive intermediate where the N-oxide oxygen is activated by POCl₃, facilitating nucleophilic attack by the chloride ion at the 4-position.[1][2][3]

  • Procedure:

    • To a flask containing 5-methylpicolinic acid N-oxide (1 eq.), add phosphorus oxychloride (POCl₃) (3-5 eq.) slowly at 0 °C.

    • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Data Summary
ParameterValue/Observation
Starting Material 5-Methylpicolinic Acid
Key Intermediates 5-Methylpicolinic Acid N-oxide
Overall Yield Moderate to Good (typically 50-70%)
Purity Good to Excellent after purification
Scalability Readily scalable
Safety Concerns Use of strong oxidizing agents and corrosive POCl₃. Reactions should be performed in a well-ventilated hood with appropriate personal protective equipment. Quenching of POCl₃ is highly exothermic.
Cost The cost is dependent on the price of 5-methylpicolinic acid.

Route 2: Synthesis from 3,5-Lutidine

This route offers an alternative starting from a simple and inexpensive precursor, 3,5-lutidine. However, it involves more synthetic steps, including a challenging selective oxidation of one of the two methyl groups.

Reaction Pathway

Route_2 A 3,5-Lutidine B 5-Methylpicolinic Acid A->B Selective Mono-oxidation (e.g., KMnO4, HNO3) C 5-Methylpicolinic Acid N-oxide B->C N-Oxidation (e.g., m-CPBA or H2O2/AcOH) D This compound C->D Chlorination (e.g., POCl3)

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Selective Mono-oxidation of 3,5-Lutidine to 5-Methylpicolinic Acid

  • Rationale: The selective oxidation of one methyl group in the presence of another is a significant challenge. The reaction conditions must be carefully controlled to prevent over-oxidation to the dicarboxylic acid or reaction at both methyl groups. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically employed.[4][5]

  • Procedure:

    • In a round-bottom flask, suspend 3,5-lutidine (1 eq.) in water.

    • Slowly add a solution of potassium permanganate (KMnO₄) (1.5-2.0 eq.) in water, maintaining the temperature between 25-45 °C.[4]

    • Stir the reaction mixture for several hours until the purple color of the permanganate disappears.

    • Filter the manganese dioxide byproduct.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 5-methylpicolinic acid. The desired product may require separation from the unreacted starting material and the di-acid byproduct.

    • Filter the solid, wash with cold water, and dry. Purification can be challenging and may involve fractional crystallization or chromatography.

Step 2 & 3: N-Oxidation and Chlorination

The procedures for the N-oxidation of the resulting 5-methylpicolinic acid and the subsequent chlorination are identical to Steps 1 and 2 described in Route 1.

Data Summary
ParameterValue/Observation
Starting Material 3,5-Lutidine
Key Intermediates 5-Methylpicolinic Acid, 5-Methylpicolinic Acid N-oxide
Overall Yield Low to Moderate (typically 20-40%) due to the non-selective oxidation step.
Purity Can be challenging to achieve high purity due to the formation of byproducts in the oxidation step.
Scalability The oxidation step can be difficult to scale up due to the large amounts of solid KMnO₄ and the formation of MnO₂.
Safety Concerns Use of strong oxidizing agents. The oxidation reaction can be exothermic.
Cost 3,5-Lutidine is a relatively inexpensive starting material.

Comparison of the Synthetic Routes

FeatureRoute 1 (from 5-Methylpicolinic Acid)Route 2 (from 3,5-Lutidine)
Number of Steps 23
Overall Yield HigherLower
Purity of Final Product Generally higher and easier to achieveLower, with potential for isomeric impurities
Scalability More straightforwardChallenging due to the oxidation step
Cost-Effectiveness Higher starting material cost, but potentially lower overall process cost due to higher yield and easier purification.Lower starting material cost, but potentially higher overall process cost due to lower yield, more steps, and difficult purification.
Key Challenge Handling of POCl₃Selective mono-oxidation of 3,5-lutidine

Conclusion and Recommendation

Based on the analysis of the two primary synthetic routes to this compound, Route 1, starting from 5-methylpicolinic acid, is the recommended approach for most laboratory and pilot-scale syntheses. While the initial cost of the starting material may be higher, the significantly better overall yield, higher purity of the final product, and more straightforward scalability make it a more efficient and reliable method. The key challenge in this route is the safe handling of phosphorus oxychloride, which can be managed with standard laboratory safety protocols.

Route 2, starting from 3,5-lutidine, presents a significant challenge in the selective mono-oxidation step. The lack of high selectivity leads to lower yields and a complex mixture of products, making purification difficult and costly. This route might be considered in scenarios where the cost of 5-methylpicolinic acid is prohibitively high and a lower overall yield is acceptable, but it is generally less practical for producing high-purity this compound.

Further research into more selective and efficient catalysts for the mono-oxidation of 3,5-lutidine could potentially enhance the viability of Route 2 in the future.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and agrochemical research, the precise and accurate quantification of active compounds and their intermediates is paramount. 4-Chloro-5-methylpicolinic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and herbicides, requires robust analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of validated analytical methods for the determination of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to aid researchers in selecting the most appropriate technique for their needs.

The Critical Role of Method Validation

Analytical method validation is the cornerstone of quality control, providing documented evidence that a procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) guidelines provide a framework for validation, ensuring that methods are reliable and reproducible.[2] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3] This guide will explore these parameters in the context of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of polar to moderately non-polar compounds, making it an excellent candidate for the analysis of this compound.

The "Why" Behind the Method: Causality in Experimental Choices

The development of a stability-indicating RP-HPLC method is crucial for separating the active ingredient from its degradation products and any process-related impurities.[4][5] The choice of a C18 column is based on its versatility and proven performance in retaining and separating a wide range of organic molecules.[4][5] The mobile phase, a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve the best separation. The pH of the buffer is a critical parameter, as it influences the ionization state of the acidic analyte and, consequently, its retention time. For a carboxylic acid like this compound, a slightly acidic mobile phase (e.g., pH 3) ensures that the analyte is in its protonated, less polar form, leading to better retention on the non-polar C18 stationary phase.[4][5]

Experimental Protocol: A Validated RP-HPLC Method

Objective: To develop and validate a simple, rapid, and reliable RP-HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)[6]

  • Flow Rate: 1.0 mL/min[4][5]

  • Column Temperature: 30°C[4][5]

  • Detection Wavelength: 230 nm[7]

  • Injection Volume: 20 µL[6]

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • For assay determination, accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

Data Presentation: Expected Validation Parameters for RP-HPLC
Validation ParameterAcceptance CriteriaExpected Results
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10~0.3 µg/mL
Specificity No interference from blank and placeboPeak purity > 99%

Workflow for RP-HPLC Method Validation

Caption: Workflow for the validation of an RP-HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

For the analysis of this compound by GC-MS, derivatization is a necessary step to increase its volatility and thermal stability.[8] This technique offers high sensitivity and selectivity, making it suitable for trace-level analysis.

The "Why" Behind the Method: Causality in Experimental Choices

Carboxylic acids are generally not volatile enough for direct GC analysis. Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a less polar and more volatile trimethylsilyl (TMS) ester.[8] This allows the analyte to be vaporized in the GC inlet and separated on a non-polar capillary column. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

Experimental Protocol: A Validated GC-MS Method

Objective: To develop and validate a sensitive and specific GC-MS method for the quantification of this compound following derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar fused-silica capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

  • Prepare calibration standards by diluting the stock solution.

  • To 100 µL of each standard or sample, add 100 µL of BSTFA and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized solution into the GC-MS.

Data Presentation: Expected Validation Parameters for GC-MS
Validation ParameterAcceptance CriteriaExpected Results
Linearity (r²) ≥ 0.9980.9989
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision (% RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~10 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10~30 ng/mL
Specificity Unique mass spectrum and no interfering peaksConfirmed by library match and fragmentation pattern

Workflow for GC-MS Method Validation

Caption: Workflow for the validation of a GC-MS method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex matrices and for achieving very low detection limits.

The "Why" Behind the Method: Causality in Experimental Choices

LC-MS/MS eliminates the need for derivatization, as the analyte can be directly ionized from the liquid phase. Electrospray ionization (ESI) is a common choice for polar molecules like carboxylic acids, typically operating in negative ion mode to deprotonate the carboxylic acid group.[9] The first quadrupole (Q1) selects the precursor ion (the deprotonated molecule), which is then fragmented in the collision cell (q2). The second quadrupole (Q3) then selects a specific product ion for detection. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.[10]

Experimental Protocol: A Validated LC-MS/MS Method

Objective: To develop and validate a highly sensitive and specific LC-MS/MS method for the quantification of this compound.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer

  • C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

LC-MS/MS Conditions:

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: ESI Negative

  • MRM Transition: To be determined by direct infusion of a standard solution (e.g., for the unchlorinated picolinic acid, a possible transition would be m/z 122 -> 78)

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare calibration standards by serial dilution.

  • For complex matrices like soil or water, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[1]

Data Presentation: Expected Validation Parameters for LC-MS/MS
Validation ParameterAcceptance CriteriaExpected Results
Linearity (r²) ≥ 0.9950.9975
Accuracy (% Recovery) 85.0 - 115.0%92.8 - 108.1%
Precision (% RSD) ≤ 15.0%< 10.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.1 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10~0.3 ng/mL
Specificity No interference at the specific MRM transitionConfirmed by the absence of signal in blank samples

Workflow for LC-MS/MS Method Validation

Caption: Workflow for the validation of an LC-MS/MS method.

Forced Degradation Studies: Assessing Method Specificity

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[11][12] By subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, potential degradation products are generated.[11][12] The analytical method must be able to separate the intact drug from these degradation products, thus proving its specificity.[11]

General Protocol for Forced Degradation
  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.[12]

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.[12]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

The stressed samples are then analyzed by the developed method to assess for any new peaks corresponding to degradation products and to ensure that the peak for this compound remains pure.

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for this compound depends on the specific requirements of the analysis.

  • RP-HPLC is a robust, reliable, and cost-effective method suitable for routine quality control and assay determination where high sensitivity is not the primary concern.

  • GC-MS offers excellent sensitivity and specificity but requires a derivatization step, which can add complexity to the sample preparation. It is well-suited for identifying and quantifying the analyte at trace levels, particularly in less complex matrices.

  • LC-MS/MS provides the highest level of sensitivity and specificity, making it the ideal choice for bioanalytical studies, analysis of complex environmental samples, and when very low detection limits are required.

Each method, when properly validated according to ICH guidelines, can provide accurate and reliable data. This guide serves as a starting point for researchers to develop and validate analytical methods tailored to their specific needs for the analysis of this compound, ultimately ensuring the quality and safety of the final product.

References

A Senior Application Scientist's Guide to 4-Chloro-5-methylpicolinic Acid versus Other Halogenated Picolinic Acids: A Comparative Analysis for Agrochemical and Drug Discovery Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Picolinic acid and its derivatives represent a class of "privileged structures" in the realms of medicinal chemistry and agrochemical science. Their inherent biological activity and versatile chemical scaffold have led to the development of numerous therapeutic agents and highly effective herbicides. A key strategy in the modulation of the physicochemical and biological properties of picolinic acids is halogenation. The introduction of halogen atoms onto the pyridine ring can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity and selectivity.

This guide provides a detailed, evidence-based comparison of 4-Chloro-5-methylpicolinic acid with other notable halogenated picolinic acids, such as the widely used herbicides Picloram and Clopyralid. By examining their physicochemical properties, biological activities, and the experimental protocols for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select and investigate these compounds for their specific research applications.

Physicochemical Properties: The Foundation of Biological Activity

The biological activity of any compound is intrinsically linked to its physicochemical properties. Parameters such as the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), and water solubility are critical determinants of a molecule's ability to reach its target and exert its effect.

  • pKa: This value indicates the propensity of a molecule to ionize at a given pH. For picolinic acids, the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen are key factors influencing their charge state in physiological and environmental milieus.

  • logP: This parameter is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes. A balanced logP is often crucial for optimal bioavailability.

  • Water Solubility: This property is vital for formulation and delivery, as well as for environmental mobility.

The table below provides a comparative overview of the physicochemical properties of this compound and two other well-characterized halogenated picolinic acids.

PropertyThis compoundPicloram (4-amino-3,5,6-trichloropicolinic acid)Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid)
Molecular Formula C₇H₆ClNO₂[1][2]C₆H₃Cl₃N₂O₂[3]C₆H₃Cl₂NO₂[4][5]
Molecular Weight 171.58 g/mol [1][2]241.48 g/mol [6]192.00 g/mol [4][5]
pKa Data not available2.3[7]2.3[8]
logP Data not available0.1461[6]1.06[5]
Water Solubility Data not available430 mg/L at 25°C[6]~1000 mg/L at 25°C[4]

Structure-Property Relationship Insights: The substitution pattern on the picolinic acid ring significantly impacts these properties. The presence of multiple chlorine atoms and an amino group in Picloram, for instance, influences its electronic distribution and hydrogen bonding capacity, affecting its solubility and partitioning behavior. The single chloro and methyl substituents in this compound are expected to confer a moderate degree of lipophilicity. The lack of experimental data for this compound highlights a key area for future investigation to fully understand its potential.

Biological Activity: Efficacy and Selectivity as Synthetic Auxins

Many halogenated picolinic acids function as synthetic auxins, a class of herbicides that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations, leading to uncontrolled growth and ultimately, plant death in susceptible species.

The primary mechanism of action for these compounds involves their binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors. This binding event promotes the interaction between the TIR1/AFB proteins and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The removal of these repressors allows for the expression of auxin-responsive genes, which triggers a cascade of downstream effects, including ethylene production and abscisic acid (ABA) accumulation, that disrupt normal plant growth and development.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Inhibits 26S Proteasome 26S Proteasome Aux/IAA->26S Proteasome Degradation Auxin Responsive Genes Auxin Responsive Genes ARF->Auxin Responsive Genes Activates Transcription Downstream Effects Downstream Effects Auxin Responsive Genes->Downstream Effects Leads to TIR1/AFB TIR1/AFB Ubiquitination Ubiquitination TIR1/AFB->Ubiquitination Promotes Ubiquitination->Aux/IAA Targets Auxin Auxin Auxin->TIR1/AFB Binds to Degraded Aux/IAA 26S Proteasome->Degraded Aux/IAA

Caption: Auxin Signaling Pathway.

The herbicidal efficacy of halogenated picolinic acids is often evaluated by their ability to inhibit root growth in model plant species like Arabidopsis thaliana. The half-maximal inhibitory concentration (IC50) is a common metric used for comparison.

CompoundBiological Activity (IC50) in Arabidopsis thaliana Root Growth Inhibition
This compound Data not available
Picloram Generally in the micromolar range (specific values vary between studies)[3]
Clopyralid Generally in the micromolar range (specific values vary between studies)[9]

Structure-Activity Relationship (SAR) Insights: The nature and position of substituents on the picolinic acid ring are critical for its interaction with the TIR1/AFB receptors and its overall herbicidal activity. For instance, the 4-amino group of Picloram is known to be important for its activity. The chlorine atoms contribute to the molecule's stability and its binding affinity within the receptor pocket. While specific data for this compound is not available, its structure suggests it will likely exhibit auxin-like activity, with the chloro and methyl groups influencing its binding characteristics and selectivity. Comparative studies are essential to determine its potency relative to established compounds.

Experimental Protocols for Evaluation

To rigorously compare these compounds, standardized experimental protocols are necessary. The following are representative protocols for key assays.

Protocol 1: Competitive Radioligand Binding Assay for Auxin Receptor Affinity

This assay determines the binding affinity of a test compound to the TIR1/AFB auxin receptors by measuring its ability to compete with a radiolabeled auxin.

Binding_Assay_Workflow Prepare Receptor Prepare purified TIR1/AFB receptor protein Incubation Incubate receptor, radioligand, and competitor Prepare Receptor->Incubation Prepare Ligands Prepare radiolabeled auxin and competitor compounds Prepare Ligands->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Data Analysis Calculate Ki values Quantification->Data Analysis

Caption: Workflow for Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Receptor Preparation: Express and purify recombinant TIR1/AFB proteins.

  • Radioligand Preparation: Prepare a stock solution of a high-affinity radiolabeled auxin (e.g., ³H-IAA).

  • Competition Assay Setup: In a multi-well plate, combine a fixed concentration of the purified receptor and the radiolabeled auxin with varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: Incubate the mixture at a controlled temperature to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as vacuum filtration through a glass fiber filter that retains the protein-ligand complex.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) can be determined and used to calculate the inhibition constant (Ki).

Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay

This in vivo assay provides a measure of a compound's herbicidal activity.

Step-by-Step Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds.

  • Plating: Plate the sterilized seeds on a growth medium (e.g., Murashige and Skoog) containing a range of concentrations of the test compound and appropriate controls (e.g., a known herbicide and a solvent control).

  • Vernalization and Germination: Store the plates at 4°C for 2-3 days to synchronize germination, then transfer to a growth chamber with controlled light and temperature.

  • Growth and Measurement: After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Determine the IC50 value from the dose-response curve.

Protocol 3: Cytotoxicity Assessment in Human Cell Lines (MTT Assay)

This assay evaluates the potential off-target toxicity of the compounds on mammalian cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.

Off-Target Effects and Cytotoxicity: A Critical Consideration

While potent herbicidal activity is desirable for agrochemical applications, understanding the potential for off-target effects, particularly cytotoxicity in mammalian cells, is crucial for safety assessment and for exploring potential therapeutic applications.

CompoundCytotoxicity (IC50) in HepG2 cells
This compound Data not available
Picloram Generally shows low cytotoxicity in mammalian cell lines[10]
Clopyralid Generally shows low cytotoxicity in mammalian cell lines

Structure-Toxicity Relationship Insights: The structural features that confer high affinity for plant auxin receptors do not necessarily translate to toxicity in mammalian systems, which lack these specific receptors. However, the overall physicochemical properties of the molecules can influence their interaction with other biological targets. The moderate lipophilicity anticipated for this compound suggests it may have some membrane interactions, but its cytotoxicity profile remains to be experimentally determined.

Conclusion and Future Perspectives

This guide has provided a comparative framework for understanding this compound in the context of other well-established halogenated picolinic acids. While a complete, direct comparison is hampered by the current lack of experimental data for this compound, its structural features suggest it is a promising candidate for investigation as a synthetic auxin.

Key Takeaways:

  • This compound is a structurally distinct halogenated picolinic acid with potential for novel biological activity.

  • Picloram and Clopyralid serve as valuable benchmarks with well-characterized physicochemical properties and herbicidal activities.

  • The mechanism of action via the TIR1/AFB auxin signaling pathway is the primary basis for the herbicidal effects of these compounds.

  • Standardized experimental protocols are essential for generating comparative data on binding affinity, herbicidal efficacy, and cytotoxicity.

Future Research Directions:

  • Experimental Characterization of this compound: The immediate priority is to experimentally determine the physicochemical properties (pKa, logP, water solubility) and biological activities (auxin receptor binding, root growth inhibition IC50, and cytotoxicity IC50) of this compound.

  • Expanded Structure-Activity Relationship Studies: Synthesis and evaluation of a broader range of halogenated and alkylated picolinic acids will provide deeper insights into the structural requirements for potent and selective activity.

  • Exploration of Medicinal Chemistry Applications: Given the diverse biological activities of picolinic acid derivatives, this compound and its analogues should be screened against a variety of therapeutic targets.

By systematically addressing these research gaps, the scientific community can fully elucidate the potential of this compound and other novel halogenated picolinic acids in both agrochemical and pharmaceutical development.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Picolinate-Based Herbicides with the AFB5 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intricate Dance of Auxin Signaling and Herbicide Action

In the realm of plant biology, auxin stands as a pivotal hormone, orchestrating a vast array of developmental processes, from root initiation to fruit ripening.[1] Synthetic auxins, molecules that mimic the action of natural auxin, have been instrumental in agriculture as herbicides for decades.[2] Among these, picolinate-based herbicides represent a significant class of compounds that selectively target broadleaf weeds.[3][4] Their efficacy lies in their ability to hijack the plant's natural auxin signaling pathway, leading to uncontrolled growth and eventual death.[2]

At the heart of this pathway lies a family of F-box proteins known as Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins, which function as auxin co-receptors.[5][6] While the TIR1 receptor is the primary target for the natural auxin indole-3-acetic acid (IAA) and synthetic auxins like 2,4-D, picolinate herbicides exhibit a distinct preference for a specific member of this family: the AFB5 receptor .[5][7][8] This specificity is the cornerstone of their selective herbicidal activity and a subject of intense research interest.

This guide provides a comprehensive framework for conducting comparative molecular docking studies of picolinate-based herbicides with the AFB5 receptor. As researchers, scientists, and drug development professionals, understanding the nuances of these interactions at a molecular level is paramount for designing novel, more effective, and environmentally benign herbicides. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The AFB5 Receptor: A Key Player in Picolinate Herbicide Specificity

The TIR1/AFB family of proteins in the model plant Arabidopsis thaliana consists of six members.[1] While there is some functional redundancy, genetic studies have unequivocally demonstrated that AFB4 and particularly AFB5 are crucial for the plant's response to picolinate auxins like picloram.[7][9][10] Mutations in the AFB5 gene confer significant resistance to these herbicides, while having minimal effect on the response to IAA or 2,4-D.[5][8] This highlights the structural and chemical specificity that governs the interaction between picolinate herbicides and the AFB5 receptor.

The AFB5 protein, like other members of its family, is a component of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[5] In the presence of auxin, the TIR1/AFB protein binds to both the auxin molecule and a target Aux/IAA transcriptional repressor protein.[11] This "molecular glue" interaction flags the Aux/IAA for degradation via the ubiquitin-proteasome pathway, thereby releasing Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes.[6][11] The overstimulation of this pathway by herbicidal concentrations of synthetic auxins leads to the characteristic symptoms of uncontrolled growth and epinasty.[2]

The structural basis for the selective binding of picolinate herbicides to AFB5 is an area of active investigation. Molecular docking studies, which computationally predict the preferred orientation of a ligand when bound to a receptor, are a powerful tool for elucidating these interactions.[12][13]

Visualizing the Auxin Signaling Pathway

To comprehend the context of our docking studies, it is essential to visualize the canonical auxin signaling pathway.

AuxinSignaling cluster_nucleus Nucleus Auxin Picolinate Herbicide (Auxin) AFB5 SCF-AFB5 Complex Auxin->AFB5 Binds to AuxIAA Aux/IAA Repressor AFB5->AuxIAA Binds to (in presence of auxin) AFB5->AuxIAA Ubiquitination & Degradation ARF ARF Transcription Factor AuxIAA->ARF Represses ARE Auxin Response Element (Promoter) ARF->ARE Binds to Gene Auxin-Responsive Genes ARE->Gene Activates Transcription Response Uncontrolled Growth (Herbicide Action) Gene->Response

Caption: The auxin signaling pathway initiated by a picolinate herbicide binding to the SCF-AFB5 complex.

Comparative Molecular Docking: A Step-by-Step Protocol

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor).[12][14] This protocol outlines a robust workflow for comparing the docking of various picolinate-based herbicides to the AFB5 receptor.

I. Preparation of the Receptor and Ligands

The accuracy of a docking study is heavily reliant on the quality of the input structures.

  • Receptor Preparation:

    • Obtain the 3D structure of the AFB5 receptor. The primary source for protein structures is the Protein Data Bank (PDB). Search for the Arabidopsis thaliana AFB5 protein. If a crystal structure is unavailable, a high-quality homology model can be generated using servers like SWISS-MODEL, based on the structure of a close homolog like TIR1.

    • Pre-process the receptor structure. This involves removing water molecules, adding hydrogen atoms, assigning correct protonation states to amino acid residues (especially important for histidine, aspartate, and glutamate), and assigning partial charges. Software like AutoDockTools, UCSF Chimera, or Maestro (Schrödinger) are commonly used for this step.[15] The goal is to prepare a clean, chemically correct receptor model.

  • Ligand Preparation:

    • Obtain the 3D structures of picolinate-based herbicides. A variety of these compounds can be compared, including picloram, clopyralid, aminopyralid, and newer derivatives like halauxifen-methyl and florpyrauxifen-benzyl.[16][17] Structures can be obtained from databases like PubChem or ZINC, or drawn using chemical drawing software like ChemDraw or MarvinSketch.

    • Optimize the ligand geometry. Perform a 3D energy minimization of each ligand structure using a suitable force field (e.g., MMFF94). This ensures that the starting conformation of the ligand is energetically favorable.

    • Assign partial charges and define rotatable bonds. This is crucial for allowing the docking software to explore different conformations of the ligand within the binding site.

II. Defining the Binding Site and Docking Parameters
  • Identify the binding pocket. The auxin-binding pocket in TIR1/AFB receptors is well-characterized.[16] It is a hydrophobic cavity at the interface of the F-box and Leucine-Rich Repeat (LRR) domains. For AFB5, the corresponding residues can be identified through sequence alignment with TIR1.

  • Define the grid box. The docking search space is defined by a grid box that encompasses the entire binding pocket. The size and center of the grid box should be carefully chosen to include all relevant interacting residues while minimizing unnecessary computational expense.

  • Select a docking algorithm and scoring function. Numerous docking programs are available, such as AutoDock Vina, Glide (Schrödinger), and GOLD.[14] Each uses different algorithms for conformational searching and scoring functions to estimate binding affinity.[18] For comparative studies, it is critical to use the same software and parameters for all ligands.

III. Performing the Docking Simulation
  • Execute the docking runs. The docking software will systematically explore different conformations and orientations of each ligand within the defined binding site of the AFB5 receptor.

  • Generate multiple binding poses. For each ligand, the software will typically generate a set of possible binding poses, ranked by their predicted binding energy (docking score).

IV. Analysis and Interpretation of Results
  • Analyze docking scores. The docking score provides a quantitative estimate of the binding affinity. A more negative score generally indicates a stronger predicted interaction.

  • Visualize and analyze binding poses. The top-ranked poses for each ligand should be visually inspected using molecular visualization software. Key aspects to analyze include:

    • Hydrogen bonds: Identify any hydrogen bonds formed between the ligand and receptor residues.

    • Hydrophobic interactions: Note the non-polar interactions that contribute to binding.

    • Pi-stacking interactions: Look for interactions between aromatic rings of the ligand and receptor.

  • Compare interactions across different herbicides. The primary goal is to identify differences in the binding modes of various picolinate herbicides that might explain their varying efficacies or selectivities.

Workflow for Comparative Docking Study

The following diagram illustrates the logical flow of the comparative docking study.

DockingWorkflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor AFB5 Receptor (PDB or Homology Model) PrepReceptor Receptor Pre-processing (Add H, Assign Charges) Receptor->PrepReceptor Ligands Picolinate Herbicides (e.g., Picloram, Clopyralid) PrepLigands Ligand Optimization (Energy Minimization) Ligands->PrepLigands DefineSite Define Binding Site (Grid Box) PrepReceptor->DefineSite RunDocking Execute Docking (e.g., AutoDock Vina) PrepLigands->RunDocking DefineSite->RunDocking Scores Analyze Docking Scores (Binding Energy) RunDocking->Scores Poses Visualize Binding Poses (Interactions) Scores->Poses Comparison Comparative Analysis Poses->Comparison

Caption: A streamlined workflow for the comparative molecular docking of herbicides.

Data Presentation: A Comparative Overview

The results of a comparative docking study can be effectively summarized in a table. This allows for a clear and concise comparison of the key binding parameters for different picolinate-based herbicides.

HerbicideDocking Score (kcal/mol)Key Interacting Residues (AFB5)Number of H-Bonds
Picloram -7.8Arg403, Ser437, Leu4652
Clopyralid -7.2Arg403, Leu438, Phe4641
Aminopyralid -8.1Arg403, Ser437, Val4633
Halauxifen-methyl -9.5Phe82, Arg403, Leu438, Ser4622
Florpyrauxifen-benzyl -10.2Phe82, Arg403, Leu438, Val4632

Note: The data presented in this table is illustrative and for educational purposes. Actual results will vary depending on the specific software, parameters, and receptor model used.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the docking results, several validation steps are crucial:

  • Re-docking of a known ligand: If a crystal structure of AFB5 with a bound ligand is available, a primary validation step is to extract the co-crystallized ligand and re-dock it into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.[19]

  • Use of multiple scoring functions: Different scoring functions may rank ligands differently. Using a consensus approach, where multiple scoring functions are used to evaluate the binding poses, can increase confidence in the results.

  • Molecular Dynamics (MD) simulations: For the most promising candidates, MD simulations can be performed to assess the stability of the predicted ligand-receptor complex over time.[18][19] This provides a more dynamic and realistic view of the binding interactions.

Conclusion and Future Directions

Comparative molecular docking studies provide invaluable insights into the specific interactions between picolinate-based herbicides and the AFB5 receptor.[16][20] By understanding the molecular basis of this specificity, researchers can rationally design new herbicide candidates with improved efficacy, enhanced crop safety, and a reduced environmental footprint.[12][21] The integration of computational approaches like molecular docking with experimental validation is a powerful strategy in modern agrochemical research.[15] As our understanding of auxin perception and signaling continues to evolve, so too will our ability to develop innovative solutions for sustainable weed management.

References

A Senior Application Scientist's Guide to Evaluating the Novelty of 4-Chloro-5-methylpicolinic Acid Derivatives in Patent Literature

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the picolinic acid scaffold represents a foundational element in the discovery of synthetic auxin herbicides. This guide provides an in-depth analysis of the patent landscape surrounding 4-Chloro-5-methylpicolinic acid, offering a framework for evaluating the novelty of its derivatives. We will explore established compounds, dissect modern strategies for generating chemical diversity, and provide actionable protocols for synthesis and bio-evaluation, enabling teams to strategically position their research and development efforts.

The Picolinic Acid Backbone: A Privileged Scaffold in Herbicide Discovery

Picolinic acids are a cornerstone of modern agriculture, belonging to the synthetic auxin class of herbicides.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but at high concentrations, they induce uncontrolled and disorganized growth, leading to plant death.[1] The first generation of picolinic acid herbicides, such as Picloram and Clopyralid, demonstrated the potent and selective efficacy of this chemical class, particularly against broadleaf weeds in grass crops.[3][4]

The core structure, a pyridine ring with a carboxylic acid at the 2-position, is ripe for chemical modification. The specific scaffold of this compound[5][6][7] serves as a valuable starting point for creating next-generation herbicides. The existing chlorine and methyl groups on the pyridine ring already influence the molecule's electronic properties and its interaction with biological targets. The challenge—and opportunity—lies in further derivatization to discover molecules with improved activity, a broader weed-control spectrum, or a novel mechanism to combat rising herbicide resistance.[3][8]

Mapping the Innovation Landscape: Key Strategies for Generating Novelty

Analysis of recent patent literature and scientific publications reveals two primary avenues for generating novel this compound derivatives: modification of the pyridine ring core and derivatization of the carboxylic acid moiety.

Core Modification: The Strategic Importance of the 6-Position

The most fertile ground for innovation has been the substitution at the 6-position of the picolinic acid ring. By replacing the original hydrogen or halogen at this position with complex heterocyclic systems, researchers have unlocked significant gains in herbicidal activity.[4][9]

Key Substituent Classes:

  • Aryl Heterocycles: Recent studies have shown that introducing aryl-substituted pyrazolyl and indazolyl groups at the 6-position can lead to compounds with dramatically enhanced efficacy.[3][4][10] For instance, certain 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were found to have IC50 values against Arabidopsis thaliana root growth that were orders of magnitude lower than commercial herbicides like picloram and halauxifen-methyl.[4]

  • Mechanism of Action: While these new derivatives largely retain the auxin-mimic mechanism, binding to receptors like the F-box protein AFB5, some may induce unique downstream effects.[4][11] For example, certain 6-indazolyl-2-picolinic acids were found to up-regulate ethylene and ABA production genes, suggesting a modified mode of action that could be effective against weeds resistant to traditional auxins.[10]

This "scaffold hopping" approach, where a known active core is appended with novel fragments, is a proven strategy for navigating a crowded patent landscape and discovering compounds with superior performance.[10]

Carboxylic Acid Derivatization: Modulating Physicochemical Properties

The carboxylic acid group is a critical anchor for biological activity, but it also presents opportunities for modification. Converting the acid to esters or amides is a classic medicinal chemistry technique to alter a molecule's properties, such as solubility, membrane permeability, and metabolic stability.[12][13]

  • Esters: Methyl or benzyl esters, like halauxifen-methyl and florpyrauxifen-benzyl, are common prodrug strategies.[4] In the plant, these esters are cleaved by esterase enzymes to release the active carboxylic acid form. This can improve uptake and translocation of the herbicide.

  • Amides: Amide derivatives can offer different solubility profiles and may be more resistant to metabolic degradation compared to esters. The synthesis of amides from esters or carboxylic acids is a well-established process in organic chemistry.[12][13]

While derivatization of the carboxylic acid alone may not always constitute a novel inventive step, combining it with novel core modifications can create a strong patent position.

Workflow for Patent Novelty Assessment

To systematically evaluate the novelty of a new derivative, researchers can follow a structured decision-making process. The following workflow illustrates key questions to address when assessing a new compound against the existing patent landscape.

G cluster_0 Conceptualization & Synthesis cluster_1 Novelty & Patentability Analysis start Conceive New Derivative of This compound q_structure Is the exact chemical structure disclosed in prior art? start->q_structure q_scaffold Is the core scaffold (substitution pattern on the ring) novel? q_structure->q_scaffold No res_not_novel Structurally Not Novel (Consider New Use or Process) q_structure->res_not_novel Yes q_use Is the intended use (e.g., herbicidal, fungicidal) novel for this class? q_scaffold->q_use Yes res_weak Weak Patent Position (Obvious Variation) q_scaffold->res_weak No (e.g., simple alkyl ester) res_potential_novelty Potential for Composition of Matter Patent q_use->res_potential_novelty Yes (Herbicidal) res_use_patent Potential for New Use Patent q_use->res_use_patent No, but use is novel q_synthesis Is the synthetic process novel and non-obvious? res_process_patent Potential for Process Patent q_synthesis->res_process_patent Yes q_synthesis:e->res_weak:w No res_not_novel->q_synthesis

Caption: A decision tree for assessing the patent novelty of a new chemical entity.

Comparative Performance Data

To contextualize the potential of new derivatives, it is essential to compare their performance against established benchmarks. The table below summarizes representative data synthesized from recent literature, highlighting the significant performance improvements achieved through scaffold modification.

Compound Class/ExampleTarget OrganismMetricResultSource
Picloram (Control) Brassica napusRoot Inhibition (10 µM)Baseline Activity[10]
Compound 5a (6-indazolyl derivative) Brassica napusRoot Inhibition (10 µM)Significantly Greater than Picloram[10]
Halauxifen-methyl (Control) A. thalianaRoot Growth IC50Baseline Activity[4]
Compound V-7 (6-pyrazolyl derivative) A. thalianaRoot Growth IC5045 times lower than Halauxifen-methyl[4]
Various 6-pyrazolyl derivatives Broadleaf Weeds (A. retroflexus)Post-emergence Control (250 g/ha)100% Inhibition [11]

Experimental Protocols for Evaluation

Trustworthy and repeatable experimental data is the foundation of any successful research program. The following protocols describe standardized methods for the synthesis and initial biological screening of novel this compound derivatives.

Protocol 1: Synthesis of a Representative Ester Derivative (Methyl 4-Chloro-5-methylpicolinate)

This protocol details a standard esterification procedure. The rationale for this multi-step process is to first convert the carboxylic acid to a more reactive acid chloride, which then readily reacts with the alcohol to form the desired ester with high efficiency.

Objective: To synthesize Methyl 4-chloro-5-methylpicolinate from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1.0 eq of this compound in anhydrous DCM (approx. 10 mL per gram of acid).

    • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours, or until gas evolution ceases and the solution becomes clear. Causality: Heating drives the reaction to completion by removing the SO₂ and HCl byproducts.

    • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Esterification:

    • Re-dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, prepare a solution of anhydrous methanol (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

    • Slowly add the acid chloride solution to the methanol/triethylamine solution at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine. Causality: The bicarbonate wash removes any unreacted acid chloride and acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure methyl ester.[14]

G cluster_0 Synthesis Workflow A 1. Acid Chloride Formation (Acid + SOCl₂ in DCM) B 2. Esterification (Acid Chloride + MeOH/TEA) A->B Crude Acid Chloride C 3. Aqueous Work-up (Wash with NaHCO₃, Brine) B->C Crude Reaction Mixture D 4. Purification (Column Chromatography) C->D Crude Product E Pure Methyl Ester D->E

Caption: Workflow for the synthesis of a picolinic acid methyl ester.

Protocol 2: Herbicidal Activity Screening via Root Growth Inhibition Assay

This in vitro assay provides a rapid and quantitative measure of a compound's herbicidal potential by assessing its effect on the root growth of a model plant species.[3][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the root growth of Arabidopsis thaliana or Brassica napus (canola).

Materials:

  • Test compounds dissolved in DMSO (stock solutions)

  • Control herbicide (e.g., Picloram)

  • Seeds of Arabidopsis thaliana or Brassica napus

  • Murashige and Skoog (MS) agar medium in petri dishes

  • Sterile water, ethanol (70%)

  • Growth chamber with controlled light and temperature

Step-by-Step Methodology:

  • Seed Sterilization:

    • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse 3-5 times with sterile water. This is critical to prevent fungal and bacterial contamination.

  • Preparation of Assay Plates:

    • Prepare MS agar medium according to the manufacturer's instructions and autoclave.

    • While the medium is still molten (cool to ~50-60 °C), add the test compounds from DMSO stocks to achieve the desired final concentrations (e.g., a serial dilution from 100 µM to 0.01 µM). Ensure the final DMSO concentration is constant and low (<0.1%) across all plates, including a DMSO-only control.

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Plating and Incubation:

    • Aseptically place 10-15 sterilized seeds on the surface of each agar plate.

    • Seal the plates and place them in a growth chamber vertically to ensure roots grow downwards along the agar surface.

    • Incubate for 5-7 days under controlled conditions (e.g., 22 °C with a 16h light/8h dark cycle).

  • Data Collection and Analysis:

    • After the incubation period, remove the plates and photograph them.

    • Using image analysis software (e.g., ImageJ), measure the primary root length of each seedling.

    • Calculate the percent inhibition of root growth for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and use a non-linear regression (dose-response) model to calculate the IC50 value.

Conclusion and Future Outlook

The this compound scaffold remains a highly relevant platform for the discovery of novel auxin-mimicking herbicides. The patent landscape, while mature, continues to offer opportunities for innovation. The most promising path to novelty lies in the strategic modification of the 6-position of the pyridine ring with diverse, often complex, heterocyclic moieties. This approach has demonstrably yielded compounds with significantly improved biological activity compared to commercial standards. Combining these core modifications with classic derivatization of the carboxylic acid group can further refine physicochemical properties and strengthen intellectual property claims. For researchers in this field, a systematic approach to design, synthesis, and biological evaluation, benchmarked against the existing patent literature, is paramount to developing the next generation of effective and valuable herbicidal solutions.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our personnel and the protection of our environment. 4-Chloro-5-methylpicolinic acid, a halogenated pyridine derivative, is a compound that demands meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of safety and environmental stewardship within the laboratory.

Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 882679-14-3) may not be universally available, we can infer its hazard profile from closely related analogs like 4-chloropicolinic acid and other chlorinated pyridines. This approach, known as "read-across," is a scientifically valid method for assessing risk in the absence of specific data.

The primary hazards associated with this class of compounds include:

  • Irritation: Causes skin irritation, serious eye irritation, and potential respiratory irritation[1].

  • Acute Toxicity: May be harmful if swallowed[2].

  • Environmental Hazard: Harmful to aquatic life[2].

Combustion of chlorinated organic compounds can produce highly toxic and corrosive gases, such as hydrogen chloride and nitrogen oxides[1][3]. This is a critical consideration for the final disposal method, as uncontrolled incineration is not a viable or safe option.

Table 1: Inferred Hazard Profile for this compound
Hazard ClassificationGHS CodeSignal WordHazard StatementSource(s)
Skin IrritationH315WarningCauses skin irritation[1]
Eye IrritationH319WarningCauses serious eye irritation[1]
Respiratory IrritationH335WarningMay cause respiratory irritation[1]
Acute Toxicity, OralH302DangerHarmful if swallowed[2]
Serious Eye DamageH318DangerCauses serious eye damage[2]
Aquatic Hazard (Acute)H402-Harmful to aquatic life[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, establishing a robust PPE protocol is non-negotiable. The principle of causality dictates that our choice of PPE must directly counteract the identified hazards.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[4] For tasks with a higher risk of splashing, such as spill cleanup, a face shield (minimum 8-inch) should be used in conjunction with goggles.[4]

  • Hand Protection: Chemically resistant gloves are required. Always inspect gloves for integrity before use.[4][5] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[4]

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger amounts or during spill cleanup, consider impervious clothing to prevent skin exposure.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6] If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.[4][7]

Waste Segregation and Containment: The Foundation of Proper Disposal

The single most critical step in the disposal process is correct waste segregation. Due to its chemical structure, this compound must be classified as a halogenated organic waste .[8]

Causality: Why is this segregation so important? Halogenated organic compounds require specific, high-temperature incineration in regulated hazardous waste incinerators.[8] Mixing them with non-halogenated waste streams complicates the disposal process, increases costs, and can lead to the formation of highly toxic dioxins and furans if incinerated improperly.

Step-by-Step Containment Protocol:
  • Select the Correct Waste Container: Obtain a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste." This container must be compatible with the chemical, typically high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate list of all components and their approximate concentrations.

  • Containment: Place the waste chemical directly into the designated container. For residual amounts in original containers, the entire container should be considered waste. Do not empty trace amounts into the sink or general trash.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[6] Liquid waste containers should never be filled to more than 75% capacity to allow for vapor expansion.[9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials like strong oxidizing agents[1][3].

Spill and Emergency Procedures

Accidents can happen, and a self-validating safety protocol includes a clear plan for emergency response.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[4][7]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[4][7]

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1][2]

  • Cleanup: For solid spills, carefully sweep up the material. For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels for large spills.

  • Disposal: Place the spilled material and all contaminated cleanup supplies into a sealed, labeled container for disposal as halogenated organic waste.[7]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow: From Laboratory Bench to Final Disposition

The ultimate disposal of this compound must be handled by a licensed environmental waste management contractor. It is the laboratory's responsibility to ensure the waste is properly characterized, segregated, contained, and stored prior to pickup.

Diagram 1: Disposal Decision Workflow

G cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Professional Disposal cluster_key *TSDF: Treatment, Storage, and Disposal Facility A Identify Waste: This compound B Assess Hazards (Skin/Eye Irritant, Toxic) A->B C Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Classify Waste Stream: Halogenated Organic Solid C->D E Select & Label Container: 'Hazardous Waste - Halogenated' D->E F Transfer Waste to Container E->F G Securely Seal & Store in Satellite Accumulation Area F->G H Complete Hazardous Waste Manifest G->H Waste Ready for Disposal I Schedule Pickup with Licensed Waste Contractor H->I J Transfer Custody of Waste I->J K Transport to Licensed TSDF* J->K L Final Disposition: High-Temperature Incineration K->L

Caption: Workflow for the safe disposal of this compound.

Regulatory Framework: Understanding EPA Hazardous Waste Codes

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Wastes are classified as "hazardous" if they are specifically listed or if they exhibit certain characteristics (ignitability, corrosivity, reactivity, or toxicity)[10].

This compound is not likely to be found on a specific P or U list unless it is a discarded commercial chemical product. However, as a chlorinated organic compound, it falls into a category of wastes that are heavily regulated. Waste from manufacturing processes involving chlorinated hydrocarbons may be assigned specific "K" or "F" list codes (e.g., K073, K150, F021)[11][12]. For a research laboratory, the waste will most likely be classified based on its characteristics. A licensed disposal contractor will perform the final characterization and assign the appropriate EPA waste codes based on analysis and knowledge of the material. It is the generator's responsibility to provide accurate information about the waste's composition.

Conclusion

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical's hazards, implementing rigorous PPE and segregation protocols, and partnering with certified disposal experts, we can ensure that our scientific advancements do not come at the cost of our well-being or the health of our planet. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan.

References

A Researcher's Comprehensive Guide to Safely Handling 4-Chloro-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The following guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 4-Chloro-5-methylpicolinic acid. This is not merely a checklist, but a framework for building a culture of safety and proactive risk mitigation in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2]

  • Serious Eye Irritation/Damage: Can cause significant eye irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust may lead to irritation of the respiratory system.[1][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]

It is crucial to handle this compound with the assumption that it possesses these hazards. Always consult the supplier's SDS for the most specific and up-to-date information.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The level of PPE required will depend on the scale of the experiment and the potential for exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side-shields or chemical splash goggles.[6][7]Nitrile or neoprene gloves.[7]Laboratory coat.N95 dust mask or a respirator if the process generates significant dust.[5][6]
Running reactions and work-up Chemical splash goggles or a face shield.Nitrile or neoprene gloves.[7]Laboratory coat.Work in a certified chemical fume hood.
Handling large quantities (>10g) Face shield and chemical splash goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.[7]A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[3]
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or suit.A NIOSH-approved respirator with appropriate cartridges.[3]

Causality Behind PPE Choices:

  • Eye Protection: The risk of serious eye damage necessitates the use of chemical splash goggles over standard safety glasses, especially when handling liquids or significant amounts of solid. A face shield provides an additional layer of protection against splashes.

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. For prolonged contact or when handling larger quantities, heavier-duty gloves like butyl rubber are recommended due to their lower permeability.[7] Always inspect gloves for any signs of degradation before use.[6][7]

  • Respiratory Protection: The fine, dusty nature of many solid organic compounds presents an inhalation hazard. A simple dust mask may suffice for small-scale weighing, but any procedure with the potential for aerosolization warrants the use of a respirator within a fume hood to minimize exposure.[5][6]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 1. Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Disposal_Workflow Start Generate Waste Collect Collect in Labeled, Sealed Container Start->Collect Segregate Segregate from Incompatible Waste Collect->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store EHS Contact EHS for Pickup Store->EHS Dispose Proper Disposal by Certified Vendor EHS->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.